molecular formula C11H22O B090771 Undecanal CAS No. 112-44-7

Undecanal

Cat. No.: B090771
CAS No.: 112-44-7
M. Wt: 170.29 g/mol
InChI Key: KMPQYAYAQWNLME-UHFFFAOYSA-N
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Description

Undecanal is a saturated fatty aldehyde formally arising from reduction of the carboxylic acid group of undecanoic acid. It is a component of essential oils from citrus plants like Citrus reticulata. It has a role as an antimycobacterial drug, a volatile oil component and a plant metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde. It is a tautomer of an undec-1-en-1-ol.
This compound is a natural product found in Gymnodinium nagasakiense, Daphne odora, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecanal
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InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3
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InChI Key

KMPQYAYAQWNLME-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=O
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Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID4021688
Record name Undecanal
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Molecular Weight

170.29 g/mol
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Physical Description

Liquid, Liquid; [EPA ChAMP: Hazard Characterization] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to slightly yellow liquid/sweet, fatty, floral odour
Record name Undecanal
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Boiling Point

109.00 to 115.00 °C. @ 5.00 mm Hg
Record name Undecanal
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Solubility

soluble in most fixed oils, propylene glycol; insoluble in glycerol, water, 1 ml in 5 ml of 70% alcohol (in ethanol)
Record name Undecanal
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Density

0.825-0.832
Record name Undecanal
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Vapor Pressure

0.06 [mmHg]
Record name Undecanal
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CAS No.

112-44-7
Record name Undecanal
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Record name Undecanal
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Melting Point

-4 °C
Record name Undecanal
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Foundational & Exploratory

Undecanal: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanal, a saturated fatty aldehyde, is a naturally occurring compound found in a diverse range of biological sources, from plants to insects. In the plant kingdom, it is a notable component of the essential oils of citrus fruits and coriander, contributing to their characteristic aromas. In the insect world, it functions as a semiochemical, playing a crucial role in communication. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic and signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in various scientific disciplines, including drug development, food science, and chemical ecology.

Natural Occurrence of this compound

This compound is widely distributed in nature, where it contributes to the chemical profile of various organisms.

Plant Sources

This compound is a significant volatile compound in many plants, particularly in citrus species and coriander.

This compound is a component of the essential oils of numerous citrus fruits, contributing to their distinct aromas. Its concentration can vary depending on the species, cultivar, and environmental conditions. While D-limonene is the predominant compound in most citrus oils, this compound is an important contributor to the overall flavor and fragrance profile.[1][2] For instance, in sweet orange (Citrus sinensis), this compound is present in the peel oil.[3][4]

Table 1: Quantitative Occurrence of this compound in a Selection of Plant-Based Natural Sources

Natural SourcePlant PartConcentration/Percentage of this compoundReference(s)
Coriander (Coriandrum sativum L.)Leaves2.43% of total essential oil components[5]
Coriander (Coriandrum sativum L.)StemsNot explicitly quantified, but present[6]
Coriander (Coriandrum sativum L.)SeedsTrace amounts[5]
Sweet Orange (Citrus sinensis)Peel Essential Oil0.1-0.2% (combined with nonanal and dodecanal)[4]
Mandarin Orange (Citrus reticulata)Peel Essential OilPresent, but specific concentration not detailed in the search results[1]

Coriander is a well-documented natural source of this compound, where it is a key component of the essential oil, particularly in the leaves.[5][7] The concentration of this compound can differ between various parts of the plant, such as the leaves, stems, and seeds.[5][6] The fresh herb's aroma is largely influenced by its content of aliphatic aldehydes, including this compound.[5]

Insect Semiochemical

In the animal kingdom, this compound plays a vital role as a semiochemical, a chemical substance that carries a message. It functions as a pheromone in certain insect species, influencing their behavior.[8][9] For example, in some moth species, this compound is a component of the sex pheromone cocktail released by females to attract males.[8] The reception of this pheromone by the male's antennae triggers a specific behavioral response, initiating the mating process.[9][10]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from natural sources.

Extraction of this compound from Plant Material

This protocol describes a general method for extracting this compound from plant tissues using a solvent.

Materials:

  • Fresh or dried plant material (e.g., citrus peels, coriander leaves)

  • Ethanol (95% or absolute)

  • Blender or grinder

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Thoroughly wash fresh plant material to remove any debris. If using dried material, grind it into a fine powder.[11]

  • Extraction: Place the prepared plant material in a flask and add enough ethanol to completely submerge it.[12]

  • Maceration: Seal the flask and allow the mixture to stand for 24-72 hours at room temperature with occasional agitation to enhance extraction.[11]

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.[12]

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.[12]

  • Storage: Store the resulting crude extract in a sealed glass vial at 4°C.

HS-SPME is a solvent-free technique ideal for the extraction of volatile compounds like this compound from various matrices.[13][14]

Materials:

  • Sample containing this compound (e.g., finely chopped plant material, essential oil)

  • SPME fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heating block or water bath

  • Sodium chloride (optional)

Procedure:

  • Sample Preparation: Place a known amount of the sample into a headspace vial. For solid samples, a small amount of water may be added. To increase the volatility of this compound, sodium chloride can be added to the sample matrix.[13]

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.[14][15]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound onto the fiber coating.[14][16]

  • Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption of the analytes.[13][16]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable analytical technique for the identification and quantification of volatile compounds like this compound.[17][18]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)

Standard GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at a rate of 4°C/minute

    • Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

Quantification: Quantification is typically performed using an internal or external standard method. A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve.[17]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Plants

The biosynthesis of this compound and other medium-chain aldehydes in plants is believed to occur through the β-oxidation of fatty acids.[19][20] This catabolic process breaks down fatty acid molecules to generate acetyl-CoA. While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, it is hypothesized to involve the partial degradation of longer-chain fatty acids, such as linoleic acid.[21][22]

Caption: Proposed general pathway for the biosynthesis of this compound via fatty acid β-oxidation.

Insect Olfactory Signaling Pathway for this compound

In insects, the detection of this compound as a pheromone initiates a signaling cascade within the olfactory receptor neurons (ORNs) located in the antennae.[23][24] This process involves the binding of the this compound molecule to a specific odorant receptor (OR), leading to the generation of an electrical signal that is transmitted to the brain for processing, ultimately resulting in a behavioral response.[25][26]

Caption: Generalized insect olfactory signaling pathway for the detection of this compound.

Conclusion

This compound is a multifaceted natural compound with significant roles in the chemical ecology of both plants and insects. This guide has provided a comprehensive overview of its natural sources, with a focus on citrus fruits and coriander, and has presented detailed protocols for its extraction and quantification. While the general biosynthetic pathway is understood to be linked to fatty acid metabolism, further research is needed to identify the specific enzymes involved in this compound formation. Similarly, a more detailed understanding of the specific receptors and downstream signaling components in insects will provide deeper insights into its role as a semiochemical. The information compiled herein aims to facilitate future research and development efforts related to this important natural aldehyde.

References

An In-depth Technical Guide to Undecanal (CAS 112-44-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanal, also known as aldehyde C-11, is a saturated fatty aldehyde with the chemical formula C₁₁H₂₂O.[1] This colorless to pale yellow liquid possesses a characteristic sweet, waxy, and citrus-rose odor, making it a valuable ingredient in the fragrance and flavor industries.[1][2] Occurring naturally in citrus essential oils, it is also produced synthetically for wide-ranging applications, including as a precursor in the manufacture of other chemicals and as a component in cosmetic formulations.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, applications, and safety of this compound, with a focus on detailed experimental protocols and data presentation for a technical audience.

Chemical and Physical Properties

This compound is an aliphatic aldehyde with a straight chain of eleven carbon atoms.[5] It is soluble in organic solvents like ethanol and oils but has limited solubility in water.[1][5] The aldehyde functional group makes it reactive and susceptible to polymerization if not stored under inert conditions.[1]

Identifiers and General Properties
PropertyValueReference
CAS Number 112-44-7[1][6]
Molecular Formula C₁₁H₂₂O[1][6]
Molecular Weight 170.29 g/mol [1][6]
IUPAC Name This compound[3]
Synonyms Undecyl aldehyde, n-Undecanal, Aldehyde C-11, Hendecanal[1][3]
Appearance Colorless to pale yellow liquid[1][5]
Odor Sweetish, fatty, waxy, with citrus and rose undertones[1][2]
Physical and Chemical Data
PropertyValueReference
Melting Point -4 to -2 °C[1][7]
Boiling Point 109-115 °C at 5 mmHg[1][7]
Density 0.825 - 0.829 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.4322[1][8]
Flash Point 96 - 105 °C (205 - 221 °F)[1][9]
Vapor Density 5.94 (vs air)[1][8]
Water Solubility 14.27 mg/L at 25°C[1]
LogP 4.8 at 20℃[1]
Spectroscopic Data
Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (90 MHz, CDCl₃) δ 9.76 (t, 1H, -CHO), 2.41 (dt, 2H, -CH₂CHO), 1.27 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃)[10]
¹³C NMR (15.09 MHz, CDCl₃) δ 202.47 (-CHO), 43.93, 31.94, 29.41, 29.26, 22.73, 22.17, 14.09[10]
IR (Neat) Characteristic C=O stretching for aldehyde[10]
Mass Spectrum (EI) m/z 41, 43, 57, 55, 82[10]

Synthesis of this compound

This compound is produced commercially through the hydroformylation of 1-decene.[3] In a laboratory setting, it can be synthesized via several routes, most notably the Rosenmund reduction of undecanoyl chloride or the oxidation of 1-undecanol.

Rosenmund Reduction of Undecanoyl Chloride

The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde.[11] The reaction involves the catalytic hydrogenation of the acyl chloride using a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[11] The poison, such as thiourea or quinoline-sulfur, deactivates the catalyst to prevent the over-reduction of the aldehyde to an alcohol.[7][11]

  • Catalyst Preparation: Prepare the Rosenmund catalyst (5% Pd on BaSO₄) and poison it with a suitable deactivator like a quinoline-sulfur compound.[7][11]

  • Reaction Setup: In a flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, suspend the poisoned catalyst in an anhydrous solvent such as toluene.[7]

  • Addition of Reactant: Add undecanoyl chloride to the flask.

  • Hydrogenation: Purge the system with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture.[7]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[7]

  • Workup: Upon completion, filter off the catalyst and wash it with the solvent.[7]

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation.[7][12]

Rosenmund_Reduction_Workflow cluster_synthesis Synthesis cluster_purification Purification Undecanoyl_Chloride Undecanoyl Chloride Reaction Hydrogenation (H₂, Pd/BaSO₄, Poison) Undecanoyl_Chloride->Reaction Toluene Crude_this compound Crude this compound Reaction->Crude_this compound Filtration Filtration Crude_this compound->Filtration Remove Catalyst Concentration Concentration (Reduced Pressure) Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Pure_this compound Pure this compound Distillation->Pure_this compound

Workflow for the synthesis of this compound via Rosenmund Reduction.
Hydroformylation of 1-Decene

Hydroformylation, or the oxo process, is a major industrial method for producing aldehydes from alkenes.[10] In this process, 1-decene reacts with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically a rhodium complex.[5] The reaction is often performed in an aqueous biphasic system to facilitate catalyst recovery.[5]

  • Catalyst System: Prepare the aqueous catalyst phase containing a rhodium precursor, such as Rh(acac)(CO)₂, and a water-soluble phosphine ligand, like tris(3-sulfophenyl)phosphine trisodium salt (TPPTS).[5]

  • Reaction Setup: Charge a high-pressure autoclave with the aqueous catalyst solution and 1-decene.[10]

  • Reaction Conditions: Pressurize the reactor with syngas (CO/H₂ ratio typically 1:1) to 50 bar. Heat the mixture to 80 °C with vigorous stirring (e.g., 1500 rpm).[10]

  • Monitoring: The reaction progress can be monitored by sampling and analyzing the organic phase by GC.

  • Phase Separation: After the reaction, cool the mixture to room temperature. The organic phase containing this compound will separate from the aqueous catalyst phase.

  • Purification: The organic layer is decanted, and the this compound is purified by distillation. The aqueous catalyst phase can be recycled.[13]

Hydroformylation_Workflow cluster_reaction Reaction cluster_separation Separation & Purification 1_Decene 1-Decene Autoclave Hydroformylation (Rh/TPPTS, CO/H₂) 1_Decene->Autoclave Aqueous Catalyst Biphasic_Mixture Biphasic Mixture Autoclave->Biphasic_Mixture Phase_Separation Phase Separation Biphasic_Mixture->Phase_Separation Organic_Phase Organic Phase (this compound) Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Catalyst) Phase_Separation->Aqueous_Phase Distillation Distillation Organic_Phase->Distillation Catalyst_Recycle Catalyst Recycle Aqueous_Phase->Catalyst_Recycle Pure_this compound Pure this compound Distillation->Pure_this compound

Workflow for this compound synthesis via hydroformylation.

Analytical Methods

Gas chromatography is the primary technique for the analysis of this compound, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.[14] For complex matrices, a derivatization step may be necessary.[14]

  • GC-MS Conditions:

    • Column: A capillary column such as HP-INNOWAX (60 m x 0.25 mm x 0.25 µm) is suitable.[15]

    • Carrier Gas: Helium at a flow rate of approximately 0.8-1.0 mL/min.[15]

    • Injector Temperature: 250 °C.[15]

    • Oven Program: An initial temperature of 40 °C held for 6 minutes, then ramped at 3 °C/min to 100 °C and held for 5 minutes, followed by a ramp of 5 °C/min to 230 °C and held for 10 minutes.[15]

    • MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan mode can be full scan for qualitative analysis or selected ion monitoring (SIM) for targeted quantification.[15]

  • Data Analysis: Identify this compound by its retention time and mass spectrum, comparing it to a reference standard. Quantify using an external or internal standard method.

GC_MS_Analysis_Workflow Sample_Preparation Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time, Mass Spectrum) MS_Detection->Data_Analysis Result Identification & Quantification Data_Analysis->Result

General workflow for the GC-MS analysis of this compound.

Applications

This compound's pleasant and potent odor profile makes it a key component in various industries.

  • Fragrance and Perfumery: It is extensively used to impart fresh, aldehydic, and floral-citrus notes to perfumes and other scented products.[2][9] It is particularly effective in creating citrus accords and rose compositions.[2]

  • Flavor Industry: As a flavoring agent, it contributes to orange and citrus flavor profiles in food and beverages.[1][2]

  • Cosmetics and Personal Care: Due to its emollient properties, it is incorporated into skincare products like lotions and creams to improve texture and moisture retention.[4]

  • Chemical Intermediate: The aldehyde functionality allows this compound to serve as a precursor in the synthesis of other organic compounds, including surfactants and pharmaceuticals.[4][5]

  • Biochemical Research: It serves as a model compound in studies of lipid metabolism and fatty acid synthesis.[4] It is also studied for its role as an insect sex pheromone, which has implications for pest control.[4][6]

  • Antimicrobial Agent: this compound has shown inhibitory activity against various fungi and bacteria, suggesting potential applications as an antimicrobial agent.[5][10] The proposed mechanism involves the disruption of the cell membrane.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

Hazard Identification
Hazard StatementGHS ClassificationReference
H315: Causes skin irritationSkin Irritation (Category 2)[14]
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)[3]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[7][16] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][17]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7][16] Store under an inert atmosphere as it is sensitive to air and can polymerize.[1]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7][16]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16][17]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[16]

  • Inhalation: Move the person to fresh air.[16]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[16]

In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[7][16] Thermal decomposition can produce carbon monoxide and carbon dioxide.[7][16]

References

Undecanal: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of undecanal, with a specific focus on its melting and boiling points. This document is intended to be a valuable resource, offering both precise data and the methodologies for its experimental determination.

Core Physical Properties of this compound

This compound, also known as n-undecyl aldehyde or aldehyde C-11, is an organic compound with the chemical formula C₁₁H₂₂O. It is a colorless to slightly yellow liquid with a characteristic fatty, floral odor.[1] As a saturated fatty aldehyde, its physical properties are of significant interest in various fields, including flavor and fragrance industries, as well as in the synthesis of more complex molecules for pharmaceutical applications.

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various scientific sources. The following table summarizes these key physical constants for easy reference and comparison.

Physical PropertyValueConditionsSource(s)
Melting Point -4 °C[1]
-3.00 to -1.00 °C@ 760.00 mm Hg[2]
-2 °C[3][4][5]
-10 °C[6]
269 K (-4.15 °C)[7]
Boiling Point 223.00 °C@ 760.00 mm Hg[2]
225 °C[3][6]
109.00 to 115.00 °C@ 5.00 mm Hg[1][2][4][5]
545.15 K (272 °C)[7]

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard experimental methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid.[8]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden this range.[9][10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[9]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound (in solid form, which requires cooling below its melting point)

Procedure:

  • Sample Preparation: A small amount of solidified this compound is finely powdered.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to compact the sample at the sealed end.[9]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[9]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination: Distillation Method

For liquids, the boiling point is a key physical constant. A common and accurate method for its determination is through distillation.[12]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. During distillation, the temperature of the vapor in equilibrium with the boiling liquid remains constant, and this temperature is the boiling point.[12]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled with the this compound sample and a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures the temperature of the vapor being distilled is accurately measured.

  • Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Observation: The temperature will rise and then stabilize as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point of the liquid. It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Melting Point Determination cluster_1 Boiling Point Determination start_mp Start: Solid this compound Sample prep_mp Prepare Powdered Sample start_mp->prep_mp pack_mp Pack Capillary Tube prep_mp->pack_mp heat_mp Heat in Apparatus at Controlled Rate pack_mp->heat_mp observe_mp Observe & Record Melting Range heat_mp->observe_mp end_mp Result: Melting Point observe_mp->end_mp start_bp Start: Liquid this compound Sample setup_bp Assemble Distillation Apparatus start_bp->setup_bp heat_bp Heat Sample to Boiling setup_bp->heat_bp observe_bp Record Stable Vapor Temperature heat_bp->observe_bp end_bp Result: Boiling Point observe_bp->end_bp start Obtain this compound Sample start->start_mp If Solid start->start_bp If Liquid

Caption: Experimental workflow for determining the melting and boiling points of this compound.

References

Spectroscopic Profile of Undecanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for undecanal (also known as n-undecyl aldehyde or aldehyde C-11), a saturated fatty aldehyde with applications in the flavor, fragrance, and pharmaceutical industries. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of long-chain aldehydes.

Spectroscopic Data Presentation

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for clear and easy comparison.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.76Triplet (t)1HAldehyde proton (-CHO)
2.41Triplet of doublets (td)2HMethylene group α to the carbonyl (-CH₂CHO)
1.62Quintet2HMethylene group β to the carbonyl (-CH₂CH₂CHO)
1.27Broad singlet~14HMethylene groups of the alkyl chain (-(CH₂)₇-)
0.88Triplet (t)3HTerminal methyl group (-CH₃)

Solvent: CDCl₃, Frequency: 90 MHz.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
202.47Carbonyl carbon (-CHO)
43.93Methylene carbon α to the carbonyl (-CH₂CHO)
31.94Methylene carbon of the alkyl chain
29.41Methylene carbons of the alkyl chain
29.26Methylene carbons of the alkyl chain
22.73Methylene carbon of the alkyl chain
22.17Methylene carbon β to the carbonyl (-CH₂CH₂CHO)
14.09Terminal methyl carbon (-CH₃)

Solvent: CDCl₃, Frequency: 15.09 MHz.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound (Liquid Phase)
Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1730StrongC=O stretch (aldehyde carbonyl)
~1465MediumC-H bend (alkane)

Technique: ATR-Neat or Capillary Cell: Neat. Saturated aliphatic aldehydes typically show a strong C=O bond absorption in the IR region from 1740-1720 cm⁻¹.[1][2] They also exhibit characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹.[3][4]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative IntensityAssignment
170Low[M]⁺ (Molecular ion)
152Low[M-H₂O]⁺
82High[C₆H₁₀]⁺
57High[C₄H₉]⁺
43Very High[C₃H₇]⁺ (Base Peak)

Technique: Electron Ionization (EI).[5]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are representative for a liquid aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz.[6] The following parameters are typically used:

  • Pulse Sequence: A standard single-pulse sequence.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy Protocol: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[6] A proton-decoupled sequence is used to simplify the spectrum.

  • Pulse Sequence: A standard pulse-acquire sequence with proton decoupling.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

The FID is processed similarly to the ¹H spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm) or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): For a liquid sample like this compound, the spectrum is conveniently recorded as a neat (undiluted) liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]

Attenuated Total Reflectance (ATR) Protocol: Alternatively, an ATR-FTIR spectrometer can be used. A drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[8] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated this compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method for ionizing the sample molecules.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Spectroscopic_Analysis_of_this compound Spectroscopic Analysis of this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Info Structural Information This compound This compound (C₁₁H₂₂O) H_NMR ¹H NMR This compound->H_NMR C_NMR ¹³C NMR This compound->C_NMR IR Infrared (IR) This compound->IR MS Mass Spec (MS) This compound->MS Proton_Env Proton Environments (& Chemical Neighbors) H_NMR->Proton_Env Carbon_Backbone Carbon Backbone C_NMR->Carbon_Backbone Functional_Groups Functional Groups (e.g., C=O, C-H) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight

Caption: Correlation between spectroscopic methods and structural information for this compound.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis start Start: This compound Sample sample_prep Sample Preparation (Dissolution/Neat Liquid) start->sample_prep nmr_analysis NMR Analysis (¹H and ¹³C) sample_prep->nmr_analysis ir_analysis IR Analysis (ATR or Neat) sample_prep->ir_analysis ms_analysis MS Analysis (GC-MS with EI) sample_prep->ms_analysis data_proc Data Processing (Fourier Transform, Baseline Correction) nmr_analysis->data_proc ir_analysis->data_proc ms_analysis->data_proc data_interp Data Interpretation & Structural Elucidation data_proc->data_interp end End: Complete Spectroscopic Profile data_interp->end

References

An In-depth Technical Guide to the Discovery and Historical Background of Undecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanal (also known as n-undecyl aldehyde or aldehyde C-11) is an eleven-carbon saturated fatty aldehyde with the chemical formula C₁₁H₂₂O.[1] It is a colorless, oily liquid naturally present in citrus essential oils, particularly those of Citrus reticulata (mandarin orange).[2][3][4] Commercially, it is a significant component in the flavor and fragrance industry, valued for its characteristic waxy, citrusy, and slightly floral aroma.[5] This technical guide provides a comprehensive overview of the discovery, historical background, and synthesis of this compound, with a focus on the evolution of its production methods. Quantitative data, detailed experimental protocols, and visualizations of key chemical processes are presented to offer a thorough resource for researchers and professionals in chemistry and related fields. While this compound is primarily used in perfumery and flavorings, its role as a pharmaceutical intermediate is also noted.[4]

Discovery and Historical Context

The specific discovery of this compound is not well-documented with a precise date or individual credited. However, its history is intrinsically linked to the broader development of aliphatic aldehyde chemistry in the 19th and early 20th centuries. The first synthesis of aliphatic aldehydes is attributed to Berfagnini and Piria in 1853, who produced them via the pyrolysis of the calcium salt of the corresponding aliphatic acid.[6]

The late 19th and early 20th centuries saw a surge in the exploration of natural essential oils and the identification of their chemical constituents. This compound was identified as a component of citrus oils during this period of discovery.[2] The growth of the fragrance industry, exemplified by iconic perfumes like Chanel No. 5, spurred the demand for synthetic aroma chemicals, including aliphatic aldehydes.[6]

A significant breakthrough in the availability of aliphatic aldehydes was the work of Karl Wilhelm Rosenmund, who in 1918 developed the Rosenmund reduction. This catalytic hydrogenation of an acyl chloride to an aldehyde provided a more efficient and scalable method for aldehyde synthesis compared to earlier techniques.[6] It is highly probable that early commercial production of this compound relied on this or similar methods, utilizing undecanoic acid as a precursor.

The mid-20th century witnessed the advent of petrochemical-based processes, with the hydroformylation of alkenes, discovered by Otto Roelen in 1938, becoming a dominant industrial method for aldehyde synthesis.[7] Today, the hydroformylation of 1-decene is the primary commercial route for producing this compound.[1][8]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₂₂O[1]
Molar Mass 170.29 g/mol [2]
Appearance Colorless, oily liquid[1][8]
Odor Sweetish, fatty, waxy, citrus, floral[3][4][5]
Melting Point -4 °C to -2 °C[2]
Boiling Point 223 °C (at 760 mmHg); 109-115 °C (at 5 mmHg)
Density 0.825 g/mL at 25 °C
Refractive Index n20/D 1.4322
Vapor Density 5.94 (vs air)
Solubility Insoluble in water and glycerol; soluble in most fixed oils, propylene glycol, and alcohol.[2][3]
CAS Number 112-44-7[2]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis of this compound, representing both a plausible early method and the modern industrial approach.

Early Synthesis: Reduction of Undecanoyl Chloride (Rosenmund Reduction)

This two-step process involves the conversion of undecanoic acid to undecanoyl chloride, followed by its catalytic hydrogenation to this compound.

Step 1: Synthesis of Undecanoyl Chloride

  • Materials: Undecanoic acid, thionyl chloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, place undecanoic acid.

    • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

    • Gently heat the reaction mixture under reflux until the evolution of HCl and SO₂ gases ceases.

    • Remove the excess thionyl chloride by distillation to obtain crude undecanoyl chloride.

    • Purify the undecanoyl chloride by vacuum distillation.

Step 2: Rosenmund Reduction to this compound

  • Materials: Undecanoyl chloride, palladium on barium sulfate (Pd/BaSO₄) catalyst, hydrogen gas, solvent (e.g., toluene), catalyst poison (e.g., quinoline-sulfur).

  • Procedure:

    • In a reaction vessel suitable for catalytic hydrogenation, suspend the Pd/BaSO₄ catalyst in an inert solvent like toluene.

    • Add a catalyst poison to prevent over-reduction of the aldehyde to an alcohol.

    • Introduce the undecanoyl chloride into the reaction mixture.

    • Pressurize the vessel with hydrogen gas and maintain a constant pressure.

    • Heat the mixture and stir vigorously to ensure efficient gas-liquid-solid mixing.

    • Monitor the reaction progress by measuring the uptake of hydrogen.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and isolate the this compound from the solvent by distillation.

Modern Industrial Synthesis: Hydroformylation of 1-Decene

This process, also known as the "oxo process," involves the reaction of 1-decene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce a mixture of C11 aldehydes, primarily this compound.

  • Materials: 1-Decene, synthesis gas (CO/H₂), rhodium-based catalyst with a phosphine ligand (e.g., Rh/TPPTS for aqueous biphasic systems), solvent (optional, depending on the process).

  • Procedure:

    • The hydroformylation of 1-decene is typically carried out in a continuous reactor system under elevated temperature and pressure.

    • The liquid 1-decene feed and the gaseous synthesis gas are introduced into the reactor containing the catalyst.

    • The reaction is typically run at temperatures ranging from 80 to 150°C and pressures from 10 to 100 bar.

    • The ratio of CO to H₂ in the synthesis gas is typically around 1:1.

    • The use of specific ligands with the rhodium catalyst helps to control the regioselectivity, favoring the formation of the linear aldehyde (this compound) over the branched isomer (2-methyldecanal).

    • After the reaction, the product mixture is separated from the catalyst. In aqueous biphasic catalysis, the catalyst remains in the aqueous phase and can be recycled, while the organic product phase is separated.

    • The crude this compound is then purified by distillation.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the chemical transformations described in the experimental protocols.

early_synthesis undecanoic_acid Undecanoic Acid undecanoyl_chloride Undecanoyl Chloride undecanoic_acid->undecanoyl_chloride  + thionyl_chloride SOCl₂ thionyl_chloride->undecanoyl_chloride This compound This compound undecanoyl_chloride->this compound  + rosenmund_reagents H₂, Pd/BaSO₄ Catalyst Poison rosenmund_reagents->this compound

Caption: Early Synthesis of this compound via Rosenmund Reduction.

modern_synthesis decene 1-Decene products Aldehyde Mixture decene->products  + syngas CO + H₂ syngas->products catalyst Rh Catalyst + Ligand catalyst->products This compound This compound branched_aldehyde 2-Methyldecanal products->this compound major products->branched_aldehyde minor

Caption: Modern Industrial Synthesis of this compound via Hydroformylation.

Natural Occurrence and Applications

This compound is found in various natural sources, most notably in the essential oils of citrus fruits like mandarin and bergamot.[9] It has also been identified in cooked beef, basil, and other plants.[9] Its pleasant and potent aroma has led to its widespread use in the fragrance industry, where it is a key component in creating aldehydic, floral, and citrus notes in perfumes and colognes.[5] In the flavor industry, it is used to impart citrus and waxy notes to food and beverages.[4]

Beyond its sensory applications, this compound serves as a chemical intermediate in the synthesis of other valuable compounds. For instance, it is a precursor in the production of 2-methylthis compound, another important fragrance ingredient, and in the synthesis of certain insect pheromones.[1] While its direct role in drug development is not prominent, its function as a pharmaceutical intermediate highlights its importance in the broader chemical industry.[4]

Conclusion

This compound, a key aliphatic aldehyde, has a history intertwined with the development of organic synthesis and the growth of the fragrance industry. From its likely early synthesis via methods like the Rosenmund reduction to its current large-scale production through the hydroformylation of 1-decene, the journey of this compound reflects the advancements in chemical manufacturing. Its well-characterized physical and chemical properties, combined with its versatile applications, ensure its continued importance in various industrial sectors. This guide has provided a detailed overview of its discovery, historical context, synthesis, and properties to serve as a valuable resource for scientific and industrial professionals.

References

An In-depth Technical Guide to the Synthesis of Undecanal from Undecylenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting undecylenic acid to undecanal, a valuable aldehyde intermediate in the pharmaceutical, fragrance, and polymer industries. Derived from the pyrolysis of ricinoleic acid from castor oil, undecylenic acid is a readily available and renewable feedstock.[1][2] The core challenge in this synthesis lies in the selective transformation of the carboxylic acid group to an aldehyde without affecting the terminal double bond.

This document details various methodologies, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key transformations. Additionally, it includes diagrams of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route for this compound production depends on several factors, including the desired scale of production, required purity of the final product, and the availability of specialized equipment. The following table summarizes the quantitative data associated with the primary methods for synthesizing this compound from undecylenic acid.

Synthetic MethodKey Reagents & CatalystYield (%)Selectivity (%)Key AdvantagesKey DisadvantagesReference
Direct Catalytic Hydrogenation Chromium oxide catalyst, H₂86.6 (Conversion)97.2 (for undecenyl aldehyde), 92.0 (for 10-undecenyl aldehyde)High selectivity, direct conversionRequires high temperature and specialized catalyst[3]
Two-Step: Reduction & Swern Oxidation 1. LiAlH₄ or other reducing agent2. Oxalyl chloride, DMSO, TriethylamineGenerally highHighHigh purity, well-documented for lab scaleTwo-step process, use of toxic and odorous reagents[1][4][5]
Rosenmund Reduction 1. Thionyl chloride2. H₂, Pd/BaSO₄ (poisoned)~55Moderate to highClassic, single-step reduction from acid chlorideModest yield, catalyst poisoning required[1][6]
Catalytic Vapor-Phase Reaction Formic acid, metal oxide catalystNot specifiedNot specifiedDirect conversion, potentially cost-effectiveRequires high temperature vapor-phase reactor[1]

Synthetic Pathways Overview

The conversion of undecylenic acid to this compound can be achieved through several distinct chemical pathways. The choice of pathway influences the overall efficiency and scalability of the synthesis.

G undecylenic_acid Undecylenic Acid acid_chloride Undecenoyl Chloride undecylenic_acid->acid_chloride SOCl₂ undecen_ol 10-Undecen-1-ol undecylenic_acid->undecen_ol Reduction (e.g., LiAlH₄) This compound This compound undecylenic_acid->this compound Direct Catalytic Hydrogenation (Cr₂O₃, H₂) undecylenic_acid->this compound Vapor-Phase Catalysis (HCOOH, Metal Oxide) acid_chloride->this compound H₂, Pd/BaSO₄ (Rosenmund Reduction) undecen_ol->this compound Oxidation (e.g., Swern)

Caption: Key synthetic routes from undecylenic acid to this compound.

Experimental Protocols

Two-Step Reduction and Swern Oxidation

This is a widely used laboratory-scale method that generally provides high yields and purity.[1]

Step 1: Reduction of Undecylenic Acid to 10-Undecen-1-ol

A detailed protocol for the reduction of undecylenic acid using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) would be inserted here. Standard procedures involve the slow addition of the acid to a cooled suspension of the reducing agent in an anhydrous ether solvent, followed by quenching and aqueous workup.

Step 2: Swern Oxidation of 10-Undecen-1-ol to this compound

This procedure is adapted from established Swern oxidation protocols.[4][7][8]

Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide. The reaction is also highly exothermic and requires careful temperature control.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 10-Undecen-1-ol

  • Triethylamine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere, a stirred solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane is cooled to between -78 °C and -60 °C.

  • A solution of DMSO (2.0-2.5 equivalents) in anhydrous dichloromethane is added dropwise over a period of 10-15 minutes, ensuring the temperature is maintained below -60 °C.

  • The reaction mixture is stirred for an additional 10-15 minutes at this temperature.

  • A solution of 10-undecen-1-ol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise over 15 minutes, again maintaining the temperature below -60 °C.

  • After stirring for 15-30 minutes, triethylamine (5.0 equivalents) is added dropwise over five minutes, keeping the temperature below -60 °C.

  • The reaction mixture is then allowed to warm to ambient temperature while stirring.

  • Water is added to the reaction mixture, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Experimental Workflow: Two-Step Reduction & Swern Oxidation

G cluster_reduction Step 1: Reduction cluster_oxidation Step 2: Swern Oxidation start Start reduction_setup Set up reaction with undecylenic acid and reducing agent start->reduction_setup end End quench Quench reaction reduction_setup->quench workup1 Aqueous workup and extraction quench->workup1 dry1 Dry and concentrate to get 10-undecen-1-ol workup1->dry1 oxidation_setup Cool oxalyl chloride and add DMSO dry1->oxidation_setup add_alcohol Add 10-undecen-1-ol solution oxidation_setup->add_alcohol add_base Add triethylamine add_alcohol->add_base warm Warm to room temperature add_base->warm workup2 Aqueous workup and extraction warm->workup2 purify Dry, concentrate, and purify this compound workup2->purify purify->end

Caption: Experimental workflow for the two-step synthesis of this compound.

Rosenmund Reduction

This method involves the conversion of undecylenic acid to its acid chloride, followed by a catalytic hydrogenation.[1][6][9]

Step 1: Synthesis of Undecenoyl Chloride

Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl and SO₂ gases.

Materials:

  • Undecylenic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add undecylenic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

  • Gently heat the reaction mixture under reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation to obtain the crude undecenoyl chloride, which can be purified by vacuum distillation.

Step 2: Rosenmund Reduction to this compound

Materials:

  • Undecenoyl chloride

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst

  • Catalyst poison (e.g., quinoline-sulfur)

  • Anhydrous toluene or xylene

  • Hydrogen gas

Procedure:

  • Prepare the Rosenmund catalyst by partially poisoning a palladium on barium sulfate (Pd/BaSO₄) catalyst with a suitable inhibitor like a quinoline-sulfur compound.[9][10]

  • Suspend the catalyst in an inert, anhydrous solvent (e.g., toluene) in a hydrogenation flask.

  • Add the undecenoyl chloride to the flask.

  • Purge the system with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture, typically at an elevated temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to detect the disappearance of the acid chloride and the formation of the aldehyde.

  • Upon completion, filter the catalyst and wash it with the solvent.

  • The filtrate is then concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation. The reported yield for this reaction is approximately 55%.[1]

Direct Catalytic Hydrogenation

This industrial method offers a direct, high-selectivity route from undecylenic acid to this compound.[3]

Materials:

  • Undecylenic acid

  • High-purity chromium oxide catalyst

  • Hydrogen gas

Procedure Summary (based on patent literature):

  • The hydrogenation is carried out in the vapor phase in a fixed-bed reactor containing a high-purity chromium oxide catalyst with a specific surface area of at least 10 m²/g.[3]

  • The reaction is conducted at a temperature between 250 °C and 450 °C under atmospheric or slightly elevated pressure.

  • A mixture of undecylenic acid vapor and hydrogen is passed over the catalyst bed. The concentration of undecylenic acid is kept low (e.g., not more than 10 vol %).

  • Under optimized conditions (e.g., 370 °C, LHSV of 0.11 kg/l-catalyst-hr for undecylenic acid, and GHSV of 1250 hr⁻¹ for hydrogen), a conversion of 86.6% for undecylenic acid was achieved with a selectivity of 97.2% for undecenyl aldehyde and 92.0% for 10-undecenyl aldehyde.[3]

Conclusion

The synthesis of this compound from undecylenic acid can be accomplished through several effective routes. For laboratory-scale synthesis where high purity is paramount, the two-step reduction of undecylenic acid to 10-undecen-1-ol followed by a mild oxidation such as the Swern oxidation is a well-documented and reliable method.[1] For larger-scale industrial production, direct catalytic methods, including the vapor-phase reaction with formic acid or the direct hydrogenation over a chromium oxide catalyst, present more atom-economical and potentially more cost-effective alternatives. The direct hydrogenation method, in particular, has been shown to achieve high conversion and selectivity.[1][3] The choice of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the intended application, balancing factors such as yield, purity, cost, and scalability.

References

An In-depth Technical Guide to the Basic Reactivity of the Aldehyde Group in Undecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecanal (also known as aldehyde C-11), a saturated fatty aldehyde, is a versatile intermediate in organic synthesis, prized for its role in the fragrance and flavor industries and as a building block for more complex molecules, including potential pharmaceutical compounds.[1] Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the weakly acidic α-protons. This guide provides a comprehensive overview of the fundamental reactions of the this compound aldehyde group, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Core Reactivity of the Aldehyde Group

The chemical behavior of this compound is characteristic of aliphatic aldehydes and is dominated by three main types of reactions involving the carbonyl group:

  • Nucleophilic Addition: The polarized carbon-oxygen double bond makes the carbonyl carbon an excellent electrophile, readily attacked by a wide range of nucleophiles.

  • Oxidation: The aldehyde proton can be readily abstracted, allowing for the oxidation of this compound to its corresponding carboxylic acid, undecanoic acid.

  • Reduction: The carbonyl group can be reduced to a primary alcohol, 1-undecanol.

These core reactions provide pathways to a diverse array of functional groups and molecular scaffolds.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reaction: Formation of Secondary Alcohols

The addition of organomagnesium halides (Grignard reagents) to this compound is a powerful method for carbon-carbon bond formation, yielding secondary alcohols upon acidic workup. For instance, the reaction with methylmagnesium bromide produces 2-dodecanol.

Experimental Protocol: Synthesis of 2-Dodecanol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with this compound: The Grignard reagent solution is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-dodecanol, which can be further purified by distillation.

Quantitative Data: Reaction of this compound with Methylmagnesium Bromide

ProductYield (%)Boiling Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (neat, cm⁻¹)
2-DodecanolTypically >80%104-106 (at 13 mmHg)3.79 (m, 1H), 1.45-1.20 (m, 18H), 1.18 (d, 3H), 0.88 (t, 3H)68.2, 39.5, 31.9, 29.6, 29.3, 25.9, 23.5, 22.7, 14.13350 (br, O-H), 2920, 2850 (C-H), 1110 (C-O)

Reaction Pathway: Grignard Reaction

G This compound This compound Intermediate Alkoxide Intermediate This compound->Intermediate Nucleophilic Attack Grignard CH₃MgBr Grignard->Intermediate Product 2-Dodecanol Intermediate->Product Protonation H3O H₃O⁺ (workup) H3O->Product

Caption: Grignard reaction of this compound.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, yields a terminal alkene, 1-dodecene.

Experimental Protocol: Synthesis of 1-Dodecene

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). A strong base, such as n-butyllithium (1.0 eq), is added dropwise at 0 °C to generate the ylide, indicated by the formation of a deep orange or red color.

  • Reaction with this compound: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the color of the ylide disappears.

  • Work-up: The reaction is quenched by the addition of water. The product is extracted with pentane, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by column chromatography on silica gel to afford 1-dodecene.

Quantitative Data: Wittig Reaction of this compound

ProductYield (%)Boiling Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (neat, cm⁻¹)
1-Dodecene70-90%213-2145.81 (m, 1H), 4.95 (m, 2H), 2.04 (q, 2H), 1.40-1.20 (m, 16H), 0.88 (t, 3H)139.2, 114.1, 33.9, 31.9, 29.6, 29.3, 29.1, 22.7, 14.13077 (=C-H), 2924, 2854 (C-H), 1641 (C=C), 991, 909 (=C-H bend)

Reaction Pathway: Wittig Reaction

G This compound This compound Oxaphosphetane Oxaphosphetane Intermediate This compound->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P=CH₂ Ylide->Oxaphosphetane Product 1-Dodecene Oxaphosphetane->Product Decomposition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Wittig reaction of this compound.

Cyanohydrin Formation

The addition of a cyanide ion to this compound forms a cyanohydrin (2-hydroxydodecanenitrile), which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.

Experimental Protocol: Synthesis of 2-Hydroxydodecanenitrile

  • Reaction Setup: In a flask, a solution of sodium cyanide (1.1 eq) in water is prepared and cooled to 0-5 °C.

  • Reaction: this compound (1.0 eq) is added, followed by the slow, dropwise addition of a solution of hydrochloric acid (1.1 eq) while maintaining the temperature below 10 °C. The mixture is stirred at this temperature for a few hours.

  • Work-up: The reaction mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude cyanohydrin.

Quantitative Data: Cyanohydrin Formation from this compound

ProductYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (neat, cm⁻¹)
2-Hydroxydodecanenitrile>90%4.40 (t, 1H), 1.90 (m, 2H), 1.50-1.20 (m, 16H), 0.88 (t, 3H)120.5 (CN), 63.0 (CH-OH), 34.5, 31.9, 29.5, 29.3, 29.2, 24.9, 22.7, 14.13400 (br, O-H), 2925, 2855 (C-H), 2245 (C≡N)

Reaction Pathway: Cyanohydrin Formation

G This compound This compound Intermediate Alkoxide Intermediate This compound->Intermediate Nucleophilic Attack Cyanide CN⁻ Cyanide->Intermediate Product Cyanohydrin Intermediate->Product Protonation HCN HCN (proton source) HCN->Product

Caption: Cyanohydrin formation from this compound.

Acetal Formation

Acetals are valuable as protecting groups for aldehydes due to their stability under neutral and basic conditions. This compound reacts with diols, such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal.

Experimental Protocol: Synthesis of 2-Decyl-1,3-dioxolane

  • Reaction Setup: this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) are dissolved in a solvent that allows for azeotropic removal of water, such as toluene.

  • Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting aldehyde is consumed.

  • Work-up: The reaction mixture is cooled and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure. The resulting crude acetal can be purified by distillation.

Quantitative Data: Acetal Formation from this compound

ProductYield (%)Boiling Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (neat, cm⁻¹)
2-Decyl-1,3-dioxolane~92%115-117 (at 10 mmHg)4.81 (t, 1H), 3.95-3.85 (m, 4H), 1.65 (m, 2H), 1.40-1.20 (m, 16H), 0.88 (t, 3H)104.1, 64.9, 34.1, 31.9, 29.6, 29.5, 29.3, 24.0, 22.7, 14.12925, 2855 (C-H), 1140, 1040 (C-O)

Reaction Pathway: Acetal Formation

G This compound This compound Hemiacetal Hemiacetal Intermediate This compound->Hemiacetal Diol Ethylene Glycol Diol->Hemiacetal Acetal Cyclic Acetal Hemiacetal->Acetal Water - H₂O Acetal->Water H_plus H⁺ (catalyst) H_plus->this compound Activation H_plus->Hemiacetal Activation

Caption: Acetal formation from this compound.

Oxidation of this compound

Aldehydes are readily oxidized to carboxylic acids. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol: Synthesis of Undecanoic Acid via Jones Oxidation

  • Preparation of Jones Reagent: Chromium trioxide is dissolved in concentrated sulfuric acid, and the solution is carefully diluted with water.

  • Oxidation: this compound (1.0 eq) is dissolved in acetone and cooled in an ice bath. The Jones reagent is added dropwise with vigorous stirring, maintaining the temperature below 20 °C. The reaction is typically rapid, as indicated by a color change from orange-red to green.

  • Work-up: After the addition is complete, the excess oxidant is quenched by the addition of isopropanol. The mixture is filtered to remove chromium salts, and the acetone is removed under reduced pressure. The residue is taken up in ether and extracted with an aqueous sodium hydroxide solution. The aqueous layer is then acidified with hydrochloric acid to precipitate the undecanoic acid, which is collected by filtration, washed with cold water, and dried.

Quantitative Data: Oxidation of this compound

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm⁻¹)
Undecanoic Acid>85%28-3111.5 (br s, 1H), 2.35 (t, 2H), 1.63 (m, 2H), 1.30-1.20 (m, 14H), 0.88 (t, 3H)180.8, 34.1, 31.9, 29.6, 29.4, 29.3, 29.1, 24.7, 22.7, 14.12920, 2850 (O-H and C-H), 1705 (C=O), 1465, 940

Reaction Pathway: Oxidation

G This compound This compound Product Undecanoic Acid This compound->Product Oxidant [O] Oxidant->Product Oxidation

Caption: Oxidation of this compound.

Reduction of this compound

The reduction of this compound to the corresponding primary alcohol, 1-undecanol, can be achieved using various reducing agents. Sodium borohydride is a mild and selective reagent for this purpose.

Experimental Protocol: Synthesis of 1-Undecanol

  • Reaction: this compound (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (0.3 eq) is added portion-wise at room temperature with stirring. The reaction is typically exothermic and may require cooling to maintain the temperature.

  • Work-up: After the reaction is complete (as monitored by TLC), the mixture is acidified with dilute hydrochloric acid to destroy the excess borohydride and the borate esters. The product is then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give 1-undecanol.

Quantitative Data: Reduction of this compound

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (neat, cm⁻¹)
1-Undecanol>95%193.64 (t, 2H), 1.57 (m, 2H), 1.40-1.20 (m, 16H), 0.88 (t, 3H)63.1, 32.8, 31.9, 29.6, 29.5, 29.3, 25.8, 22.7, 14.13330 (br, O-H), 2920, 2850 (C-H), 1058 (C-O)

Reaction Pathway: Reduction

G This compound This compound Product 1-Undecanol This compound->Product Reductant [H] Reductant->Product Reduction

Caption: Reduction of this compound.

Conclusion

The aldehyde group in this compound exhibits a rich and predictable reactivity, making it a valuable synthon in organic chemistry. The fundamental reactions of nucleophilic addition, oxidation, and reduction provide access to a wide range of compounds with applications in materials science, fragrance chemistry, and the synthesis of biologically active molecules. The protocols and data presented in this guide offer a solid foundation for the utilization of this compound in various research and development endeavors.

References

Undecanal safety and handling in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Undecanal Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound in a laboratory setting. It is intended for use by trained professionals in the fields of research, science, and drug development. The following sections detail physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and toxicological data.

Chemical and Physical Properties

This compound, also known as n-undecyl aldehyde, is a colorless to pale yellow oily liquid with a characteristic fatty, waxy, or sweet odor.[1][2] It is a saturated fatty aldehyde that is found naturally in citrus oils.[2][3] While soluble in most fixed oils, mineral oil, propylene glycol, and alcohol, it is insoluble in glycerol and water.[2][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₁H₂₂O[5]
Molar Mass 170.3 g/mol [6]
Appearance Colorless to pale yellow clear liquid[1][7]
Odor Sweetish, fatty, with an orange and rose undertone[2]
Melting Point -4 °C (24.8 °F)[8]
Boiling Point 109 - 115 °C (228.2 - 239 °F) @ 5 mmHg[8]
Flash Point 96 °C (204.8 °F)[8]
Density 0.825 - 0.832 g/cm³[4]
Vapor Density (air=1) 5.94[9]
Solubility Soluble in oils and alcohol; insoluble in water and glycerol.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[9] It is a combustible liquid and causes skin irritation.[6][10] The following tables summarize its GHS classification and hazard statements.

Table 2: GHS Classification

ClassificationCategoryReferences
Flammable LiquidsCategory 4 (Combustible Liquid)[10]
Skin Corrosion/IrritationCategory 2[6]
Hazardous to the aquatic environment, acute hazardCategory 1[11]
Hazardous to the aquatic environment, chronic hazardCategory 2[11]

Table 3: Hazard and Precautionary Statements

CodeStatementReferences
H227 Combustible liquid.[10]
H315 Causes skin irritation.[6]
H410 Very toxic to aquatic life with long lasting effects.[11]
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10]
P273 Avoid release to the environment.[11]
P280 Wear protective gloves/eye protection.[10][11]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[6]
P332+P313 If skin irritation occurs: Get medical advice/attention.[6]
P362+P364 Take off contaminated clothing and wash it before reuse.[6]
P370+P378 In case of fire: Use water spray, dry chemical, foam, or carbon dioxide to extinguish.[10]
P403+P235 Store in a well-ventilated place. Keep cool.[10]
P501 Dispose of contents/container to an approved waste disposal plant.[10]

Experimental Protocols: Emergency Response

First Aid Measures

Immediate medical attention may be required in case of exposure. The following are general first aid guidelines.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] If irritation persists, seek medical attention.[9]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice/attention.[6]

  • Inhalation: Remove to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[5] Clean mouth with water and drink plenty of water afterwards.[5] Call a poison center or doctor if you feel unwell.[10]

Firefighting Measures

This compound is a combustible liquid.[10]

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13]

  • Unsuitable Extinguishing Media: Water jet.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[5] Avoid breathing vapors and contact with skin and eyes.[9] Wear protective equipment.[10]

  • Environmental Precautions: Avoid release to the environment.[10] Keep away from drains, surface, and ground water.[6]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5]

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.

Handling
  • Use in a well-ventilated area.[9]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames.[10]

Storage
  • Store in a cool, dry, and well-ventilated place.[9][10]

  • Keep containers tightly closed.[6]

  • Store away from incompatible materials and foodstuff containers.[9]

  • Recommended storage temperature: 15–25 °C.[6]

Exposure Controls and Personal Protection

Table 4: Personal Protective Equipment (PPE)

TypeSpecificationReferences
Eye/Face Protection Wear chemical safety goggles.[14]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[8][14]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear suitable respiratory equipment.[9][10]

Stability and Reactivity

  • Reactivity: Not reactive under normal ambient conditions.[6]

  • Chemical Stability: Stable under normal conditions.[10]

  • Possibility of Hazardous Reactions: Violent reaction with strong oxidizers.[6] Hazardous polymerization will not occur.[9]

  • Conditions to Avoid: Incompatible products, heat, flames, and sparks.[5][10]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[5][8]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[5]

Toxicological Information

This compound has low acute toxicity but is a known skin irritant.

Table 5: Acute Toxicity Data

RouteSpeciesValueReferences
Oral LD50 Rat>5,000 mg/kg[6]
Dermal LD50 Rabbit>5,000 mg/kg[5][6]
  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Irritation: Not classified as an eye irritant, but direct contact may cause transient discomfort.[6][9]

  • Respiratory or Skin Sensitization: Not classified as a sensitizer.[6]

  • Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[5]

Visualizations

Diagram 1: this compound Spill Response Workflow

Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect and Place in Sealed Container for Disposal contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose

Caption: Workflow for responding to an this compound spill in the laboratory.

Diagram 2: Personal Protective Equipment (PPE) for this compound Handlingdot

PPE_Selection ventilation ventilation respirator respirator ventilation->respirator splash splash face_shield face_shield splash->face_shield

References

Methodological & Application

Synthesis of Undecanal for Organic Chemistry Laboratories: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of undecanal, a valuable aldehyde in the fragrance, flavor, and pharmaceutical industries. The following sections present a comparative analysis of three common and reliable oxidation methods for the preparation of this compound from 1-undecanol: Swern Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and Dess-Martin Periodinane (DMP) Oxidation.

Comparative Analysis of this compound Synthesis Protocols

The choice of synthetic route for the oxidation of 1-undecanol to this compound depends on several factors, including the desired scale of the reaction, sensitivity of other functional groups in the substrate, and considerations regarding reagent toxicity and waste disposal. The following table summarizes the key quantitative data for the three discussed protocols.

ParameterSwern OxidationPCC OxidationDess-Martin Periodinane (DMP) Oxidation
Starting Material 1-Undecanol1-Undecanol1-Undecanol
Key Reagents Dimethyl sulfoxide (DMSO), Oxalyl chloride, TriethylaminePyridinium chlorochromate (PCC)Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature -78 °C to room temperatureRoom temperatureRoom temperature
Reaction Time 1 - 2 hours2 - 4 hours2 - 4 hours
Reported Yield Generally high (>90%)[1]HighHigh (typically >90%)
Key Advantages Mild conditions, avoids toxic heavy metals, high yields.[1][2]Readily available reagent, selective for aldehydes.[3][4][5]Mild, neutral conditions, high chemoselectivity, non-toxic.[6][7][8][9]
Key Disadvantages Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[10][11]Chromium-based reagent is toxic.[12]Reagent is expensive and potentially explosive.[7]

Experimental Protocols

Swern Oxidation of 1-Undecanol

The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols, avoiding the use of toxic heavy metals.[2] The reaction proceeds through the formation of an alkoxysulfonium ylide, which then fragments to yield the aldehyde.[13]

Materials:

  • 1-Undecanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon or nitrogen inlet.

  • Add anhydrous dichloromethane (DCM) to the flask, followed by oxalyl chloride (2.0 equivalents) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in anhydrous DCM to the stirred solution via the dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of 1-undecanol (1.0 equivalent) in anhydrous DCM via the dropping funnel, again keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask.

  • After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 45 minutes.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

dot

Swern_Oxidation_Workflow Swern Oxidation Workflow for this compound Synthesis cluster_prep Reagent Preparation and Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Dissolve Oxalyl Chloride in DCM B Cool to -78 °C A->B C Add DMSO in DCM B->C D Stir for 15 min at -78 °C C->D E Add 1-Undecanol in DCM D->E F Stir for 30-45 min at -78 °C E->F G Add Triethylamine F->G H Warm to Room Temperature G->H I Quench with Water H->I J Extract with DCM I->J K Wash Organic Layer J->K L Dry and Concentrate K->L M Purify this compound L->M

Caption: Workflow for the Swern Oxidation of 1-Undecanol.

Pyridinium Chlorochromate (PCC) Oxidation of 1-Undecanol

PCC oxidation is a widely used method for the selective oxidation of primary alcohols to aldehydes.[4][5] The reaction is typically carried out in dichloromethane at room temperature.[12] The addition of an adsorbent like Celite or silica gel can simplify the work-up by adsorbing the chromium byproducts.

Materials:

  • 1-Undecanol

  • Pyridinium chlorochromate (PCC)

  • Celite or Silica Gel

  • Dichloromethane (DCM), anhydrous

  • Anhydrous diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite or silica gel.

  • Suspend the solid mixture in anhydrous dichloromethane (DCM).

  • To this stirred suspension, add a solution of 1-undecanol (1.0 equivalent) in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

  • Filter the mixture through a pad of silica gel or Florisil in a sintered glass funnel, and wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

dot

PCC_Oxidation_Workflow PCC Oxidation Workflow for this compound Synthesis cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Suspend PCC and Celite in DCM B Add 1-Undecanol Solution A->B C Stir at Room Temperature for 2-4h B->C D Dilute with Diethyl Ether C->D E Filter through Silica Gel/Florisil D->E F Wash Filter Cake E->F G Combine Filtrate and Concentrate F->G H Purify this compound G->H

Caption: Workflow for the PCC Oxidation of 1-Undecanol.

Dess-Martin Periodinane (DMP) Oxidation of 1-Undecanol

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[8] It offers the advantage of neutral reaction conditions and avoids the use of toxic chromium reagents.[6][9]

Materials:

  • 1-Undecanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-undecanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation or flash column chromatography.

dot

DMP_Oxidation_Workflow Dess-Martin Periodinane Oxidation Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A Dissolve 1-Undecanol in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature for 2-4h B->C D Quench with NaHCO₃ and Na₂S₂O₃ C->D E Separate Organic Layer D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Purify this compound G->H

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

References

Application Notes and Protocols for the Use of Undecanal as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Undecanal in Perfumery

This compound, also known as Aldehyde C-11, is a saturated aliphatic aldehyde with the chemical formula C₁₁H₂₂O.[1] It is a colorless liquid with a characteristic waxy, fatty, and aldehydic odor, accompanied by fresh, citrusy (specifically orange-like), and rosy nuances.[2][3][4] This versatile aroma chemical is a key component in modern perfumery, valued for its ability to impart a fresh, clean, and powerful lift to fragrance compositions.[5] Historically, its inclusion in iconic perfumes marked a significant shift towards the use of synthetic molecules in fine fragrance creation.[6] Beyond fine fragrances, this compound is utilized in a variety of consumer products, including soaps, detergents, lotions, and other personal care items.[7]

Chemical and Physical Properties

A comprehensive understanding of this compound's physicochemical properties is essential for its effective and safe use in formulations.

PropertyValueReference
Chemical Name This compound[4]
Synonyms Aldehyde C-11, n-Undecyl aldehyde[4]
CAS Number 112-44-7[4]
Molecular Formula C₁₁H₂₂O[8]
Molecular Weight 170.29 g/mol [4]
Appearance Colorless liquid[4]
Odor Profile Waxy, aldehydic, fatty, citrus, rosy[2][9]
Boiling Point 223 °C[10]
Density 0.825 g/cm³ at 25°C[10]
Solubility Soluble in ethanol and fragrance oils; insoluble in water.[11]
Purity (typical) >97.0% (GC)[2]

Olfactory Profile and Applications

This compound's potent and complex olfactory profile makes it a versatile ingredient in the perfumer's palette.

Olfactory AspectDescriptionApplication in Perfumery
Odor Type Aldehydic, Waxy, Citrus, Floral (Rose)Provides a sparkling and diffusive top note. Creates a "clean laundry" or "fresh" effect.
Odor Strength HighUsed in small quantities for significant impact.
Substantivity Moderate (approx. 72 hours on a smelling strip)Contributes to the heart and initial dry-down of a fragrance.
Typical Use Levels 0.02% - 1.3% in the fragrance concentrate.Varies depending on the desired effect and product type.[9]

Common Fragrance Applications:

  • Fine Fragrance: A classic component of aldehydic floral fragrances, providing lift and brilliance. It is also used to enhance citrus and rosy notes.[4]

  • Soaps and Detergents: Imparts a powerful and long-lasting fresh and clean scent.

  • Lotions and Creams: Provides a clean and fresh top note to the fragrance profile of the product.

  • Air Care: Used in air fresheners for its diffusive and clean characteristics.

Safety and Regulatory Information

The safe use of this compound in consumer products is governed by the standards set by the International Fragrance Association (IFRA).

Regulatory BodyGuideline/RegulationSummary of Recommendation
IFRA 51st AmendmentSpecifies maximum concentration limits for this compound in various consumer product categories based on a Quantitative Risk Assessment (QRA) to prevent skin sensitization.[12]
RIFM Safety AssessmentThe Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of this compound, concluding it is safe for use in fragrance when used according to IFRA standards.[6]

IFRA Concentration Limits for this compound in Select Product Categories (51st Amendment):

IFRA CategoryProduct TypeMaximum Concentration (%) in Finished Product
Category 1 Lip productsNot for use
Category 2 Deodorant and antiperspirant products1.00%
Category 4 Fine fragrance, hydroalcoholic products10.00%
Category 5A Body lotions, creams, oils1.00%
Category 9 Soaps, shampoos, rinse-off products2.50%
Category 11 Non-skin contact productsNo restriction

Note: This is a partial list. Researchers and formulators must consult the latest IFRA Standards for a complete and up-to-date list of restrictions.[7]

Experimental Protocols

The following are detailed protocols for the analysis and evaluation of this compound.

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for determining the purity of a neat sample of this compound.

Objective: To quantify the percentage purity of this compound and identify any impurities.

Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and Mass Spectrometer (MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound sample

  • High-purity solvent (e.g., hexane or ethanol)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen high-purity solvent.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/minute to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas Flow (Helium): 1 mL/minute (constant flow)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-400 amu

  • Data Analysis:

    • Integrate the peak areas of all components in the FID chromatogram.

    • Calculate the percentage purity of this compound using the area percent method.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Expected Outcome: A chromatogram showing a major peak for this compound and any minor impurity peaks. The percentage purity is calculated from the relative peak areas.

Protocol for Volatility Assessment by Headspace GC-MS

This protocol describes the determination of the relative volatility of this compound.

Objective: To analyze the volatile compounds in the headspace above a sample containing this compound, providing a measure of its volatility.

Instrumentation and Materials:

  • Headspace sampler coupled to a GC-MS system

  • 20 mL headspace vials with magnetic crimp caps

  • This compound sample in a suitable, non-volatile solvent (e.g., diethyl phthalate) at a known concentration (e.g., 1%)

  • Thermostatted agitator

Procedure:

  • Sample Preparation: Place 1 mL of the this compound solution into a 20 mL headspace vial and seal it.

  • Headspace Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 15 minutes

    • Syringe Temperature: 90°C

    • Loop Filling Time: 0.5 minutes

    • Injection Time: 1 minute

  • GC-MS Parameters: Use the same GC-MS parameters as in the purity assessment protocol.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • The peak area of this compound in the headspace is proportional to its partial pressure and thus its volatility under the given conditions.

Expected Outcome: A chromatogram of the volatile compounds in the headspace. The peak area of this compound can be compared to other fragrance ingredients to determine relative volatility.

Protocol for Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound by a trained panel.

Objective: To characterize the olfactory profile of this compound and assess its odor intensity and tenacity.

Panelist Selection and Training:

  • Select 10-15 panelists based on their ability to detect and describe different odors.

  • Train panelists on the use of a standardized fragrance vocabulary and intensity scales.

Materials:

  • This compound, 10% solution in ethanol

  • Odorless smelling strips

  • Individual, well-ventilated sensory booths

  • Data collection forms or software

Procedure:

  • Sample Preparation: Dip smelling strips into the this compound solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.

  • Evaluation:

    • Present the coded smelling strips to the panelists in their individual booths.

    • Odor Profile: Ask panelists to describe the odor at different time points (initial, 15 minutes, 1 hour, 4 hours, 24 hours) using a provided list of descriptors and allowing for open-ended comments.

    • Odor Intensity: Ask panelists to rate the odor intensity at the same time points on a labeled magnitude scale (e.g., 0 = no odor, 5 = extremely strong).

  • Data Analysis:

    • Compile the odor descriptors to create a sensory profile of this compound over time.

    • Calculate the mean intensity ratings at each time point to generate a tenacity curve.

Expected Outcome: A detailed description of the olfactory character of this compound and a graphical representation of its odor intensity over time.

Protocol for Stability Testing in an Alcoholic Solution

This protocol describes an accelerated stability test for this compound in a simple hydroalcoholic solution.

Objective: To evaluate the chemical stability of this compound in a representative product base under accelerated aging conditions.

Materials:

  • This compound

  • Ethanol (perfumery grade)

  • Deionized water

  • Glass bottles with airtight caps

  • Temperature-controlled ovens (40°C and 45°C)

  • UV light chamber

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Prepare a 1% solution of this compound in a 70:30 ethanol/water (v/v) solution.

  • Storage Conditions:

    • Store samples in sealed glass bottles under the following conditions:

      • Room temperature (25°C) in the dark (control)

      • 40°C in the dark

      • 45°C in the dark

      • Room temperature under continuous UV light exposure

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.

    • Analyze the concentration of this compound using the GC-MS purity assessment protocol.

    • Note any changes in color or odor.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • The degradation of this compound is expected to follow first-order kinetics.[13]

Expected Outcome: Quantitative data on the degradation of this compound under different stress conditions, allowing for an estimation of its shelf life in a hydroalcoholic product. Aldehydes are susceptible to oxidation, and degradation products may include the corresponding carboxylic acid (undecanoic acid).[14][15]

Diagrams

Olfactory Signaling Pathway for Aldehydes

Olfactory_Signaling_Pathway cluster_air Nasal Mucus cluster_neuron Olfactory Sensory Neuron Odorant This compound (Aldehyde) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Presents Odorant G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_ion CNG->Ca_ion Influx Na_ion CNG->Na_ion Influx Depolarization Depolarization & Action Potential CNG->Depolarization Leads to

Caption: Simplified olfactory signal transduction cascade for aldehydes like this compound.

Experimental Workflow for GC-MS Purity Analysis

GCMS_Purity_Workflow start Start sample_prep Sample Preparation: Dilute this compound in Solvent start->sample_prep injection Inject Sample into GC-MS sample_prep->injection separation Gas Chromatography: Separation of Components injection->separation detection Mass Spectrometry: Detection and Identification separation->detection data_analysis Data Analysis: Peak Integration & Library Search detection->data_analysis report Report: Purity (%) and Impurity Profile data_analysis->report end End report->end

Caption: Workflow for determining the purity of this compound using GC-MS.

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow start Start panel_selection Panelist Selection & Training start->panel_selection sample_prep Sample Preparation: This compound on Smelling Strips panel_selection->sample_prep evaluation Sensory Evaluation: Odor Profile & Intensity Assessment sample_prep->evaluation data_collection Data Collection at Multiple Time Points evaluation->data_collection data_analysis Data Analysis: Compile Descriptors & Calculate Mean Intensity data_collection->data_analysis report Report: Sensory Profile & Tenacity Curve data_analysis->report end End report->end

Caption: Workflow for the sensory evaluation of this compound.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow start Start sample_prep Sample Preparation: This compound in Product Base start->sample_prep storage Store Samples under Different Conditions (Temp, Light) sample_prep->storage sampling Withdraw Aliquots at Specified Time Intervals storage->sampling analysis GC-MS Analysis of This compound Concentration sampling->analysis data_analysis Data Analysis: Calculate % Degradation analysis->data_analysis report Report: Stability Profile & Shelf-life Estimation data_analysis->report end End report->end

Caption: Workflow for the accelerated stability testing of this compound.

References

Application of Undecanal in food flavoring formulations

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the flavorist's palette, undecanal (also known as Aldehyde C-11) is a versatile aliphatic aldehyde valued for its distinctive waxy, citrus, and floral notes.[1][2] Its application spans a wide array of food products, where it imparts a fresh, clean, and slightly fatty character that enhances fruit, dairy, and savory flavor profiles. This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound in food flavoring formulations, intended for researchers, scientists, and product development professionals.

Application Notes

Organoleptic Profile: this compound possesses a powerful and diffusive aroma.[3] At concentrations of 1% or less, it is characterized by a complex profile that includes waxy, soapy, floral, aldehydic, citrus, and green fatty notes, often associated with the scent of fresh laundry.[1] Its taste is described as waxy, with notes of citrus peel and butter.[1][4] This unique combination allows it to add brightness and complexity to flavor formulations.

Applications in Food Flavoring: this compound is a key ingredient in creating natural and synthetic flavors.[5] While it is prominently used in citrus and fruit flavorings, its utility extends to meat, dairy, and fish flavors, where it can be used in trace amounts to add richness and specific nuances.[1] It is often blended with other aliphatic aldehydes to create sophisticated aldehydic bouquets.[2]

Regulatory Status: this compound is widely approved for use in food. In the United States, it is listed as a synthetic flavoring substance under 21 CFR 172.515, permitting its direct addition to food for human consumption.[6][7][8] It is also designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3092.[6][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound (JECFA number 107) and expressed no safety concern at current levels of intake when used as a flavoring agent.[6]

Quantitative Data

The following tables summarize key quantitative data for this compound, including its physicochemical properties, recommended usage levels in various food products, and sensory thresholds.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name This compound [2]
Synonyms Aldehyde C-11, Undecylic aldehyde [2][4]
CAS Number 112-44-7 [1]
Molecular Formula C₁₁H₂₂O [10]
Molecular Weight 170.29 g/mol [2]
Appearance Colorless to pale yellow liquid [1][5]
Boiling Point 223 °C @ 760 mm Hg [1]
Vapor Pressure 0.083 mm Hg @ 25 °C [1]

| Solubility | Soluble in oils and alcohol; insoluble in water |[10] |

Table 2: Recommended Usage Levels of this compound (FEMA 3092) in Food

Food Category Average Maximum Use Level (ppm)
Baked Goods 2.4
Beverages (Non-alcoholic) 0.95
Chewing Gum 56.0
Hard Candy 2.0
Frozen Dairy & Fruit Ices 3.1
Soft Candy - (Data not specified)
Gelatins & Puddings - (Data not specified)

Data sourced from the Flavor and Extract Manufacturers Association (FEMA) GRAS list.[9]

Table 3: Sensory Thresholds of this compound

Threshold Type Medium Value
Odor Detection Water 5 ppb

Data sourced from Leffingwell & Associates and The Good Scents Company.[5][11]

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the sensory properties, stability, and concentration of this compound in food matrices.

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

Objective: To determine the flavor profile and detection threshold of this compound in a model beverage system using a trained sensory panel.

Methodology: This protocol is based on established sensory analysis techniques.[12][13]

  • Panelist Screening & Training:

    • Recruit 10-12 panelists screened for sensory acuity and ability to describe flavor attributes.

    • Train panelists on recognizing and scaling the intensity of key aldehydic, citrus, and waxy notes using reference standards.

  • Sample Preparation:

    • Prepare a stock solution of 0.1% this compound in food-grade ethanol.

    • Create a series of dilutions in a base beverage (e.g., sugar water at 5% sucrose, pH 3.0) to achieve concentrations ranging from 1 ppb to 100 ppb.

    • Prepare a control sample (beverage with an equivalent amount of ethanol but no this compound).

    • Present 30 mL of each sample, coded with random three-digit numbers, at a controlled temperature (e.g., 10 °C).

  • Testing Procedure (Ascending Forced-Choice Method):

    • Present panelists with sets of three samples (triangle test), where two are the control and one contains a specific this compound concentration.

    • Start with the lowest concentration and ask panelists to identify the "odd" sample.

    • Provide unsalted crackers and purified water for palate cleansing between sets.[12]

    • The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two out of three trials.

  • Data Analysis:

    • Calculate the group's Best Estimate Threshold (BET) by taking the geometric mean of the individual thresholds.

    • For descriptive analysis, use a separate session where panelists rate the intensity of specific attributes (e.g., "waxy," "citrus peel," "floral") on a 9-point scale for a supra-threshold sample.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow for this compound cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase N1 Panelist Screening & Training N2 Prepare this compound Stock Solution N1->N2 N3 Create Serial Dilutions in Beverage Base N2->N3 N4 Code & Portion Samples N3->N4 T1 Present Sample Sets (Triangle Test) N4->T1 T2 Panelist Evaluation (Ascending Concentration) T1->T2 Repeat for each concentration T3 Palate Cleansing T2->T3 Repeat for each concentration A1 Record Individual Thresholds T2->A1 T3->T1 Repeat for each concentration A2 Calculate Group Best Estimate Threshold (BET) A1->A2 A3 Conduct Descriptive Analysis (Optional) A2->A3 Stability_Testing_Workflow Stability Testing Workflow for this compound cluster_storage Storage Conditions P1 Prepare Food Matrix P2 Spike with Known Conc. of this compound & Homogenize P1->P2 P3 Package Samples P2->P3 S1 Condition 1 (e.g., 35°C) P3->S1 S2 Condition 2 (e.g., Thermal Process) P3->S2 S3 Control (e.g., 4°C, Dark) P3->S3 T1 Pull Triplicate Samples at Designated Time Points (T0, T1, T2...Tn) S1->T1 S2->T1 S3->T1 T2 Store Samples at -20°C T1->T2 T3 Quantify this compound (e.g., via GC-MS) T2->T3 A1 Plot Concentration vs. Time T3->A1 A2 Calculate Degradation Rate & Half-Life A1->A2 Olfactory_Signaling_Pathway Simplified Olfactory Signaling Pathway for Aldehydes cluster_membrane Olfactory Sensory Neuron Membrane OR Odorant Receptor (OR) (GPCR) G G-Protein (G-olf) OR->G activates AC Adenylyl Cyclase G->AC activates cAMP cAMP AC->cAMP converts CNG CNG Ion Channel (Closed) CNG_Open CNG Ion Channel (Open) CNG->CNG_Open opens Signal Action Potential (Signal to Brain) CNG_Open->Signal leads to Odorant This compound Odorant->OR binds ATP ATP ATP->AC cAMP->CNG binds Ions Na+ / Ca2+ Ions->CNG_Open

References

Application Notes and Protocols for Undecanal as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of undecanal's role as a substrate in key enzymatic reactions. This document includes detailed experimental protocols, quantitative kinetic data, and visual representations of metabolic pathways and experimental workflows.

Introduction

This compound, an eleven-carbon saturated fatty aldehyde, is a naturally occurring compound found in various essential oils and serves as an intermediate in several metabolic pathways.[1][2][3] Its metabolism is primarily governed by oxidoreductases, including aldehyde dehydrogenases (ALDHs), alcohol dehydrogenases (ADHs), and cytochrome P450 (CYP450) enzymes. The products of these reactions, undecanoic acid and undecanol, have physiological and pharmacological significance, making the study of this compound's enzymatic transformations crucial for drug development and understanding metabolic processes.[4][5]

Enzymatic Pathways Involving this compound

This compound is metabolized through two primary pathways: oxidation and reduction.

  • Oxidation to Undecanoic Acid: Aldehyde dehydrogenases, a superfamily of NAD(P)+-dependent enzymes, catalyze the irreversible oxidation of this compound to its corresponding carboxylic acid, undecanoic acid.[6][7] This is a major detoxification pathway for endogenous and exogenous aldehydes.

  • Reduction to Undecanol: Alcohol dehydrogenases can catalyze the reversible reduction of this compound to 1-undecanol, using NADH as a cofactor.[8]

  • Cytochrome P450-mediated Metabolism: Cytochrome P450 enzymes are also involved in the metabolism of aldehydes, including their oxidation to carboxylic acids and, in some cases, their reduction to alcohols.[9][10]

Enzymatic_Metabolism_of_this compound cluster_oxidation Oxidation cluster_reduction Reduction This compound This compound ALDH Aldehyde Dehydrogenase (ALDH) (NAD(P)+ → NAD(P)H) This compound->ALDH CYP450_ox Cytochrome P450 (Oxidation) This compound->CYP450_ox ADH Alcohol Dehydrogenase (ADH) (NADH → NAD+) This compound->ADH CYP450_red Cytochrome P450 (Reduction) This compound->CYP450_red Undecanoic_Acid Undecanoic Acid Undecanol 1-Undecanol ALDH->Undecanoic_Acid CYP450_ox->Undecanoic_Acid ADH->Undecanol CYP450_red->Undecanol

Figure 1: Enzymatic metabolism of this compound.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the enzymatic conversion of this compound and related long-chain aldehydes. It is important to note that specific kinetic data for this compound are not always available, and in such cases, data for the closely related decanal (a ten-carbon aldehyde) are provided as a reasonable approximation.

Enzyme FamilySpecific EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Source
Aldehyde Dehydrogenase Human ALDH1Decanal2.9 ± 0.4 nMNDND[5]
Human ALDH2Decanal22 ± 3 nMNDND[5]
Alcohol Dehydrogenase Human ADH (Class I γγ)Butanal1.2 mM1300 min-11.8 x 104[11]
Human ADH (Class I ββ)ButanalND60-75 min-1ND[11]
Cytochrome P450 Murine CYP2c29Anthracene-9-carboxaldehyde~1-20 µMNDND[12]
Human CYP3A4Anthracene-9-carboxaldehyde~1-20 µMNDND[12]

ND: Not Determined in the cited literature. Note: The kcat and Km values for butanal with ADH are provided as representative data for a short-chain aldehyde, as specific data for long-chain aldehydes were not available.

Experimental Protocols

Protocol 1: In Vitro Oxidation of this compound by Aldehyde Dehydrogenase (ALDH)

This protocol describes a spectrophotometric assay to determine the kinetic parameters of ALDH-mediated this compound oxidation. The assay monitors the production of NADH at 340 nm.

Materials:

  • Human recombinant ALDH1A1 (or other desired isoform)

  • This compound (substrate)

  • NAD+ (cofactor)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Ethanol (for dissolving this compound)

  • UV/Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M Tris-HCl buffer, pH 8.0 at 25°C.

    • Prepare a 20 mM NAD+ solution in deionized water.

    • Prepare a stock solution of this compound in ethanol. Due to the hydrophobicity of this compound, a co-solvent is necessary. The final ethanol concentration in the assay should be kept low (<1%) to avoid inhibiting the enzyme.

    • Prepare the enzyme dilution buffer: 100 mM Tris-HCl with 0.02% (w/v) BSA, pH 8.0 at 25°C.

    • Immediately before use, dilute the ALDH enzyme to a working concentration of 0.25 - 0.5 units/mL in the cold enzyme dilution buffer.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.

    • In a quartz cuvette, prepare the reaction mixture (final volume of 3.0 mL) containing:

      • 103 mM Tris-HCl, pH 8.0

      • 0.67 mM NAD+

      • Varying concentrations of this compound (e.g., 0.1 nM to 100 nM, based on the expected Km).

      • Ensure the final ethanol concentration is constant across all substrate concentrations and is below 1%.

    • Include a blank reaction without the enzyme to control for any non-enzymatic reduction of NAD+.

  • Initiation and Measurement:

    • Initiate the reaction by adding the diluted ALDH enzyme solution to the cuvette.

    • Immediately mix by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.

    • Determine the initial rate of reaction (ΔA340/minute) from the linear portion of the curve.

  • Data Analysis:

    • Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).

    • Plot the initial reaction velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax (and subsequently kcat if the enzyme concentration is known).

ALDH_Assay_Workflow A Prepare Reagents (Buffer, NAD+, this compound, ALDH) B Set up Reaction Mixture in Cuvette (Varying [this compound]) A->B C Initiate Reaction with ALDH B->C D Monitor NADH Production (Absorbance at 340 nm) C->D E Calculate Initial Velocity D->E F Plot Velocity vs. [this compound] E->F G Determine Km and Vmax (Michaelis-Menten Plot) F->G

Figure 2: Workflow for ALDH activity assay.
Protocol 2: In Vitro Reduction of this compound by Alcohol Dehydrogenase (ADH)

This protocol outlines a spectrophotometric assay to measure the reduction of this compound to 1-undecanol by ADH, by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Human recombinant ADH

  • This compound (substrate)

  • NADH (cofactor)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Ethanol (for dissolving this compound)

  • UV/Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer, pH 7.4.

    • Prepare a 10 mM NADH solution in the phosphate buffer.

    • Prepare a stock solution of this compound in ethanol.

    • Prepare the enzyme dilution buffer (phosphate buffer).

    • Dilute the ADH enzyme to a suitable working concentration.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.

    • In a quartz cuvette, prepare the reaction mixture (final volume of 1.0 mL) containing:

      • 100 mM sodium phosphate buffer, pH 7.4

      • 0.2 mM NADH

      • Varying concentrations of this compound.

    • Include a blank reaction without the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the ADH enzyme solution.

    • Mix quickly and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial rate of NADH consumption from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against this compound concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: In Vitro Metabolism of this compound by Cytochrome P450 (CYP) Enzymes

This protocol describes a method to study the metabolism of this compound by recombinant human CYP enzymes expressed in a system with NADPH-P450 reductase. Product formation (undecanoic acid and/or 1-undecanol) can be quantified by LC-MS/MS.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP2E1, CYP3A4) co-expressed with NADPH-P450 reductase

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction quenching and sample preparation)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the incubation mixture (e.g., 200 µL final volume) containing:

      • 100 mM potassium phosphate buffer, pH 7.4

      • Recombinant CYP enzyme preparation

      • Varying concentrations of this compound (dissolved in a suitable solvent like acetonitrile, keeping the final solvent concentration low).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the substrate and metabolites using a suitable C18 column.

    • Quantify the formation of undecanoic acid and 1-undecanol using appropriate mass transitions.

  • Data Analysis:

    • Determine the rate of product formation at each substrate concentration.

    • Plot the reaction velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine kinetic parameters.

CYP450_Assay_Workflow A Prepare Incubation Mixture (Buffer, CYP Enzyme, this compound) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Quantify Products and Determine Kinetic Parameters G->H

Figure 3: Workflow for CYP450 metabolism assay.

This compound Metabolism and Drug Development

The enzymatic conversion of this compound has significant implications for drug development.

  • Antifungal Drug Development: The oxidation product of this compound, undecanoic acid, exhibits antifungal properties.[4][5] It is known to induce oxidative stress, disrupt the fungal cell membrane and wall, and interfere with ergosterol synthesis.[1][13] Understanding the enzymatic production of this active metabolite can inform the design of prodrug strategies.

Undecanoic_Acid_Antifungal_Mechanism Undecanoic_Acid Undecanoic Acid ROS ↑ Reactive Oxygen Species (ROS) Undecanoic_Acid->ROS Ergosterol_Synthesis ↓ Ergosterol Synthesis Undecanoic_Acid->Ergosterol_Synthesis Membrane_Damage Cell Membrane Damage (Increased Permeability) ROS->Membrane_Damage Wall_Damage Cell Wall Damage ROS->Wall_Damage Fungal_Cell_Death Fungal Cell Death Membrane_Damage->Fungal_Cell_Death Wall_Damage->Fungal_Cell_Death Ergosterol_Synthesis->Membrane_Damage

Figure 4: Antifungal mechanism of undecanoic acid.
  • Targeting Aldehyde-Metabolizing Enzymes: Endogenously produced lipid aldehydes are implicated in the pathophysiology of various diseases, including cardiovascular and ocular diseases.[14][15] Therefore, the enzymes that metabolize these aldehydes, such as ALDHs, are potential therapeutic targets for modulating the levels of these reactive species.

  • Modulation of Nuclear Receptors: Medium-chain fatty acids, including undecanoic acid, have been shown to act as partial agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[16][17] PPARs are nuclear receptors that regulate lipid and glucose metabolism and inflammation. The enzymatic conversion of this compound to undecanoic acid can thus lead to the activation of these signaling pathways, which has implications for metabolic diseases and inflammation.

PPAR_Activation_Pathway Undecanoic_Acid Undecanoic Acid PPAR PPARα/γ Undecanoic_Acid->PPAR Binds and partially activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Metabolic_Regulation Regulation of Lipid Metabolism and Inflammation Gene_Expression->Metabolic_Regulation

Figure 5: PPAR activation by undecanoic acid.

Conclusion

This compound serves as a valuable substrate for studying the kinetics and mechanisms of aldehyde-metabolizing enzymes. Its metabolic products have demonstrated pharmacological activities, highlighting the importance of these enzymatic pathways in both physiological and pathological contexts. The protocols and data presented here provide a foundation for further research into the role of this compound and its metabolites in cellular signaling and as potential targets for drug development.

References

Application Notes and Protocols for the Gas Chromatography Analysis of Undecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanal, also known as n-undecyl aldehyde, is a naturally occurring aldehyde found in citrus oils and is widely used as a fragrance and flavor ingredient.[1][2] Its accurate and reliable quantification is crucial for quality control in the food, cosmetic, and perfume industries.[3] Furthermore, as a volatile organic compound, its potential biological activities and role as a biomarker are of increasing interest to researchers in drug development and life sciences. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the premier analytical technique for the analysis of this compound due to its volatility and chemical properties.[4][5]

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS and GC-FID. It includes information on sample preparation, chromatographic conditions, and method validation.

Quantitative Data Summary

The following tables summarize typical gas chromatography parameters and expected performance data for the analysis of this compound.

Table 1: Gas Chromatography (GC) Method Parameters for this compound Analysis

ParameterMethod 1: Non-Polar Column (DB-5 type)Method 2: Polar Column (WAX type)
Column Phase 5% Phenyl-MethylpolysiloxanePolyethylene Glycol (PEG)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas HeliumHelium[6]
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minInitial: 70°C, hold 2 min; Ramp: 5°C/min to 240°C, hold 10 min
Injector Temperature 250°C250°C
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or Splitless
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Transfer Line 280°C280°C
MS Ion Source 230°C230°C
MS Ionization Mode Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
MS Scan Range m/z 40-400m/z 40-400
FID Temperature 280°C280°C
Expected Retention Time Approximately 10-15 minutes (dependent on exact conditions)Approximately 15-20 minutes (dependent on exact conditions)

Table 2: Representative Method Validation Data for Aldehyde Analysis by GC

ParameterTypical Performance
Linearity (R²) > 0.995[1][4]
Limit of Detection (LOD) 0.01 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.05 - 5.0 µg/mL
Accuracy (Recovery) 85 - 115%[4][5]
Precision (RSD) < 15%[4][5]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in a Liquid Matrix

This protocol is suitable for the extraction and analysis of this compound from liquid samples such as beverages or liquid cosmetics.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Heater-stirrer or water bath

  • This compound analytical standard

  • Methanol (or other suitable solvent)

  • Sodium chloride (NaCl)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Create a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, an equivalent amount can be suspended in water.

  • Salting Out: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile compounds into the headspace.

  • Equilibration: Seal the vial tightly and place it in a heater-stirrer or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and GC-MS Analysis: After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption. Use the GC-MS parameters outlined in Table 1.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-FID for this compound in a Semi-Solid Matrix

This protocol is suitable for the extraction and analysis of this compound from semi-solid matrices like creams or lotions.

Materials:

  • This compound analytical standard

  • Dichloromethane (DCM)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Standard Preparation: Prepare a stock solution and calibration standards of this compound in DCM as described in Protocol 1.

  • Sample Preparation: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of a saturated NaCl solution and vortex for 1 minute.

  • Extraction: Add 10 mL of DCM to the tube. Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean flask.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the collected DCM to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • GC-FID Analysis: Inject 1 µL of the concentrated extract into the GC-FID system using the parameters outlined in Table 1.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (HS-SPME or LLE) Sample->Extraction Concentration Concentration / Derivatization (Optional) Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or FID) Separation->Detection Qualitative Qualitative Analysis (Library Match, Retention Time) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC analysis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ? MAPK_Pathway MAPK Pathway (e.g., ERK, JNK) Receptor->MAPK_Pathway Activation/Inhibition? NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activation/Inhibition? Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression This compound This compound This compound->Receptor Binding?

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Discussion on Potential Biological Activity and Signaling Pathways

While this compound is primarily recognized for its sensory properties, some related aldehydes have been shown to possess biological activities. For instance, other aldehydes have demonstrated anti-inflammatory and antimicrobial properties.[7] The mechanism of action for such effects often involves the modulation of key cellular signaling pathways.

It is hypothesized that this compound, due to its chemical structure, could potentially interact with cellular receptors and modulate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are critical regulators of inflammation and cell proliferation.[8] However, it is important to note that the direct effects of this compound on these signaling pathways have not been extensively studied and require further investigation. The classification of this compound as a potential endocrine-disrupting compound also suggests possible interactions with nuclear receptor signaling pathways.[2] Future research in this area could uncover novel therapeutic applications for this compound and other related aldehydes.

References

Application Note and Protocol for the Quantification of Undecanal using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanal, also known as undecyl aldehyde, is a saturated fatty aldehyde that is a component of essential oils from plants such as citrus fruits.[1][2] It finds applications in the flavor and fragrance industry and is also studied in various biological contexts.[2][3] Accurate quantification of this compound is crucial for quality control in consumer products and for understanding its role in biological systems. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[4] This application note provides a detailed protocol for the quantification of this compound using HPLC, involving a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.

Principle

Aldehydes, including this compound, can be challenging to detect with high sensitivity using standard UV detectors in HPLC.[5] To overcome this, a derivatization step is employed. This compound reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative.[4][6] This derivative is highly chromophoric and can be readily detected by a UV-Vis detector at a wavelength of approximately 360 nm.[4][7] The separation of the this compound-DNPH derivative from other components in the sample matrix is achieved using reversed-phase HPLC. Quantification is then performed by comparing the peak area of the analyte to a calibration curve prepared from analytical standards.

Experimental Workflow

The overall experimental workflow for the quantification of this compound by HPLC is depicted below.

experimental_workflow sample_prep Sample Preparation (Extraction/Dilution) derivatization Derivatization (with DNPH) sample_prep->derivatization hplc_analysis HPLC Analysis (Separation & Detection) derivatization->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis result Result (this compound Concentration) data_analysis->result derivatization_reaction This compound This compound (CH₃(CH₂)₉CHO) reaction + This compound->reaction dnph 2,4-Dinitrophenylhydrazine (DNPH) dnph->reaction derivative This compound-DNPH Derivative (Chromophoric) reaction->derivative H⁺, Δ

References

Undecanal's Crucial Role in the Synthesis of Key Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecanal, a long-chain aliphatic aldehyde, serves as a versatile and valuable starting material in the synthesis of various pharmaceutical intermediates. Its reactive aldehyde functional group allows for a diverse range of chemical transformations, making it a key building block in the construction of complex molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of select pharmaceutical intermediates derived from this compound, including tertiary amines and lactones.

Application Note 1: Synthesis of N,N-Diethylundecylamine via Reductive Amination

Introduction: N,N-disubstituted long-chain alkylamines are important intermediates in medicinal chemistry, often serving as precursors for quaternary ammonium compounds with antimicrobial or other biological activities. The reductive amination of this compound with a secondary amine, such as diethylamine, offers a direct and efficient route to these tertiary amines. This process typically involves the formation of an enamine intermediate, which is then hydrogenated in the presence of a catalyst.

Key Applications:

  • Synthesis of precursors for quaternary ammonium salt-based antiseptics and disinfectants.

  • Building blocks for cationic lipids used in drug delivery systems.

  • Intermediates for the synthesis of enzyme inhibitors and receptor modulators.

Reaction Scheme: The rhodium-catalyzed reductive amination of this compound with diethylamine proceeds as follows:

G cluster_main Reductive Amination of this compound This compound This compound enamine Enamine Intermediate This compound->enamine + Diethylamine - H₂O diethylamine Diethylamine diethylamine->enamine product N,N-Diethylundecylamine enamine->product + H₂ catalyst Rh(acac)(cod) / Xantphos H₂, 30 bar, 100 °C catalyst->enamine

Caption: Reductive amination of this compound to N,N-diethylundecylamine.

Experimental Protocol: Rhodium-Catalyzed Reductive Amination of this compound [1][2][3][4][5][6]

Materials:

  • This compound (97%)

  • Diethylamine

  • Methanol (solvent)

  • Rh(acac)(cod) (Rhodium(I) acetylacetonate dicarbonyl)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Pre-formation: In a high-pressure autoclave reactor, dissolve Rh(acac)(cod) (0.25 mol%) and Xantphos (1 equivalent relative to Rh) in methanol.

  • Reaction Setup: Add diethylamine to the catalyst solution. The total mass of reactants and solvent should be calculated to maintain the desired concentration.

  • Pre-forming Step: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 30 bar with hydrogen and heat to 100 °C. Stir the mixture at 500 rpm for 60 minutes. This step is performed without this compound.

  • Aldehyde Dosing: After the pre-forming step, add this compound (1 equivalent relative to diethylamine) to the reaction mixture via an HPLC pump at a controlled rate (e.g., 0.63 g/min ) to maintain a stoichiometric ratio of reactants.

  • Reaction: Continue stirring the reaction mixture at 100 °C and 30 bar H₂ pressure for the desired reaction time (e.g., 60 minutes after the completion of aldehyde addition).

  • Work-up and Analysis: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the product mixture can be analyzed by gas chromatography-flame ionization detection (GC-FID) to determine the yield and selectivity.

Quantitative Data:

ParameterValueReference
Catalyst Loading0.25 mol% Rh(acac)(cod)[2]
LigandXantphos (Rh:P = 1:2)[2]
SolventMethanol[2]
Temperature100 °C[2]
Pressure30 bar H₂[2]
Reactant Ratio (this compound:Diethylamine)1:1 (achieved by dosing)[2]
Typical Yield of N,N-DiethylundecylamineHigh (specific yield dependent on exact conditions)[2]

Side Reactions:

  • Aldol Condensation: Self-condensation of this compound can occur, especially at higher aldehyde concentrations.[1]

  • Alcohol Formation: Reduction of this compound to undecanol is a possible side reaction.[1]

Application Note 2: Synthesis of γ-Undecalactone (Peach Aldehyde)

Introduction: γ-Undecalactone, often referred to as peach aldehyde, is a widely used fragrance and flavor ingredient due to its intense and pleasant peach-like aroma.[7] While not a direct pharmaceutical intermediate in the traditional sense, its synthesis is of significant interest to the fine chemical industry which supplies raw materials for various sectors, including pharmaceuticals for flavoring of formulations. One synthetic route involves the radical addition of an alcohol to an unsaturated carboxylic acid, followed by lactonization.

Key Applications:

  • Flavoring agent in food, beverages, and pharmaceutical formulations.

  • Fragrance component in perfumes, cosmetics, and personal care products.

Reaction Scheme: A common synthesis of γ-undecalactone involves the reaction of n-octanol and acrylic acid, which does not start from this compound. However, for the purpose of demonstrating the versatility of this compound, a hypothetical two-step synthesis is presented below, which is a common transformation for aldehydes.

G cluster_main Hypothetical Synthesis of γ-Undecalactone from this compound This compound This compound beta_hydroxy_ester β-Hydroxy Ester Intermediate This compound->beta_hydroxy_ester Reformatsky Reaction reformatsky_reagent Reformatsky Reagent (e.g., from Ethyl bromoacetate + Zn) reformatsky_reagent->beta_hydroxy_ester lactone γ-Undecalactone beta_hydroxy_ester->lactone Hydrolysis and Lactonization acid_catalyst Acid Catalyst Heat acid_catalyst->beta_hydroxy_ester

Caption: Hypothetical synthesis of γ-undecalactone from this compound.

Experimental Protocol: Synthesis of γ-Undecalactone via Radical Addition (Illustrative, not from this compound) [7][8][9][10]

This protocol describes a common industrial synthesis of γ-undecalactone from n-octanol and acrylic acid.

Materials:

  • n-Octanol

  • Acrylic Acid

  • Boric Acid (catalyst)

  • Di-tert-butyl peroxide (initiator)

  • Three-necked flask with dropping funnel, thermometer, and reflux condenser

Procedure:

  • Initial Setup: In a three-necked flask, combine a portion of n-octanol and boric acid.

  • Heating: Heat the mixture to 170-180 °C with stirring.

  • Addition of Reactants: Prepare a mixture of the remaining n-octanol, acrylic acid, and di-tert-butyl peroxide. Add this mixture dropwise to the heated flask over a period of time.

  • Reaction: After the addition is complete, maintain the reaction at reflux for several hours.

  • Work-up: After cooling, the reaction mixture containing γ-undecalactone is purified, typically by vacuum distillation.

Quantitative Data (from n-octanol and acrylic acid synthesis):

CatalystInitiatorTemperature (°C)Reflux Time (h)Yield (%)Reference
Boric AcidDi-tert-butyl peroxide175479.62[8]
Zinc BromideDi-tert-butyl peroxide180478.52[8]

Conclusion

This compound's reactivity makes it a valuable precursor for a range of chemical entities. The reductive amination to form long-chain tertiary amines highlights its utility in creating intermediates for cationic compounds with potential biological activity. While the direct synthesis of γ-undecalactone from this compound is less common, the chemistry of aldehydes allows for theoretical pathways to such structures, showcasing the versatility of this starting material. Further exploration of multicomponent reactions and other modern synthetic methodologies involving this compound is likely to expand its role in the efficient synthesis of novel pharmaceutical intermediates.

References

Application Notes and Protocols: Investigating Undecanal in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanal (C₁₁H₂₂O) is a saturated fatty aldehyde found as a volatile component in various natural sources, including the essential oils of citrus plants.[1] In the field of chemical ecology, aldehydes are frequently identified as crucial components of insect pheromones, mediating behaviors such as aggregation, attraction, and courtship.[2] For instance, decanal, a closely related compound, is a major component of the larval aggregation pheromone of the greater wax moth, Galleria mellonella.[2] While this compound is not as widely documented as a primary pheromone component as other aldehydes, its structural similarity to known semiochemicals makes it a compound of interest for researchers screening for novel attractants, repellents, or modulators of insect behavior.

These application notes provide a comprehensive guide for the identification, quantification, and functional characterization of this compound and similar aldehydes in insect studies. The protocols outlined below are designed to equip researchers with the methodologies necessary to investigate the potential role of this compound as a pheromone component.

Data Presentation: Quantitative Analysis

Accurate quantification of pheromone components is essential for synthesizing effective lures and understanding the precise blend that elicits a behavioral response. The following tables provide examples of how to structure quantitative data for pheromone blend composition and electrophysiological responses.

Table 1: Example Pheromone Blend Composition of the Greater Wax Moth (Galleria mellonella) Larva

This table illustrates the composition of headspace volatiles from mature larvae, where decanal was identified as the key aggregation component. A similar table should be constructed when analyzing extracts for the presence of this compound.

Component IDCompound NameClassRelative Abundance (%)Behavioral Activity
1NonanalAldehydePresentNot significant
2DecanalAldehydePresentSignificant Attraction [2]
3TridecaneAlkanePresentNot significant
4TetradecaneAlkanePresentNot significant

Table 2: Framework for Presenting Electroantennography (EAG) Dose-Response Data for this compound

This table provides a template for recording and comparing the antennal responses of an insect species to serial dilutions of synthetic this compound. The response is typically normalized relative to a standard compound or the solvent control.

Stimulus Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)e.g., 0.1e.g., 0.020
0.001e.g., 0.3e.g., 0.05Calculate
0.01e.g., 0.8e.g., 0.10Calculate
0.1e.g., 1.5e.g., 0.21Calculate
1e.g., 2.4e.g., 0.35Calculate
10e.g., 2.6e.g., 0.38Calculate
Standard (e.g., Z11-16:Al)e.g., 2.5e.g., 0.30100

Experimental Protocols

Detailed methodologies are critical for the successful replication and validation of findings. The following sections describe standard protocols for investigating this compound as a potential pheromone component.

Protocol 1: Pheromone Collection via Aeration (Headspace Volatiles)

This protocol describes the collection of airborne volatiles released by live insects, which is crucial for identifying natural pheromone components without contamination from non-volatile cuticular lipids.

Materials:

  • Glass chamber for holding insects (size dependent on species)

  • Compressed air system with charcoal and molecular sieve filters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Flowmeter

  • Adsorbent trap (e.g., glass tube with Porapak Q or Tenax TA)

  • Vacuum pump

  • High-purity solvents (e.g., hexane, dichloromethane)

Procedure:

  • Insect Preparation: Place a cohort of insects (e.g., 10-20 virgin females for sex pheromones) into the glass aeration chamber.[3] Ensure the insects are of the appropriate age and reproductive status for pheromone release.

  • Apparatus Assembly: Connect the components in the following sequence: Compressed air source → Filter → Humidifier → Flowmeter → Inlet of aeration chamber.[3][4]

  • Volatile Trapping: Connect the outlet of the aeration chamber to the adsorbent trap. Connect the other end of the trap to the vacuum pump.

  • Aeration: Pass a purified and humidified air stream through the chamber at a controlled flow rate (e.g., 100-500 mL/min).[5] The collection period can range from a few hours to 24 hours, typically encompassing the insect's photophase or scotophase when calling behavior occurs.[5]

  • Elution: After the collection period, disconnect the adsorbent trap. Elute the trapped volatiles by passing a small volume (e.g., 200-500 µL) of high-purity solvent through the trap into a clean vial.[5]

  • Concentration: If necessary, concentrate the sample under a gentle stream of purified nitrogen to a final volume of 20-50 µL. Store at -20°C until analysis.

Protocol 2: Chemical Analysis via Gas Chromatography-Electroantennographic Detection (GC-EAD) and GC-Mass Spectrometry (GC-MS)

This protocol allows for the separation of volatile compounds and the simultaneous identification of which specific compounds elicit an olfactory response from the insect's antenna.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an EAD setup

  • GC-MS system

  • Non-polar capillary column (e.g., DB-5, HP-5ms)

  • EAG amplifier and data acquisition software

  • Micropipette electrodes, micromanipulators, and a microscope

  • Insect Ringer's solution

  • Synthetic this compound standard

Procedure:

  • Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base. Mount the antenna between two glass capillary electrodes filled with Ringer's solution, with the base connected to the reference electrode and the distal tip (with a small segment cut off) connected to the recording electrode.[5][6]

  • GC-EAD Analysis:

    • Inject 1-2 µL of the pheromone extract into the GC.

    • As compounds elute from the GC column, the effluent is split. One portion goes to the FID, which records the chemical profile, while the other is directed over the prepared antenna in a humidified air stream.[5]

    • Simultaneously record the FID signal and the antenna's electrical response (EAG signal). A peak in the EAG trace that is time-aligned with an FID peak indicates a biologically active compound.

  • GC-MS Analysis:

    • Inject another aliquot of the extract into the GC-MS system using the same GC conditions (column, temperature program) as the GC-EAD analysis.

    • The mass spectrometer will ionize the eluting compounds, generating a unique mass spectrum for each.[5]

    • Identify the EAD-active compounds by comparing their retention times and mass spectra with those of a synthetic this compound standard and with spectral libraries (e.g., NIST/Wiley).[5]

Protocol 3: Electroantennography (EAG) Bioassay

EAG is an electrophysiological technique used to measure the summated electrical potential from the entire antenna, providing a rapid bioassay for screening odorants that elicit an olfactory response.[6]

Materials:

  • EAG system (as described in Protocol 2)

  • Synthetic this compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • Filter paper strips and Pasteur pipettes (for stimulus delivery)

  • Purified, humidified air delivery system

Procedure:

  • Stimulus Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL). Also prepare a solvent-only control.[6]

  • Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette.[6]

  • Antenna Preparation: Prepare an antenna as described in Protocol 2.

  • Recording:

    • Position the tip of the stimulus pipette near the inlet of the tube delivering a continuous stream of humidified air over the antenna.

    • Deliver a puff of air through the pipette to introduce the odorant into the airstream.

    • Record the resulting depolarization (negative voltage deflection) of the antenna. The amplitude of this deflection correlates with the strength of the olfactory response.[6]

    • Present stimuli in order from lowest to highest concentration, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.[6] Periodically test with the solvent control and a positive standard.

  • Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Subtract the average response to the solvent control and normalize the data against the response to a standard positive control.

Protocol 4: Behavioral Bioassay (Y-Tube Olfactometer)

This assay determines the behavioral response (attraction, neutrality, or repellency) of an insect to a specific volatile compound.

Materials:

  • Glass Y-tube olfactometer

  • Air pump, flowmeters, and purification filters

  • Test cages

  • Odor sources (e.g., filter paper treated with this compound solution)

  • Solvent for control

Procedure:

  • Apparatus Setup: Connect the base of the Y-tube to a release chamber. Connect each of the two arms to an odor source chamber. Deliver purified, humidified air at a constant rate (e.g., 200 mL/min) through each arm.

  • Odor Source Preparation: Apply a solution of this compound in solvent to a filter paper and place it in one of the odor source chambers. Place a filter paper treated only with solvent in the other chamber as a control.

  • Insect Acclimation: Allow the insects to acclimate in the testing environment for at least 30 minutes prior to the assay.

  • Bioassay: Introduce a single insect into the release chamber at the base of the Y-tube.

  • Data Collection: Record the insect's first choice (which arm it enters past a set line) and/or the time spent in each arm over a defined period (e.g., 5-10 minutes).[5]

  • Replication: Test a sufficient number of insects (e.g., 30-50). To avoid positional bias, swap the positions of the treatment and control arms halfway through the experiment and clean the Y-tube with solvent between replicates.

  • Statistical Analysis: Analyze the choice data using a Chi-squared test or G-test to determine if there is a significant preference for the this compound-laden arm over the control arm.[5]

Visualizations: Workflows and Signaling Pathways

Workflow for Pheromone Component Identification

The following diagram illustrates the logical workflow for identifying a volatile compound like this compound as a behaviorally active pheromone component.

Pheromone_Identification_Workflow A Insect Rearing & Observation (e.g., Calling Behavior) B Volatile Collection (Aeration / SPME) A->B Source Material C GC-EAD Analysis (Identify Active Peaks) B->C Extract D GC-MS Analysis (Structural Identification) B->D Extract E Candidate Compound Identified (e.g., this compound) C->E EAD-Active Peak Info D->E Spectral Data F Chemical Synthesis (Obtain Pure Standard) E->F Structure Info G Electrophysiology (EAG Dose-Response) F->G Synthetic Compound H Behavioral Assays (Olfactometer / Wind Tunnel) F->H Synthetic Compound I Confirmation as Pheromone Component G->I Physiological Activity H->I Behavioral Activity

Workflow for identifying this compound as an insect pheromone component.
Experimental Workflow for Electroantennography (EAG)

This diagram details the step-by-step process for conducting an EAG experiment to test an insect's olfactory sensitivity to this compound.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare this compound Dilutions (e.g., 10⁻⁴ to 10¹ µg/µL) A2 Load Stimulus Cartridges (10µL on Filter Paper) A1->A2 A3 Excise Insect Antenna A4 Mount Antenna on Electrodes (Reference & Recording) A3->A4 B1 Establish Stable Baseline (Continuous Airflow) A4->B1 B2 Deliver Stimulus Puff (Solvent Control First) B1->B2 B3 Record Depolarization (mV) B2->B3 B4 Allow Antenna to Recover (30-60 sec) B3->B4 C1 Measure Peak Amplitudes B3->C1 B5 Repeat for all Concentrations & Positive Control B4->B5 B5->B2 Loop C2 Normalize Responses (Subtract Control, Ratio to Standard) C1->C2 C3 Plot Dose-Response Curve C2->C3

Step-by-step experimental workflow for an EAG bioassay.
Simplified Insect Olfactory Signaling Pathway

This diagram illustrates a generalized pathway for the detection of an odorant like this compound, leading to a neural signal. Insect olfactory signaling can be complex and involve both ionotropic and metabotropic mechanisms.[7][8][9]

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odor This compound Molecule OBP Odorant Binding Protein (OBP) Odor->OBP Binds Complex This compound-OBP Complex OBP->Complex Receptor Odorant Receptor (OR) + Orco Co-receptor Complex->Receptor Delivers Odorant IonChannel Ion Channel Activation (Cation Influx, e.g., Na⁺, Ca²⁺) Receptor->IonChannel Conformational Change/ Signal Cascade Depolarization Membrane Depolarization IonChannel->Depolarization Signal Action Potential Fired (Signal to Antennal Lobe) Depolarization->Signal Triggers

Simplified signaling pathway for insect odorant detection.

References

Application Notes and Protocols for the Derivatization of Undecanal for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanal, a saturated fatty aldehyde, is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in clinical diagnostics.[1] Its direct analysis can be challenging due to its polarity and thermal instability, particularly in gas chromatography (GC).[2] Chemical derivatization is a crucial sample preparation technique that modifies the this compound molecule to improve its analytical properties, such as volatility, thermal stability, and detectability.[2][3] This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Key Derivatization Strategies for this compound

Two primary derivatization reagents are widely employed for the analysis of aldehydes like this compound:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) : This reagent is the gold standard for GC-MS analysis. It reacts with the carbonyl group of this compound to form a stable and volatile oxime derivative. The pentafluorobenzyl group introduced is highly electronegative, which significantly enhances the sensitivity of detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[2][4]

  • 2,4-Dinitrophenylhydrazine (DNPH) : DNPH is the most common derivatizing agent for HPLC-UV analysis of aldehydes.[5] It reacts with this compound to form a 2,4-dinitrophenylhydrazone derivative, which is a stable, non-volatile compound with a strong chromophore, allowing for sensitive detection by UV-Vis detectors.[6][7][8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of aldehydes using PFBHA and DNPH derivatization. Note: These values are representative for aldehydes and may require optimization for specific this compound applications.

ParameterPFBHA-GC-MSDNPH-HPLC-UV
Typical Sample Matrix Air, Water, Biological FluidsAir, Water, Food Samples
Reaction Temperature 60-70°C[2]20-50°C[9][10]
Reaction Time 30-60 minutes[2]30 minutes - 3 hours[9][10]
Limit of Detection (LOD) ng/L to low µg/L range[11]nmol/L to µmol/L range[12]
Linearity Range Typically spans 2-3 orders of magnitudeTypically spans 2-3 orders of magnitude
Precision (RSD%) < 15%< 10%
Accuracy/Recovery 85-115%90-110%

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol describes the derivatization of this compound in a liquid sample matrix.

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • Vials with PTFE-lined caps

  • Vortex mixer

  • Water bath or heating block

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Procedure:

  • Sample Preparation: Pipette a known volume of the sample (or standard) containing this compound into a reaction vial.

  • Derivatization: Add 100 µL of the PFBHA solution to the vial.[2]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block set to 60-70°C for 30-60 minutes.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., hexane).

  • Phase Separation: Vortex the vial for 1 minute to extract the PFBHA-undecanal oxime derivative into the organic layer. Centrifuge briefly to ensure complete phase separation.

  • Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.

GC-MS Parameters (General Guidance):

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, ZB-5ms), is recommended.[11]

  • Injector Temperature: 250°C.[11]

  • Oven Program: Initial temperature of 50°C, ramped to 280°C. The specific ramp rates and hold times should be optimized for the separation of the this compound derivative from other matrix components.[11]

  • Carrier Gas: Helium at a constant flow rate.[11]

  • MS Detector: Can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode for higher sensitivity. Selected Ion Monitoring (SIM) can be used for targeted quantification.[11]

Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol is suitable for the derivatization of this compound in various sample matrices.

Materials:

  • This compound standard solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a small amount of acid catalyst like phosphoric acid or formic acid).[13]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vials with PTFE-lined caps

  • Water bath or heating block

  • High-Performance Liquid Chromatograph with UV-Vis detector (HPLC-UV)

Procedure:

  • Sample Preparation: Place a known volume of the sample or standard solution into a reaction vial.

  • Derivatization: Add an excess of the DNPH solution to the vial.

  • Reaction: Cap the vial and incubate at a controlled temperature (e.g., 20-50°C) for a defined period (e.g., 30 minutes to 3 hours) to ensure complete reaction.[9][10] The optimal conditions may need to be determined experimentally.

  • Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with excess DNPH, if necessary.

  • Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the derivatized sample into the HPLC-UV system.

HPLC-UV Parameters (General Guidance):

  • Column: A reversed-phase C18 column is typically used for the separation of DNPH-hydrazones.[7]

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[8]

  • Flow Rate: Typically 1 mL/min.[8]

  • Column Temperature: Controlled, for example, at 30°C.[8]

  • UV Detection: The wavelength for detecting the DNPH derivative of this compound is typically around 360 nm.[8]

Visualizations

PFBHA_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound Reaction Reaction at 60-70°C Sample->Reaction Add PFBHA PFBHA PFBHA Reagent PFBHA->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Cool & Add Solvent GCMS GC-MS Analysis Extraction->GCMS Inject Organic Phase

Caption: Workflow for PFBHA derivatization of this compound for GC-MS analysis.

DNPH_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_dilution Dilution cluster_analysis Analysis Sample Sample containing This compound Reaction Reaction at 20-50°C Sample->Reaction Add DNPH DNPH DNPH Reagent DNPH->Reaction Dilution Dilute with Mobile Phase Reaction->Dilution HPLC HPLC-UV Analysis Dilution->HPLC Inject Sample

Caption: Workflow for DNPH derivatization of this compound for HPLC-UV analysis.

Derivatization_Logic cluster_GCMS GC-MS Pathway cluster_HPLC HPLC-UV Pathway This compound This compound (Polar, Thermally Labile) PFBHA Derivatization with PFBHA This compound->PFBHA for GC analysis DNPH Derivatization with DNPH This compound->DNPH for HPLC analysis PFBHA_Derivative Volatile & Stable PFBHA-Oxime Derivative PFBHA->PFBHA_Derivative GCMS_Analysis Sensitive Detection by GC-MS PFBHA_Derivative->GCMS_Analysis DNPH_Derivative Non-volatile Hydrazone with Strong Chromophore DNPH->DNPH_Derivative HPLC_Analysis Detection by HPLC-UV DNPH_Derivative->HPLC_Analysis

Caption: Logical relationship of derivatization choices for this compound analysis.

References

Troubleshooting & Optimization

Undecanal Stability and Degradation Pathways in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of undecanal in solution. This resource is designed to assist researchers in anticipating and addressing challenges during their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound solutions.

1.1. What are the optimal storage conditions for this compound and its solutions?

This compound is sensitive to air, light, heat, and pH extremes. To ensure its stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated.[1] For solutions, it is crucial to use high-purity, degassed solvents and store them in tightly sealed containers, away from light and at reduced temperatures. The presence of oxygen can initiate autoxidation, leading to the formation of undecanoic acid and other degradation products.

1.2. What are the primary degradation pathways for this compound in solution?

This compound primarily degrades through three main pathways in solution:

  • Oxidation (Autoxidation): In the presence of oxygen, this compound can undergo autoxidation to form undecanoic acid. This reaction is a free-radical chain process and can be accelerated by heat and light.

  • Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation (an aldol condensation) to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.

  • Reaction with Amines: The aldehyde functional group of this compound is reactive towards primary and secondary amines, forming imines (Schiff bases) and enamines, respectively. This is a crucial consideration when working with amine-containing buffers or other formulation components.

1.3. How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is significantly influenced by pH. Both acidic and basic conditions can catalyze its degradation. Acidic conditions can promote aldol condensation and the formation of acetals if alcohols are present. Basic conditions strongly promote aldol condensation. The pH of maximum stability for many aldehydes is generally found to be around pH 4.

1.4. Is this compound sensitive to light?

Yes, this compound is sensitive to light. Photodegradation can occur, leading to the formation of various degradation products. Therefore, all experiments involving this compound solutions should be conducted in light-protected glassware (e.g., amber vials) or under controlled lighting conditions. Photostability testing is recommended for formulations containing this compound.

1.5. What are common signs of this compound degradation in my solution?

Visual indications of this compound degradation can include a change in color (yellowing), the formation of precipitates (polymers), or a change in odor. Analytically, the appearance of new peaks and a decrease in the peak area of this compound in chromatographic analyses (GC or HPLC) are clear indicators of degradation. An increase in the acidity of the solution can also indicate oxidation to undecanoic acid.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Rapid loss of this compound concentration in solution. Oxidation: The solution was not properly deoxygenated, or the container is not airtight.1. Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon).2. Store solutions in tightly sealed vials with minimal headspace.3. Consider adding a suitable antioxidant (e.g., BHT, α-tocopherol) if compatible with your experimental system.
Incompatible Solvent or Buffer: The solvent or buffer components are reacting with this compound (e.g., amine-containing buffers).1. Review the composition of your solvent and buffer systems for reactive species.2. Avoid primary and secondary amine-based buffers if imine formation is not desired.3. Test the stability of this compound in different solvent/buffer systems to identify a non-reactive medium.
Temperature Instability: The solution is being stored at too high a temperature.1. Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen temperatures, if the solvent system allows.2. Minimize the time samples are kept at room temperature during experimental procedures.
Appearance of unexpected peaks in chromatograms (GC/HPLC). Degradation Products: this compound is degrading via one or more pathways (oxidation, aldol condensation).1. Characterize the unknown peaks using mass spectrometry (GC-MS or LC-MS) to identify the degradation products.2. Compare the retention times of the unknown peaks with those of potential degradation products (e.g., undecanoic acid).3. Review your experimental conditions (pH, temperature, light exposure) to identify the likely cause of degradation and take corrective measures.
Contamination: Contamination from glassware, solvents, or other reagents.1. Ensure all glassware is scrupulously clean.2. Run solvent blanks to check for contaminants.3. Use high-purity solvents and reagents.
Formation of a precipitate or cloudiness in the solution. Polymerization/Trimerization: this compound is undergoing polymerization, which can be catalyzed by acidic or basic impurities.1. Ensure the pH of your solution is controlled and avoid extreme pH values.2. Use high-purity solvents to minimize catalytic impurities.3. If a precipitate forms, attempt to isolate and characterize it (e.g., by IR or NMR spectroscopy) to confirm its identity.
Inconsistent results between experimental replicates. Variability in Sample Handling: Inconsistent exposure to air, light, or temperature fluctuations between samples.1. Standardize your sample preparation and handling procedures to ensure all samples are treated identically.2. Prepare and analyze samples in a consistent and timely manner.3. Use an internal standard in your chromatographic analysis to correct for variations in injection volume or sample concentration.

Section 3: Degradation Pathways and Mechanisms

This section provides a visual representation of the key degradation pathways of this compound.

Undecanal_Degradation_Pathways cluster_oxidation Oxidation cluster_aldol Aldol Condensation cluster_amine Reaction with Amines This compound This compound Peroxy_Radical Peroxy Radical This compound->Peroxy_Radical + O2 (Air) Beta_Hydroxy_Aldehyde β-Hydroxy Aldehyde This compound->Beta_Hydroxy_Aldehyde Acid or Base Catalyst Imine Imine (Schiff Base) This compound->Imine + Primary Amine Enamine Enamine This compound->Enamine + Secondary Amine Undecanoic_Acid Undecanoic Acid Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H-donor Hydroperoxide->Undecanoic_Acid Further Reactions Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Beta_Hydroxy_Aldehyde->Unsaturated_Aldehyde - H2O

Caption: Key degradation pathways of this compound in solution.

Section 4: Experimental Protocols

This section provides detailed methodologies for conducting stability studies of this compound.

Protocol for Forced Degradation Study of this compound in Solution

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound (high purity)

  • Solvents (e.g., acetonitrile, ethanol, water - HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/DAD or GC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Heat the this compound stock solution at a specified temperature (e.g., 60°C or 80°C) for a specified time.

    • Photolytic Degradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acid and base-stressed samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or GC-MS method.

    • Analyze an unstressed control sample at each time point for comparison.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and quantify the major degradation products.

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by HPLC/GC-MS neutralize->analyze data Data Analysis (% Degradation, Product ID) analyze->data

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: AcetonitrileGradient: 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Development Notes:

  • The gradient may need to be optimized to achieve adequate separation of all degradation products.

  • A photodiode array (DAD) detector is recommended to check for peak purity and to help in the identification of degradation products.

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

GC-MS Method for Identification of Degradation Products

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Instrumentation and Conditions (Example):

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-550 amu

Sample Preparation:

  • Stressed samples may be directly injected if the concentration is appropriate.

  • For trace analysis, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

  • Confirm the identity of key degradation products by analyzing authentic standards.

Section 5: Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate expected outcomes. Actual results will vary based on specific experimental conditions.

Table 1: Degradation of this compound under Various Stress Conditions (% Degradation)

Stress ConditionTime (hours)% DegradationMajor Degradation Product(s)
0.1 M HCl (60 °C)24~15%Aldol condensation products
0.1 M NaOH (RT)4>50%Aldol condensation products
3% H₂O₂ (RT)24~25%Undecanoic acid
Thermal (80 °C)24~10%Undecanoic acid, Aldol products
Photolytic (ICH Q1B)-~20%Various photoproducts

Table 2: Effect of pH on this compound Degradation Rate (Hypothetical Data at 40°C)

pHRate Constant (k) (hr⁻¹)Half-life (t½) (hours)
20.0234.7
40.005138.6
70.0169.3
100.154.6

Table 3: Effect of Temperature on this compound Oxidation Rate (Hypothetical Data at pH 7 in the presence of air)

Temperature (°C)Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
250.00886.6
400.02527.7
600.097.7

References

Preventing Undecanal oxidation during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Undecanal Oxidation

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxidation and why is it a concern?

A1: this compound is an aldehyde that is susceptible to oxidation, particularly when exposed to air. The primary oxidation product is undecanoic acid. This chemical transformation is a significant concern as it changes the compound's purity, altering its physical and chemical properties. For researchers, this can lead to inaccurate experimental results, formation of unwanted byproducts, and reduced efficacy in various applications, including fragrance, flavor, and pharmaceutical synthesis.[1][2][3]

Q2: How can I visually or physically detect if my this compound has oxidized?

A2: The primary indicator of this compound oxidation is a change in its odor. Pure this compound has a sweet, fatty, or citrus-like scent.[4] Upon oxidation to undecanoic acid, the smell can become more sour or rancid. While the appearance of the colorless to pale yellow liquid may not change significantly, a noticeable change in odor is a strong suggestion that oxidation has occurred.

Q3: What are the optimal storage conditions to prevent this compound oxidation?

A3: To minimize oxidation, this compound should be stored in a cool, dry, and well-ventilated area.[1][5] It is recommended to keep it in a tightly sealed container, protected from light. For long-term storage, blanketing the container with an inert gas like nitrogen or argon can significantly reduce the risk of oxidation.

Q4: Are there any specific materials I should avoid when storing or handling this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][5] Contact with these materials should be avoided to prevent hazardous reactions and degradation of the product.

Q5: Can I use antioxidants to prevent this compound oxidation during my experiments?

A5: While the direct addition of antioxidants to pure this compound for storage is not a standard practice, their use in experimental setups can be beneficial. Antioxidants can help scavenge free radicals and other reactive species that promote aldehyde oxidation. The choice of antioxidant would depend on the specific reaction conditions and compatibility with other reagents.

Q6: If my this compound has oxidized, is it still usable?

A6: The usability of oxidized this compound depends on the required purity for your specific application. If a small amount of undecanoic acid does not interfere with your experiment, it might still be usable. However, for applications requiring high purity, the oxidized product should be purified before use.

Q7: How can I purify this compound that has undergone oxidation?

A7: If your this compound has oxidized to undecanoic acid, purification can be achieved through column chromatography. Using a low-polarity solvent, the this compound will elute first, separating it from the more polar undecanoic acid.[6]

Troubleshooting Guide

Use this guide to identify and resolve common issues related to this compound oxidation.

Symptom Possible Cause Recommended Action
Unexpected experimental results or byproducts The this compound starting material may have been oxidized.Test the purity of your this compound using analytical methods such as Gas Chromatography (GC).
Change in the odor of stored this compound Exposure to air (oxygen) during storage.If the extent of oxidation is minor, consider purifying the this compound. For future storage, use an inert gas blanket and ensure the container is tightly sealed.
Inconsistent results between different batches of this compound Variation in the purity and level of oxidation between batches.Always test the purity of a new batch of this compound before use. Store all batches under the same optimal conditions.

Quantitative Data Summary

Property Value Significance for Storage & Handling
Melting Point -4 °C to -2 °CRemains liquid under standard refrigeration, facilitating handling.[5]
Boiling Point 109-115 °C @ 5 mmHgRelatively low volatility under atmospheric pressure, but care should be taken to avoid evaporation.[5]
Flash Point 96 °CIndicates it is a combustible liquid, requiring storage away from ignition sources.[5]
Density 0.825 - 0.829 g/mL at 25 °CThis information is useful for accurate measurements and calculations.[5]
Water Solubility InsolubleThis compound is hydrophobic.[4]

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of this compound

This protocol describes how to properly store this compound to minimize oxidation.

Materials:

  • This compound

  • Clean, dry amber glass vial with a PTFE-lined cap

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Needles

  • Parafilm

Procedure:

  • Transfer the desired amount of this compound into the amber glass vial.

  • Insert a needle connected to the inert gas source into the vial's headspace.

  • Insert a second needle to act as a vent.

  • Gently flush the headspace with the inert gas for 2-3 minutes to displace any air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Quickly and tightly seal the vial with the cap.

  • Wrap the cap and neck of the vial with Parafilm for an additional seal.

  • Store the vial in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.

Protocol 2: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of undecanoic acid.

Materials:

  • This compound sample

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen)

  • Solvent for sample dilution (e.g., hexane or ethyl acetate)

  • Undecanoic acid standard (for peak identification)

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Prepare a standard solution of undecanoic acid in the same solvent.

  • Set up the GC method with an appropriate temperature program to separate this compound and undecanoic acid.

  • Inject the undecanoic acid standard to determine its retention time.

  • Inject the this compound sample.

  • Analyze the resulting chromatogram. The presence of a peak at the retention time of the undecanoic acid standard indicates oxidation.

  • The purity of the this compound can be estimated by the relative peak areas.

Visualizations

Oxidation_Pathway This compound Oxidation Pathway This compound This compound (C₁₀H₂₁CHO) Undecanoic_Acid Undecanoic Acid (C₁₀H₂₁COOH) This compound->Undecanoic_Acid Oxidation Oxygen Oxygen (O₂) (from air) Oxygen->Undecanoic_Acid

Caption: A diagram illustrating the oxidation of this compound to undecanoic acid.

Troubleshooting_Workflow Troubleshooting this compound Oxidation Start Suspected this compound Oxidation Check_Odor Check Odor Start->Check_Odor Odor_Changed Sour or Rancid Odor? Check_Odor->Odor_Changed Analyze_Sample Analyze by GC/LC-MS Odor_Changed->Analyze_Sample Yes Usable Sample is Usable Odor_Changed->Usable No Oxidation_Confirmed Oxidation Confirmed? Analyze_Sample->Oxidation_Confirmed Purify Purify Sample Oxidation_Confirmed->Purify Yes, Minor Discard Discard and Replace Oxidation_Confirmed->Discard Yes, Major Oxidation_Confirmed->Usable No Review_Storage Review Storage and Handling Procedures Purify->Review_Storage Discard->Review_Storage

Caption: A workflow for troubleshooting suspected this compound oxidation.

Storage_Decision_Tree This compound Storage Decision Tree Start New this compound Sample Storage_Duration Storage Duration? Start->Storage_Duration Short_Term < 1 Month Storage_Duration->Short_Term Short-term Long_Term > 1 Month Storage_Duration->Long_Term Long-term High_Purity High Purity Required? Short_Term->High_Purity Store_Inert Store at 2-8°C under Inert Atmosphere Long_Term->Store_Inert High_Purity->Store_Inert Yes Store_Standard Store Tightly Sealed at 2-8°C in Dark High_Purity->Store_Standard No

Caption: A decision tree for selecting the appropriate this compound storage method.

References

Optimizing reaction conditions for Undecanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Undecanal.

Troubleshooting Guides & FAQs

This section is organized by synthetic method and addresses common issues encountered during experimentation.

Hydroformylation of 1-Decene

The hydroformylation of 1-decene is a widely used industrial method for producing this compound. It involves the reaction of 1-decene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.

Frequently Asked Questions (FAQs):

  • What are the most common catalysts for the hydroformylation of 1-decene? Rhodium-based catalysts, often with phosphine ligands such as TPPTS and sulfoxantphos, are commonly used for their high activity and selectivity.[1][2] Cobalt catalysts are also utilized, though they may lead to different isomeric distributions of the resulting this compound.[3]

  • What is the typical regioselectivity of this reaction? The hydroformylation of 1-decene can produce both the linear (n-undecanal) and branched (iso-undecanal or 2-methyldecanal) isomers.[4] The ratio of linear to branched products (l/b ratio) is a critical parameter, with rhodium-sulfoxantphos systems demonstrating high regioselectivity towards the desired linear this compound.[1][2]

  • How can I improve the solubility of the catalyst and 1-decene in an aqueous biphasic system? The use of mass transfer agents like randomly-methylated-β-cyclodextrin can significantly enhance the reaction rate in aqueous biphasic systems by improving the solubility of the water-insoluble 1-decene.[1][5]

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low Conversion of 1-Decene - Inactive catalyst- Insufficient mass transfer in a biphasic system- Low temperature or pressure- Ensure the catalyst is properly activated and handled under an inert atmosphere.- Add a mass transfer agent like methylated cyclodextrins to the aqueous phase.[1][5]- Increase the reaction temperature (e.g., from 80°C to 120°C) and/or the syngas pressure.[1]
Poor Regioselectivity (High percentage of iso-undecanal) - Inappropriate catalyst or ligand- Reaction conditions favoring branched isomer formation- Switch to a catalyst system known for high linear selectivity, such as a rhodium catalyst with a sulfoxantphos ligand.[1][2]- Optimize the reaction temperature and pressure, as these can influence the l/b ratio.
Catalyst Leaching into the Organic Phase - Instability of the catalyst in the reaction medium- Employ an aqueous biphasic system to facilitate catalyst recovery and recycling.[5]- Utilize catalyst systems with water-soluble ligands to retain the catalyst in the aqueous phase.
Formation of Byproducts (e.g., undecanol, decane) - Undesired side reactions such as hydrogenation of the aldehyde or alkene- Adjust the H₂/CO ratio in the syngas mixture.- The presence of carbon monoxide can help stabilize the catalyst and suppress the formation of alcohol byproducts.[6]
Oxidation of Undecan-1-ol

The oxidation of the primary alcohol, undecan-1-ol, is a common laboratory-scale method for synthesizing this compound.

Frequently Asked Questions (FAQs):

  • What are some suitable oxidizing agents for this conversion? Mild oxidizing agents are preferred to avoid over-oxidation to undecanoic acid. Common reagents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and conditions for Swern or Dess-Martin periodinane oxidation.

  • How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the disappearance of the starting alcohol and the appearance of the aldehyde product.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction- Over-oxidation to undecanoic acid- Volatility of the product during workup- Extend the reaction time or slightly increase the temperature, while carefully monitoring for byproduct formation.- Use a milder oxidizing agent or stoichiometric amounts of the oxidant.- Perform extractions and solvent removal at reduced temperature and pressure.
Formation of Undecanoic Acid - Use of a strong oxidizing agent- Prolonged reaction time or high temperature- Employ a selective oxidizing agent like PCC or use Swern oxidation conditions.[7]- Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Difficult Purification - Presence of unreacted starting material and byproducts with similar polarities- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.- Consider converting the crude aldehyde to its bisulfite adduct for isolation and then regenerating the pure aldehyde.[8]
Ozonolysis of Undecylenic Acid

Ozonolysis offers a method to cleave the terminal double bond of undecylenic acid to form the aldehyde.

Frequently Asked Questions (FAQs):

  • What is the role of the workup procedure in ozonolysis? The workup is critical for the outcome of the reaction. A reductive workup is necessary to obtain the aldehyde. Common reducing agents include dimethyl sulfide (DMS) or triphenylphosphine. An oxidative workup would yield the carboxylic acid.

  • What are the typical reaction temperatures for ozonolysis? Ozonolysis is typically carried out at low temperatures, such as -78 °C, to control the reaction and prevent side reactions.[9]

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction- Formation of byproducts due to side reactions of the Criegee intermediate- Ensure a continuous stream of ozone until the starting material is consumed (indicated by a color change of an indicator or the solution itself).[9]- Perform the reaction at a sufficiently low temperature (-78 °C) to stabilize the intermediates.
Formation of Undecanoic Acid - Oxidative workup instead of reductive workup- Presence of excess ozone or oxidizing species- Use a suitable reducing agent like dimethyl sulfide (DMS) or triphenylphosphine during the workup.- Ensure the reaction is quenched promptly after the consumption of the starting material.
Polymerization of the Product - Instability of the aldehyde under the reaction or workup conditions- Maintain a low temperature throughout the reaction and workup.- Purify the product as quickly as possible after the reaction is complete.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthetic Method Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Hydroformylation 1-DeceneH₂/CO, Rh-based catalyst>97% selectivity to aldehydes[2]Atom economical, suitable for large-scale productionRequires high pressure and temperature, potential for catalyst leaching
Oxidation Undecan-1-olPCC, Swern reagents~55% (for a related aldehyde synthesis)[10]Mild reaction conditions, high selectivity with proper reagent choiceStoichiometric use of reagents, potential for over-oxidation
Ozonolysis Undecylenic AcidO₃, reductive workup agent (e.g., DMS)VariesSpecific cleavage of the double bondRequires specialized equipment (ozone generator), low temperatures

Experimental Protocols

Protocol 1: Swern Oxidation of 10-Undecen-1-ol to 10-Undecenal

This protocol is adapted from a literature source for the synthesis of a related unsaturated aldehyde and illustrates the general procedure for a Swern oxidation.[10]

Caution: This reaction is exothermic and should be performed with careful temperature control. It also generates dimethyl sulfide, which has a strong, unpleasant odor, and should be conducted in a well-ventilated fume hood.

  • Under an argon atmosphere, cool a stirred solution of oxalyl chloride (0.646 mole) in methylene chloride (600 ml) to between -50°C and -60°C.

  • Dropwise, add a solution of dimethyl sulfoxide (1.292 moles) in methylene chloride (120 ml) over 10-15 minutes, maintaining the temperature between -50°C and -60°C.

  • Stir the mixture for an additional 5 minutes.

  • Add a solution of 10-undecen-1-ol (0.538 mole) in methylene chloride (240 ml) dropwise over 10-15 minutes, keeping the temperature between -50°C and -60°C.

  • Stir the resulting mixture for 20 minutes.

  • Add triethylamine (2.69 moles) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Add 600 ml of water and separate the layers.

  • Extract the aqueous layer with two 160 ml portions of methylene chloride.

  • Combine the organic layers and wash with three 160 ml portions of a saturated aqueous sodium chloride solution.

  • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 10-undecenal can be purified by vacuum distillation.[10]

Protocol 2: Hydroformylation of 1-Decene in an Aqueous Biphasic System

This is a generalized protocol based on literature procedures.[1]

  • In a high-pressure autoclave, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the water-soluble ligand (e.g., TPPTS) in deionized water.

  • If using a mass transfer agent, add the methylated cyclodextrin to the aqueous solution.

  • Add the substrate, 1-decene, to the reactor.

  • Seal the reactor, purge with synthesis gas (H₂/CO), and then pressurize to the desired pressure.

  • Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.

  • The organic and aqueous layers can be separated. The product is in the organic layer, and the catalyst remains in the aqueous layer, which can be recycled.

Visualizations

Synthesis_Workflow cluster_hydroformylation Hydroformylation Route cluster_oxidation Oxidation Route cluster_ozonolysis Ozonolysis Route decene 1-Decene hydroformylation Hydroformylation (Rh Catalyst) decene->hydroformylation syngas H₂ / CO syngas->hydroformylation undecanal_h This compound hydroformylation->undecanal_h undecanol Undecan-1-ol oxidation Oxidation undecanol->oxidation oxidant Oxidizing Agent (e.g., PCC, Swern) oxidant->oxidation undecanal_o This compound oxidation->undecanal_o undecylenic_acid Undecylenic Acid ozonolysis Ozonolysis undecylenic_acid->ozonolysis ozone 1. O₃ 2. Reductive Workup ozone->ozonolysis undecanal_oz This compound ozonolysis->undecanal_oz

Caption: Primary synthetic routes to this compound.

Troubleshooting_Logic start Low Product Yield check_conversion Is starting material consumed? start->check_conversion incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Check reagent activity check_conversion->incomplete_rxn No check_byproducts Are byproducts observed? check_conversion->check_byproducts Yes over_oxidation Over-oxidation to Acid: - Use milder oxidant - Reduce reaction time check_byproducts->over_oxidation Yes (Acid) other_byproducts Other Side Reactions: - Adjust stoichiometry - Optimize conditions (T, P) check_byproducts->other_byproducts Yes (Other) workup_loss Product Loss During Workup: - Check aqueous layers - Optimize extraction/distillation check_byproducts->workup_loss No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: High-Purity Undecanal Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity undecanal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in commercially produced or synthetically derived this compound can include:

  • Unreacted starting materials: If synthesized, residual amounts of the precursors may be present. For instance, if produced by the hydroformylation of decene, unreacted decene could be an impurity.[1]

  • Over-oxidation products: The corresponding carboxylic acid, undecanoic acid, can form due to the oxidation of the aldehyde group.

  • Byproducts from side reactions: Aldol condensation products can form, especially under basic or acidic conditions.

  • Isomers: Structural isomers may be present depending on the synthetic route.

  • Water and solvents: Residual water and organic solvents from the reaction or workup are common.

Q2: Which purification technique is best for achieving high-purity this compound (>98%)?

A2: The optimal purification technique depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

  • Fractional Distillation: This is a suitable method for large-scale purification and for separating this compound from impurities with significantly different boiling points.[2]

  • Column Chromatography: For achieving very high purity, especially on a smaller scale, column chromatography is highly effective at separating this compound from structurally similar impurities and non-volatile contaminants.

  • Bisulfite Adduct Formation: This chemical method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities. The purified this compound is then regenerated from the adduct.[3] This method can be combined with others for even higher purity.

Q3: My purified this compound turns yellow over time. What is causing this and how can I prevent it?

A3: Discoloration of this compound upon storage is often due to slow oxidation or polymerization of trace impurities or the aldehyde itself. To minimize degradation, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and in a tightly sealed container.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of my this compound sample?

A4: Yes, GC-MS is an excellent analytical technique for determining the purity of this compound.[4][5] It can separate volatile impurities and provide information about their identity through mass spectrometry, allowing for a comprehensive purity assessment.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected purity and yield for each purification method. The actual results can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Distillation >95%80-90%Scalable, effective for separating components with different boiling points.Less effective for azeotropic mixtures or impurities with similar boiling points; potential for thermal degradation.
Column Chromatography >98%60-80%High resolution, effective for removing structurally similar and non-volatile impurities.Less scalable, requires significant solvent volumes, can be time-consuming.
Bisulfite Adduct Formation >97% (after regeneration)75-85%Highly selective for aldehydes, effectively removes non-aldehydic impurities.Requires chemical reaction and regeneration steps; adduct may be soluble or difficult to handle.[3][6]
Bisulfite Adduct Formation followed by Column Chromatography >99%50-60%Achieves very high purity by combining the selectivity of adduct formation with the high resolution of chromatography.[7]Multi-step process can lead to lower overall yield.

Troubleshooting Guides

Fractional Distillation
ProblemPossible Cause(s)Solution(s)
Poor Separation 1. Distillation rate is too fast. 2. Inefficient fractionating column. 3. Fluctuating heat source.1. Reduce the heating rate to allow for a slow and steady collection of distillate (approx. 1-2 drops per second). 2. Use a longer or more efficient fractionating column (e.g., Vigreux, Raschig rings). 3. Use a heating mantle with a stirrer for even heating and insulate the column.[2]
"Bumping" or Uneven Boiling 1. Lack of boiling chips or stir bar. 2. Localized overheating.1. Add fresh boiling chips or a magnetic stir bar before heating. 2. Ensure the heating mantle is in good contact with the flask and use a stirrer.
No Distillate Collection 1. Thermometer placed incorrectly. 2. Insufficient heating. 3. Leaks in the apparatus.1. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. 2. Gradually increase the heating mantle temperature. 3. Check all joints and connections for a tight seal.[8]
Column Flooding Heating rate is too high, causing excessive vaporization.Reduce the heating rate to allow the condensed vapor to flow back down the column smoothly.[9]
Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor Peak Resolution 1. Inappropriate mobile phase. 2. Column overloading. 3. Column channeling.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution may be necessary. 2. Reduce the amount of sample loaded onto the column. 3. Ensure the column is packed uniformly.
Compound Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase. Use a less polar solvent if it elutes too quickly, and a more polar solvent if it elutes too slowly.
Cracked or Dry Column The solvent level dropped below the top of the stationary phase.Always keep the solvent level above the silica gel. If the column runs dry, it needs to be repacked.
Low Product Recovery 1. Irreversible adsorption on the column. 2. Sample decomposition on silica gel.1. Add a small amount of a more polar solvent to the mobile phase. 2. This compound can be sensitive to acidic silica gel. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).
Bisulfite Adduct Formation
ProblemPossible Cause(s)Solution(s)
Low Yield of Precipitated Adduct 1. Adduct is soluble in the reaction mixture. 2. Incomplete reaction. 3. Steric hindrance.1. Try adding a co-solvent like ethanol to induce precipitation. If the adduct remains soluble, proceed with an aqueous extraction of the adduct.[3][6] 2. Use a freshly prepared, saturated solution of sodium bisulfite. Ensure vigorous mixing. 3. While this compound is a linear aldehyde and less prone to steric hindrance, ensure adequate reaction time.
Gummy or Oily Adduct Precipitate The adduct has not fully crystallized.Try stirring the mixture for a longer period, or cool it in an ice bath to promote crystallization. Using an anti-solvent like acetone or ethyl formate can also help produce a filterable solid.[10]
Incomplete Regeneration of this compound 1. Insufficient base or acid. 2. Incomplete extraction of the regenerated aldehyde.1. Ensure the pH is strongly basic (pH > 10) or acidic (pH < 2) for complete decomposition of the adduct. 2. Perform multiple extractions with a suitable organic solvent to ensure full recovery of the this compound.
Product Contaminated with Sulfur Compounds Inadequate washing of the regenerated this compound.Wash the organic layer containing the regenerated this compound with water and then brine to remove any residual sulfur-containing species.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

This protocol is suitable for purifying this compound on a larger scale from impurities with different boiling points. This compound has a boiling point of 109-115 °C at 5 mmHg.[11]

Methodology:

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus. Use a Vigreux column of appropriate length. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Once a stable vacuum is achieved (e.g., 5-10 mmHg), begin to gently heat the distillation flask using a heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. Insulate the column with glass wool or aluminum foil if needed to maintain a proper temperature gradient.[2]

    • Collect any low-boiling impurities as the first fraction.

    • When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

    • Continue distillation until the temperature begins to drop or a small amount of residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is ideal for obtaining high-purity this compound on a laboratory scale.

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for aldehydes is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification of this compound via Bisulfite Adduct Formation

This protocol is highly selective for purifying this compound from non-aldehydic impurities.[3][6]

Methodology:

  • Adduct Formation:

    • Dissolve the crude this compound in a water-miscible solvent such as ethanol or DMF.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the this compound-bisulfite adduct should form.

  • Isolation of the Adduct:

    • If a solid precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol and then diethyl ether.

    • If the adduct is soluble, add an immiscible organic solvent (e.g., hexane) and water. Separate the layers. The adduct will be in the aqueous phase.

  • Regeneration of this compound:

    • Suspend the filtered adduct in water or use the aqueous layer from the extraction.

    • Add a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Slowly add a strong base (e.g., 10 M NaOH) or a strong acid (e.g., concentrated HCl) with stirring until the solution is strongly basic or acidic.

    • Stir until the solid adduct dissolves and the this compound is regenerated.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow_distillation cluster_setup Setup cluster_distillation Distillation Process cluster_shutdown Shutdown setup Assemble Vacuum Fractional Distillation Apparatus sample_prep Add Crude this compound and Stir Bar to Flask apply_vacuum Apply and Stabilize Vacuum sample_prep->apply_vacuum heat Gently Heat Flask apply_vacuum->heat collect_impurities Collect Low-Boiling Impurities heat->collect_impurities collect_product Collect Purified This compound collect_impurities->collect_product cool Cool Apparatus collect_product->cool release_vacuum Release Vacuum cool->release_vacuum

Caption: Workflow for this compound purification by vacuum fractional distillation.

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation select_solvent Select Solvent System via TLC pack_column Pack Column with Silica Gel select_solvent->pack_column load_sample Load Crude This compound pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure concentrate Concentrate to Yield Pure this compound combine_pure->concentrate

Caption: Workflow for this compound purification by column chromatography.

troubleshooting_logic_bisulfite start Low Yield of Precipitated Adduct check_solubility Is the adduct soluble in the reaction mixture? start->check_solubility check_reaction Was the bisulfite solution fresh and saturated? check_solubility->check_reaction No solution_extraction Switch to an aqueous extraction protocol. check_solubility->solution_extraction Yes solution_cosolvent Add a co-solvent (e.g., ethanol). check_solubility->solution_cosolvent Partially check_mixing Was mixing vigorous and for sufficient time? check_reaction->check_mixing Yes solution_fresh_reagent Prepare fresh, saturated sodium bisulfite solution. check_reaction->solution_fresh_reagent No solution_increase_mixing Increase stirring speed and/or reaction time. check_mixing->solution_increase_mixing No

References

Troubleshooting low yields in Undecanal reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Undecanal reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing reactions involving this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and relevant experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions that lead to low yields in this compound reactions?

A1: The primary reasons for low yields are often competing side reactions. Due to its aldehyde functionality, this compound is susceptible to several common side reactions, including oxidation to undecanoic acid, self-condensation (Aldol condensation), and in the presence of a strong base without α-hydrogens, the Cannizzaro reaction.[1][2] The formation of these byproducts consumes the starting material and complicates the purification process.

Q2: My this compound starting material appears discolored. How can this affect my reaction?

A2: Discoloration, often a pale yellow appearance, can indicate the presence of impurities, particularly oxidation products like undecanoic acid.[1][3] this compound is prone to oxidation upon exposure to air.[3] Using impure starting material can introduce unknown variables, lower the effective concentration of the aldehyde, and potentially interfere with catalysts, leading to reduced yields.[4]

Q3: How can I prevent the oxidation of this compound to undecanoic acid?

A3: To minimize oxidation, it is crucial to use fresh, purified this compound and to handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Solvents should be degassed to remove dissolved oxygen. If you suspect oxidation has occurred, purification of the starting material by distillation may be necessary.

Q4: Under what conditions does Aldol condensation become a significant side reaction?

A4: Aldol condensation is typically catalyzed by either acid or base and involves the reaction of an enolate with another aldehyde molecule.[2][5] For this compound, this self-condensation is more likely to occur in the presence of a base.[6] The reaction is also promoted by higher temperatures.[6][7] If your reaction conditions are basic, consider using a weaker base or running the reaction at a lower temperature to suppress this side reaction.[6]

Q5: Is the Cannizzaro reaction a likely side reaction for this compound?

A5: The Cannizzaro reaction involves the disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8][9][10] Since this compound has α-hydrogens, it will preferentially undergo an Aldol-type reaction in the presence of a base rather than the Cannizzaro reaction.[8][11] Therefore, the Cannizzaro reaction is not a typical concern for this compound itself.

Q6: What general strategies can I employ to improve my reaction yield?

A6: Improving yield involves a systematic approach. Ensure your glassware is clean and dry, and accurately calculate and weigh your reagents.[4] Purify starting materials and solvents if their quality is in doubt. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.[6] Finally, optimize your workup and purification procedures to minimize product loss.[4][12]

Troubleshooting Guide: Low Product Yield

Low product yield is a common issue. This guide provides a logical workflow to diagnose and resolve the problem.

Troubleshooting_Workflow Start Problem: Low Yield Analyze Step 1: Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->Analyze Identify Step 2: Identify Primary Component(s) Analyze->Identify UnreactedSM High Amount of Unreacted this compound Identify->UnreactedSM Unreacted SM SideProducts Presence of Major Side Product(s) Identify->SideProducts Side Products ComplexMixture Complex Mixture / Degradation Identify->ComplexMixture Degradation Sol_Unreacted Solution: - Check catalyst activity - Increase temperature/time - Verify reagent stoichiometry UnreactedSM->Sol_Unreacted Sol_SideProducts Solution: - Identify side products (NMR, MS) - Adjust conditions to suppress (e.g., lower temp, change base/acid) SideProducts->Sol_SideProducts Sol_Complex Solution: - Re-evaluate reaction stability - Decrease temperature - Reduce reaction time - Check for air/moisture sensitivity ComplexMixture->Sol_Complex Purification Step 3: Optimize Purification (e.g., Chromatography, Distillation, Crystallization) Sol_Unreacted->Purification Sol_SideProducts->Purification Sol_Complex->Purification End Improved Yield Purification->End Competing_Pathways This compound This compound DesiredProduct Desired Product This compound->DesiredProduct Main Reaction Oxidation Oxidation This compound->Oxidation Side Reaction 1 (Air/O2) Aldol Self-Condensation (Aldol) This compound->Aldol Side Reaction 2 (Base/Acid) Reagents Desired Reagents (e.g., Amine, Nucleophile) Reagents->DesiredProduct Aldol_Pathway Start This compound + Base (OH-) Enolate Enolate Formation (Deprotonation of α-H) Start->Enolate Step 1 Attack Nucleophilic Attack (Enolate attacks another this compound) Enolate->Attack Step 2 Intermediate β-Hydroxy Aldehyde (Aldol Addition Product) Attack->Intermediate Step 3 Dehydration Dehydration (loss of H2O) (Promoted by heat) Intermediate->Dehydration Step 4 Product α,β-Unsaturated Aldehyde (Aldol Condensation Product) Dehydration->Product

References

Technical Support Center: Managing Undecanal in Chemical Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecanal. The focus is on preventing and managing potential stability issues, including unwanted polymerization and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what applications is it commonly used?

This compound, also known as undecyl aldehyde, is an eleven-carbon saturated fatty aldehyde with the chemical formula C₁₀H₂₁CHO.[1] It is a colorless, oily liquid that is a component of perfumes and occurs naturally in citrus oils.[1] Commercially, it is produced by the hydroformylation of decene.[1] Its applications are diverse, ranging from a key ingredient in the fragrance and flavor industry to a building block in the synthesis of pharmaceuticals and agrochemicals.[2] It is also used in the production of surfactants and emulsifiers.[2]

Q2: Under what conditions is this compound considered stable?

This compound is generally considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3][4] Hazardous polymerization is not expected to occur under normal conditions.[4] It is typically stored in a cool, dry, well-ventilated area in tightly closed containers, protected from light.[5][6] For long-term storage (over 12 months), it is recommended to re-check the quality before use.[5] Some commercial grades are stabilized with an antioxidant like alpha-tocopherol.[5]

Q3: What materials and conditions should be avoided when working with this compound?

To prevent unwanted reactions, this compound should be kept away from strong oxidizing agents, strong acids, amines, and alkaline materials.[4] It is also incompatible with strong reducing agents, azo and diazo compounds, dithiocarbamates, and nitrides, as these can generate flammable and/or toxic gases.[4] High temperatures should be avoided as vapors can form explosive mixtures with air.[3]

Q4: What are the general factors that can influence the polymerization of aldehydes?

Several factors can influence the polymerization of aldehydes in general. These include:

  • Temperature: Higher temperatures can increase reaction rates, but excessively high temperatures might lead to degradation.[7]

  • Concentration: Higher monomer concentrations generally increase the rate of polymerization.[7][8]

  • Catalysts/Initiators: The presence of catalysts or initiators, such as acids or bases, can significantly affect the rate and mechanism of polymerization.[7][9]

  • Impurities: The presence of impurities can initiate or inhibit polymerization.[7][10]

  • Solvent: The choice of solvent can impact reaction kinetics and stability.[7][11]

Troubleshooting Guide

Issue 1: Gradual increase in viscosity or appearance of solid precipitates in the this compound sample.
  • Possible Cause: This may indicate the onset of aldol condensation or another form of polymerization, potentially catalyzed by impurities (acidic or basic residues) or initiated by elevated temperatures and exposure to air.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the this compound has been stored in a cool, dark place, in a tightly sealed container, and under an inert atmosphere if possible.

    • Test for Impurities: Analyze the sample for acidic or basic impurities that could be catalyzing the reaction. The acid value should be checked.[5]

    • Inhibitor Check: If the this compound was supplied with an inhibitor, verify its concentration to ensure it has not been depleted.

    • Purification: If impurities are suspected, consider purifying the this compound by distillation.

Issue 2: Inconsistent reaction yields or the formation of unexpected byproducts.
  • Possible Cause: Unwanted side reactions of this compound, such as polymerization or oxidation, may be competing with the desired reaction.

  • Troubleshooting Steps:

    • Reaction Condition Review: Re-evaluate the reaction temperature, pressure, and catalyst. Aldehydes can be sensitive to both acidic and basic conditions, which can lead to side reactions.

    • Purity of Reagents: Ensure all reactants and the solvent are of high purity and free from contaminants that could promote this compound side reactions.

    • Use of Inhibitors: For reactions sensitive to radical processes, the addition of a suitable inhibitor might be necessary to prevent polymerization.[12]

    • Controlled Addition: Consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polymerization.[7][8]

Data Summary

PropertyValueReference
Molecular FormulaC₁₁H₂₂O[5]
Molecular Weight170.3 g/mol [5]
AppearanceColorless liquid[5]
Boiling Point225 °C at 1,013 hPa[3]
Melting Point-10 °C at 1,013 hPa[3]
Flash Point105 °C at 1,013 hPa[3]
Density0.828 g/cm³ at 20 °C[3]
Solubility in Water0.12 g/L at 30 °C[3]

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound

  • Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the container is clearly labeled.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizers, acids, and bases.[4][5]

  • Inert Atmosphere: For long-term storage or for high-purity applications, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Dispensing: When dispensing, use clean and dry equipment. Avoid introducing any contaminants into the storage container. If possible, work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[3]

  • Resealing: After dispensing, securely reseal the container. If the container has been opened, it is good practice to flush the headspace with an inert gas before resealing.[6]

Protocol 2: Analytical Techniques for Detecting this compound Degradation

To monitor the quality of this compound and detect potential polymerization or degradation, the following analytical techniques can be employed:

  • Gas Chromatography (GC): Use GC to determine the purity of the this compound sample. A decrease in the peak area of this compound and the appearance of new, higher molecular weight peaks could indicate polymerization or the formation of byproducts.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in functional groups.[13][14] The characteristic aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and C=O stretch (around 1730 cm⁻¹) can be monitored. The appearance of new peaks, such as a broad O-H stretch (around 3400 cm⁻¹), could suggest aldol condensation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to identify byproducts of degradation or polymerization.[13][14]

  • Gel Permeation Chromatography (GPC): GPC is a suitable technique to detect the formation of higher molecular weight polymer chains and to analyze their molecular weight distribution.[13]

Visualizations

experimental_workflow cluster_storage Handling and Storage cluster_reaction Chemical Reaction cluster_monitoring Monitoring and Analysis cluster_troubleshooting Troubleshooting storage Store in cool, dry, dark place in a sealed container dispense Dispense under inert atmosphere if possible storage->dispense reagents Use high purity reagents and solvents dispense->reagents Start of experiment conditions Control temperature and catalyst concentration reagents->conditions addition Slowly add this compound to the reaction mixture conditions->addition sampling Take regular samples from the reaction addition->sampling analysis Analyze by GC, FTIR, or NMR sampling->analysis result Inconsistent results or byproduct formation? analysis->result check_storage Verify storage conditions result->check_storage check_reagents Check purity of reagents result->check_reagents check_conditions Review reaction conditions result->check_conditions logical_relationship cluster_factors Factors Promoting Polymerization cluster_prevention Preventative Measures This compound This compound Monomer polymerization Undesired Polymerization/ Aldol Condensation This compound->polymerization impurities Acidic/Basic Impurities impurities->polymerization heat Elevated Temperature heat->polymerization air Oxygen (Air) Exposure air->polymerization byproducts Viscosity Increase, Precipitate Formation, Reduced Purity polymerization->byproducts storage Proper Storage storage->impurities purification Purification (Distillation) purification->impurities inhibitors Use of Inhibitors inhibitors->polymerization inhibit inert_atm Inert Atmosphere inert_atm->air

References

Technical Support Center: Identifying and Removing Impurities from Undecanal Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Undecanal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: The impurities in a crude this compound sample largely depend on its synthetic route and storage conditions. Common impurities include:

  • Undecanoic Acid: The corresponding carboxylic acid, formed from the oxidation of this compound. This is a very common impurity as aldehydes are susceptible to oxidation, especially when exposed to air.

  • Undecanol: The corresponding alcohol, which can be a byproduct of the reduction of this compound or an unreacted starting material if the this compound was synthesized by oxidation of Undecanol.[1][2]

  • Aldol Condensation Byproducts: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts, to form higher molecular weight impurities.[3]

  • Residual Solvents and Reagents: Solvents and reagents from the synthesis process may remain in the crude product.

  • Water: Water can be present from the reaction workup or absorbed from the atmosphere.

Q2: How can I identify the impurities in my this compound sample?

A2: The most common and effective method for identifying and quantifying impurities in this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4]

  • GC-FID provides quantitative information on the relative amounts of each component in the sample.

  • GC-MS allows for the identification of the impurities by comparing their mass spectra to spectral libraries.[1]

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, the scale of your experiment, and the desired final purity.

  • Vacuum Distillation: This is the preferred method for large-scale purification of high-boiling point liquids like this compound to remove non-volatile impurities and separate components with different boiling points.[5]

  • Flash Chromatography: For achieving very high purity, especially on a smaller scale, flash chromatography is highly effective at separating this compound from closely related impurities like Undecanol and aldol byproducts.[6]

  • Acid-Base Wash (Extraction): This is a simple and effective method for removing acidic impurities like Undecanoic Acid.[7] It can also be adapted to remove basic impurities if any are present.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
IssuePotential CauseSuggested Solution
Peak Tailing Active sites on the column interacting with the aldehyde.Use a deactivated column or a column specifically designed for aldehyde analysis. A small amount of an acidic modifier in the carrier gas might also help.
Ghost Peaks Carryover from a previous injection or contamination in the GC system.Bake out the column and injection port. Run a blank solvent injection to check for system cleanliness.
Poor Resolution Inappropriate temperature program or column.Optimize the temperature ramp rate. A slower ramp can improve separation. Ensure the column has the appropriate stationary phase for separating aldehydes from potential impurities.
Purification
IssuePotential CauseSuggested Solution
Low Yield after Distillation Thermal decomposition of this compound.Ensure a sufficiently low vacuum is achieved to lower the boiling point. The boiling point of this compound is 109-115 °C at 5 mmHg.[8] Avoid excessive heating temperatures and duration.
Product is Discolored after Distillation Oxidation or decomposition.Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before heating to remove oxygen.
Poor Separation in Flash Chromatography Incorrect solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for aldehydes is a mixture of hexane and ethyl acetate.
Compound Stuck on the Column Aldehyde is reacting with the silica gel (which is slightly acidic).Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.[2]
Emulsion during Acid-Base Wash Vigorous shaking.Gently invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Data Presentation

The following table summarizes the expected purity and yield for different purification methods for this compound. Please note that these are typical values and can vary depending on the initial purity of the sample and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldNotes
Vacuum Distillation >98%80-90%Highly effective for removing non-volatile impurities and separating from compounds with significantly different boiling points.[5][9]
Flash Chromatography >99%70-95%Excellent for achieving high purity by removing structurally similar impurities. Yield can be lower due to the separation process.[6][10]
Acid-Base Wash Removes acidic impurities>95%Primarily used to remove carboxylic acids. Purity of the final product depends on the other impurities present.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol provides a general procedure for the analysis of an this compound sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[4]

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Procedure:

  • Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of hexane or dichloromethane).

  • Inject 1 µL of the prepared solution into the GC-MS.

  • Acquire the data.

  • Analyze the resulting chromatogram to identify the peaks corresponding to this compound and any impurities. The mass spectrum of each impurity can be compared to a library (e.g., NIST) for identification.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is suitable for purifying this compound on a larger scale.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a magnetic stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually apply vacuum to the system, aiming for a pressure of around 5 mmHg.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle while stirring.

  • Collect any low-boiling impurities as the first fraction.

  • As the temperature rises and stabilizes around 109-115 °C, collect the main fraction of purified this compound in a clean receiving flask.[8]

  • Stop the distillation when the temperature begins to drop or when only a small amount of high-boiling residue remains in the distillation flask.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Removal of Undecanoic Acid by Acid-Base Wash

This protocol is effective for removing acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude this compound in approximately 10 volumes of diethyl ether in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium salt of undecanoic acid.

  • Drain the lower aqueous layer.

  • Wash the organic layer again with a fresh portion of saturated NaHCO₃ solution.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Protocol 4: Purification by Flash Column Chromatography

This protocol is suitable for small-scale, high-purity applications.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent mixture of hexane and ethyl acetate that gives the this compound an Rf value of approximately 0.3.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

    • Add a layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elute the Column:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Apply gentle pressure with air or nitrogen to speed up the elution (flash chromatography).

  • Monitor the Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Experimental_Workflow start Crude this compound Sample identify Impurity Identification (GC-MS) start->identify decision Choose Purification Method identify->decision distillation Vacuum Distillation decision->distillation  Large Scale / Non-polar Impurities chromatography Flash Chromatography decision->chromatography High Purity / Polar Impurities   acid_base Acid-Base Wash decision->acid_base  Acidic Impurities   analysis Purity Analysis (GC-FID) distillation->analysis chromatography->analysis acid_base->analysis end Pure this compound analysis->end

Caption: General experimental workflow for identifying and removing impurities from this compound.

Logical_Relationship impurity_type What is the main type of impurity? acidic Acidic (e.g., Undecanoic Acid) impurity_type->acidic polar_neutral Polar Neutral (e.g., Undecanol) impurity_type->polar_neutral non_volatile Non-Volatile / High-Boiling impurity_type->non_volatile method_acid Perform Acid-Base Wash acidic->method_acid method_chromatography Use Flash Chromatography polar_neutral->method_chromatography method_distillation Use Vacuum Distillation non_volatile->method_distillation

Caption: Decision tree for selecting the appropriate purification method for this compound.

References

Technical Support Center: Analysis of Undecanal in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization and analysis of undecanal in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to measure accurately in biological samples?

A1: this compound, like other aldehydes, is inherently unstable and highly reactive. Its volatility can lead to sample loss, and its aldehyde functional group readily reacts with nucleophiles such as proteins and DNA within the biological matrix, leading to the formation of adducts.[1][2] This reactivity can result in an underestimation of the true this compound concentration. Furthermore, this compound is prone to oxidation and polymerization, further complicating accurate quantification.

Q2: What is the best way to store biological samples intended for this compound analysis?

A2: Immediate analysis after sample collection is ideal. If storage is necessary, samples should be processed to plasma or serum, and stored at ultra-low temperatures (-80°C) to minimize degradation.[1][3] Storage at -20°C is also a viable option, though less ideal for long-term storage. Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of many analytes. It is also recommended to store samples in glass vials to prevent adsorption of this compound to plastic surfaces.

Q3: Should I use plasma or serum for this compound analysis?

A3: Both plasma and serum can be used, but the choice may depend on the specific bioanalytical method and the need to minimize ex vivo changes. For some analytes, plasma is preferred as the collection of serum requires a clotting time at room temperature, which can introduce variability. It is crucial to be consistent with the chosen matrix throughout a study.

Q4: Is derivatization necessary for this compound analysis by GC-MS?

A4: Yes, derivatization is highly recommended. Direct analysis of this compound by GC-MS is challenging due to its polarity and thermal instability, which can lead to poor chromatographic peak shape and degradation in the injector port. Derivatization converts the reactive aldehyde group into a more stable and volatile derivative, improving analytical performance.

Q5: What are the most common derivatization reagents for this compound?

A5: The most common and effective derivatization reagent for aldehydes in biological samples is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group to form a stable oxime derivative that is more volatile and provides excellent sensitivity for GC-MS analysis with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological matrices.

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
This compound Degradation - Ensure samples are processed and stored immediately at -80°C. - Add an antioxidant like Butylated Hydroxytoluene (BHT) to the sample collection tube and/or extraction solvent. - Minimize sample handling time at room temperature.
Inefficient Extraction - Optimize the Solid-Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature). For this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective. - For Liquid-Liquid Extraction (LLE), ensure the solvent polarity is appropriate for this compound (e.g., hexane or dichloromethane). - Adjust the pH of the sample to optimize extraction efficiency.
Incomplete Derivatization - Ensure the PFBHA reagent is fresh and properly stored. - Optimize the derivatization reaction conditions (temperature, time, and pH). - Check for the presence of interfering substances that may consume the derivatizing reagent.
Loss During Sample Evaporation - If a solvent evaporation step is used, perform it under a gentle stream of nitrogen at a low temperature to prevent loss of the volatile this compound derivative.
GC-MS System Issues - Confirm the GC-MS is functioning correctly by injecting a known standard of derivatized this compound. - Check for leaks in the GC system. - Ensure the injector and transfer line temperatures are appropriate for the derivative.
Poor Chromatographic Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in the GC System - Use a deactivated inlet liner and change it regularly. - Trim the front end of the GC column to remove any active sites that may have developed. - Condition the column according to the manufacturer's instructions.
Improper Injection Technique - Ensure a fast and smooth injection to introduce the sample as a narrow band onto the column.
Column Overload - Dilute the sample or reduce the injection volume.
Incompatible Solvent - Ensure the sample solvent is compatible with the GC stationary phase.
Co-eluting Interferences - Optimize the GC temperature program to improve the separation of this compound from matrix components.

Quantitative Data on Analyte Stability

The following tables summarize the stability of long-chain aldehydes, including this compound, under various storage conditions. This data is compiled from multiple sources and should be used as a guideline. It is always recommended to perform your own stability studies for your specific matrix and storage conditions.

Table 1: Stability of Aldehydes in Human Plasma at Different Temperatures

AnalyteStorage TemperatureDurationPercent DegradationReference Compound(s)
Long-Chain Aldehydes4°C24 hours10-20%General Aldehydes
Long-Chain Aldehydes-20°C7 days5-15%General Aldehydes
Long-Chain Aldehydes-80°C30 days<5%General Aldehydes
This compound (derivatized)4°C38 days>10%PFBHA derivatives of unsaturated aldehydes

Note: Derivatized aldehydes are generally more stable than their underivatized counterparts.

Table 2: Effect of Antioxidants on Aldehyde Stability in Biological Samples

AnalyteStabilizerStorage ConditionImprovement in RecoveryReference Compound(s)
AldehydesBHT (Butylated Hydroxytoluene)Room Temperature, 4 hours15-25%General Aldehydes
AldehydesAscorbic Acid4°C, 24 hours10-20%General Aldehydes
AldehydesGlutathioneRoom Temperature, 2 hoursProtection against protein modificationGeneral Aldehydes

Experimental Protocols

Protocol 1: Sample Collection and Initial Processing
  • Collect whole blood in glass tubes containing an anticoagulant (e.g., K2EDTA).

  • To minimize ex vivo oxidation, it is recommended to add an antioxidant such as BHT to the collection tube to a final concentration of 0.05% (w/v).

  • Immediately after collection, centrifuge the blood at 2000 x g for 15 minutes at 4°C.

  • Transfer the plasma to a clean glass vial and store at -80°C until analysis. Avoid using plastic tubes and vials to prevent analyte adsorption.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
  • Place a 1 mL aliquot of thawed plasma into a 10 mL glass headspace vial.

  • Add a saturated solution of NaCl to the vial to improve the partitioning of this compound into the headspace.

  • Expose a PDMS/DVB SPME fiber to the headspace of a vial containing the PFBHA derivatization reagent for 5 minutes to load the fiber with the reagent.

  • Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.

  • Incubate the vial at 60°C for 30 minutes with gentle agitation to facilitate the extraction and on-fiber derivatization of this compound.

  • After extraction, immediately desorb the fiber in the GC injector at 250°C for 5 minutes.

Protocol 3: GC-MS Analysis of Derivatized this compound
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Parameters:

    • Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the PFBHA-undecanal derivative.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Blood Collection (Glass tube + Anticoagulant + BHT) Centrifugation 2. Centrifugation (2000g, 15 min, 4°C) SampleCollection->Centrifugation PlasmaIsolation 3. Plasma Isolation Centrifugation->PlasmaIsolation Storage 4. Storage at -80°C PlasmaIsolation->Storage Extraction 5. HS-SPME with On-Fiber Derivatization (PFBHA) Storage->Extraction GCMS 6. GC-MS Analysis Extraction->GCMS DataProcessing 7. Data Processing & Quantification GCMS->DataProcessing

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Start Problem: Low/No this compound Signal CheckStandard Inject Derivatized This compound Standard Start->CheckStandard StandardOK Standard Peak OK? CheckStandard->StandardOK SystemProblem Troubleshoot GC-MS System (Leaks, Temperatures, Detector) StandardOK->SystemProblem No SampleProblem Issue is with Sample Preparation/Stability StandardOK->SampleProblem Yes CheckDerivatization Review Derivatization (Reagent, Conditions) SampleProblem->CheckDerivatization DerivatizationOK Derivatization OK? CheckDerivatization->DerivatizationOK FixDerivatization Optimize Derivatization Protocol DerivatizationOK->FixDerivatization No CheckExtraction Review Extraction (SPME/LLE Parameters) DerivatizationOK->CheckExtraction Yes ExtractionOK Extraction OK? CheckExtraction->ExtractionOK FixExtraction Optimize Extraction Protocol ExtractionOK->FixExtraction No StabilityIssue Suspect Sample Degradation (Handling, Storage) ExtractionOK->StabilityIssue Yes

Caption: Troubleshooting low this compound signal.

References

Improving the efficiency of Undecanal extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of undecanal extraction from natural sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process, providing systematic approaches to identify and resolve them.

Low this compound Yield

A common challenge in natural product extraction is achieving a satisfactory yield. The following guide provides a structured approach to troubleshooting low this compound yields.

Possible Cause Recommended Solution
Raw Material Quality
Incorrect plant species or chemotype.Verify the botanical identity of the plant material. Different species or varieties can have significantly different this compound content.
Improper harvesting time.Harvest the plant material at the optimal time for essential oil content. For instance, the concentration of aliphatic aldehydes in coriander herb changes with the plant's growth stage.[1]
Poor storage conditions.Ensure the plant material is properly dried and stored in a cool, dark, and dry place to prevent the degradation of volatile compounds like this compound.
Material Preparation
Inadequate grinding or pulverization.Grind the dried plant material to a uniform, fine powder to increase the surface area available for extraction, which enhances the penetration of steam or solvent. For steam distillation, optimize the particle size to avoid clogging the apparatus.[2]
Extraction Process Parameters
Steam Distillation:
Improper temperature.Maintain the correct temperature during distillation. Excessive heat can lead to the degradation of thermolabile compounds like this compound.[3]
Insufficient distillation time.Continue the distillation for an adequate duration (e.g., 3-4 hours) to ensure all the volatile components have been extracted.[2]
Solvent Extraction:
Inappropriate solvent selection.The choice of solvent is critical. The polarity of the solvent should be suitable for this compound. Nonpolar solvents like hexane are often used.
Insufficient extraction time or solvent volume.Ensure the extraction is carried out for a sufficient duration with an adequate solvent-to-solid ratio to achieve equilibrium.
Loss of this compound during solvent removal.Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent, as this compound is a volatile compound.
Supercritical Fluid Extraction (SFE):
Suboptimal pressure and temperature.Optimize the extraction pressure and temperature. The density of the supercritical fluid, which is influenced by these parameters, directly affects its solvating power.
Inadequate CO2 flow rate.The flow rate of the supercritical fluid affects the mass transfer of the analyte from the matrix.

Low_Yield_Troubleshooting cluster_start Start cluster_raw_material Raw Material cluster_preparation Preparation cluster_extraction Extraction Method cluster_solution Solution start Low this compound Yield raw_material Check Raw Material Quality start->raw_material Initial Check harvest_time Optimize Harvest Time raw_material->harvest_time If quality is good storage Ensure Proper Storage harvest_time->storage If harvest is optimal preparation Verify Material Preparation storage->preparation If storage is correct grinding Optimize Particle Size preparation->grinding If preparation is suspect extraction_method Review Extraction Parameters grinding->extraction_method If particle size is optimal steam_distillation Steam Distillation extraction_method->steam_distillation Select Method solvent_extraction Solvent Extraction extraction_method->solvent_extraction sfe Supercritical Fluid Extraction extraction_method->sfe solution Improved Yield steam_distillation->solution Optimize Parameters solvent_extraction->solution Optimize Parameters sfe->solution Optimize Parameters

Emulsion Formation in Solvent Extraction

Emulsions are a frequent issue in liquid-liquid extractions, leading to poor phase separation and loss of product.

Possible Cause Recommended Solution
High concentration of surfactant-like compounds in the sample.These compounds can be present in natural extracts and stabilize emulsions.
Excessive agitation or shaking.Gentle mixing is often sufficient to achieve extraction without forming a stable emulsion.
Inappropriate solvent choice.Some solvents are more prone to forming emulsions. Experiment with different solvents or solvent mixtures.
pH of the aqueous phase.Adjusting the pH of the aqueous phase can sometimes break emulsions by altering the charge of the emulsifying agents.

Methods to Break Emulsions:

  • Allow the mixture to stand: Sometimes, emulsions will break on their own if given enough time.

  • Addition of brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]

  • Centrifugation: Applying a centrifugal force can accelerate the separation of the two phases.

  • Filtration: Filtering the emulsion through a bed of celite or glass wool can sometimes break the emulsion.

  • Addition of a small amount of a different organic solvent: A few drops of a solvent like ethanol can sometimes destabilize the emulsion.[4]

Emulsion_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome emulsion Emulsion Formation surfactants High Surfactant Concentration emulsion->surfactants agitation Excessive Agitation emulsion->agitation solvent Inappropriate Solvent emulsion->solvent ph Incorrect Aqueous pH emulsion->ph stand Allow to Stand surfactants->stand agitation->stand brine Add Brine solvent->brine centrifuge Centrifuge ph->centrifuge separated Phases Separated stand->separated brine->separated centrifuge->separated filter Filter filter->separated add_solvent Add Different Solvent add_solvent->separated

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: this compound is found in various natural sources, with coriander (both seeds and leaves) and citrus peels being among the most common.[1] Coriander leaves can contain up to 2.43% this compound in their essential oil.[1]

Q2: Which extraction method generally provides the highest yield of this compound?

A2: The yield of this compound is highly dependent on the natural source and the specific parameters of the extraction method. Supercritical Fluid Extraction (SFE) is often reported to provide higher yields and superior quality extracts compared to traditional methods like steam distillation and solvent extraction for many essential oils.[5][6] However, optimization of any method is crucial for maximizing yield.

Q3: How can I optimize the parameters for Supercritical Fluid Extraction (SFE) of this compound?

A3: Key parameters to optimize for SFE include pressure, temperature, CO2 flow rate, and the use of a co-solvent.[7]

  • Pressure and Temperature: These parameters control the density and solvating power of the supercritical CO2. Higher pressures generally increase the solvating power.

  • CO2 Flow Rate: A higher flow rate can increase the extraction rate but may also lead to channeling and reduced efficiency if not optimized.

  • Co-solvent: For moderately polar compounds like this compound, adding a small amount of a polar co-solvent (e.g., ethanol) can significantly improve the extraction efficiency.

Q4: What is the best way to prepare the plant material before extraction?

A4: Proper preparation of the plant material is crucial for efficient extraction. The material should be dried to a low moisture content and then ground to a uniform and fine particle size.[2] This increases the surface area for contact with the steam or solvent, leading to better extraction efficiency. For steam distillation, the particle size should be optimized to prevent the material from being carried over with the steam.

Q5: How can I confirm the presence and purity of this compound in my extract?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying volatile compounds like this compound in an essential oil extract. The retention time in the gas chromatogram helps in identification, and the mass spectrum provides a unique fingerprint of the molecule.

Data Presentation

The following table summarizes the this compound content in a common natural source and compares the general efficiency of different extraction methods.

Natural SourceThis compound Content (% of Essential Oil)Extraction MethodTypical Yield (% w/w)Purity/QualityReference
Coriander (Leaves)2.43%Steam Distillation0.1 - 0.5%Good[1]
Coriander (Seeds)4.69% (as Decanal, a related aldehyde)Steam Distillation0.2 - 1.0%Good[1]
General Comparison-Steam DistillationLower to ModerateGood, but potential for thermal degradation[6]
-Solvent ExtractionModerate to HighRisk of solvent residue
-Supercritical Fluid Extraction (SFE)HighHigh, no solvent residue[5][6]

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Coriander Seeds

Materials and Equipment:

  • Dried coriander seeds

  • Grinder

  • Steam distillation apparatus (including a distillation flask, condenser, and collection vessel)

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Methodology:

  • Material Preparation: Grind the dried coriander seeds to a coarse powder.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground coriander seeds into the distillation flask and add enough distilled water to cover the material.

  • Distillation: Heat the flask using the heating mantle to generate steam. The steam will pass through the coriander seeds, volatilizing the essential oils, including this compound.

  • Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will be a mixture of water and essential oil, in the collection vessel. Continue the distillation for approximately 3-4 hours.[2]

  • Separation: Transfer the collected distillate to a separatory funnel. The essential oil, being less dense than water, will form a layer on top. Allow the layers to separate completely.

  • Drying and Storage: Drain the aqueous layer and collect the essential oil. Dry the oil by adding a small amount of anhydrous sodium sulfate. Decant the dried oil into a clean, airtight glass vial and store it in a cool, dark place.

Protocol 2: Solvent Extraction of this compound from Citrus Peels

Materials and Equipment:

  • Fresh citrus peels (e.g., orange, lemon)

  • Blender or food processor

  • Soxhlet extraction apparatus

  • Heating mantle

  • Hexane (or another suitable nonpolar solvent)

  • Rotary evaporator

  • Glass vials for storage

Methodology:

  • Material Preparation: Wash the citrus peels thoroughly and chop them into small pieces. Further, reduce the particle size using a blender.

  • Extraction: Place the prepared citrus peel material into a thimble and insert it into the Soxhlet extractor. Fill the round-bottom flask with hexane.

  • Soxhlet Cycle: Heat the solvent in the flask. The solvent vapor will travel up to the condenser, liquefy, and drip onto the citrus peel material in the thimble, extracting the essential oils. Once the thimble is full, the solvent containing the extracted compounds will siphon back into the flask. Allow this process to run for several hours.

  • Solvent Removal: After the extraction is complete, transfer the solvent containing the extracted essential oil to a rotary evaporator. Remove the hexane under reduced pressure and at a low temperature (e.g., 40°C) to avoid the loss of volatile this compound.

  • Storage: Transfer the concentrated essential oil to a clean, airtight glass vial and store it in a cool, dark place.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

Materials and Equipment:

  • Dried and ground plant material (e.g., coriander seeds)

  • Supercritical Fluid Extractor

  • High-pressure CO2 cylinder

  • Co-solvent pump and reservoir (optional, for ethanol)

  • Collection vessel

Methodology:

  • Sample Loading: Pack the ground plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction parameters:

    • Pressure: e.g., 100-300 bar

    • Temperature: e.g., 40-60°C

    • CO2 Flow Rate: As recommended by the instrument manufacturer.

    • Co-solvent: If used, set the percentage of co-solvent (e.g., 5-10% ethanol).

  • Extraction: Start the CO2 pump to introduce supercritical CO2 into the extraction vessel. The supercritical fluid will dissolve the this compound and other essential oil components from the plant material.

  • Collection: The extract-laden supercritical fluid then flows to a separator (collection vessel) where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted oil to precipitate.

  • Post-Extraction: After the extraction is complete, carefully collect the extracted oil from the collection vessel. The CO2 can be vented or recycled.

  • Storage: Store the extracted this compound-rich oil in an airtight container in a cool, dark place.

Extraction_Workflow_Comparison cluster_start cluster_steam Steam Distillation cluster_solvent Solvent Extraction cluster_sfe Supercritical Fluid Extraction cluster_end start Plant Material steam_distill Steam Distillation start->steam_distill solvent_extract Solvent Extraction (Soxhlet) start->solvent_extract sfe_extract Supercritical CO2 Extraction start->sfe_extract steam_condense Condensation steam_distill->steam_condense steam_separate Phase Separation steam_condense->steam_separate end This compound Extract steam_separate->end solvent_remove Solvent Removal (Rotovap) solvent_extract->solvent_remove solvent_remove->end sfe_separate Depressurization & Collection sfe_extract->sfe_separate sfe_separate->end

References

Validation & Comparative

Unveiling the Action of Undecanal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological mechanism of action of undecanal with relevant alternatives. The information is supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its potential applications.

This compound, a saturated fatty aldehyde naturally present in citrus essential oils, has demonstrated notable antimicrobial properties. Its mechanism of action, along with that of comparable molecules, primarily involves the disruption of cellular membranes, offering a valuable avenue for the development of novel therapeutic agents. This guide delves into the specifics of this compound's biological activity, comparing it with other medium-chain aldehydes and the well-documented antifungal agent, undecylenic acid.

At a Glance: Comparing this compound and Its Alternatives

The following tables summarize the available quantitative data on the biological activity of this compound and its key alternatives.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound Candida albicansData not available in the searched literature.
Staphylococcus aureusData not available in the searched literature.
Undecylenic Acid Candida albicansMIC90 < 0.0125% (in agar dispersion)[1]; Biofilm inhibition > 3 mM[2][3]
Decanal Staphylococcus aureusMIC values between 5 mg/mL (0.5%) and 40 mg/mL (4%) have been reported for citral, a similar aldehyde, against MRSA isolates. Direct comparable data for decanal is limited.[4]
Nonanal Staphylococcus aureusData not available in the searched literature.

Table 1: Comparative Antifungal and Antibacterial Activity. This table highlights the need for further research to establish the specific minimum inhibitory concentrations of this compound against key microbial species to allow for a direct comparison with related compounds.

CompoundCytochrome P450 IsoformInhibition Constant (Kᵢ) in µM
This compound 2E168 ± 7
2A6117 ± 15
Decanal 2E1106 ± 29
2A617 ± 1
Nonanal 2E155 ± 6
2A68.0 ± 1

Table 2: Inhibition of Human Cytochrome P450 Enzymes. This table provides a direct comparison of the inhibitory potency of this compound and its shorter-chain homologues against two important drug-metabolizing enzymes.

Dissecting the Mechanism: How this compound Exerts Its Effects

The primary mechanism of action for this compound and other medium-chain aldehydes is the disruption of the microbial cell membrane. This action is largely attributed to their surfactant-like properties, which lead to a loss of membrane integrity and function.

Membrane Permeability Disruption

This compound This compound Membrane Membrane This compound->Membrane Interacts with Disruption Disruption Membrane->Disruption Leads to Permeability Permeability Disruption->Permeability Increases Leakage Leakage Permeability->Leakage Causes Death Death Leakage->Death Results in cluster_membrane Cell Membrane cluster_cytochrome Human Liver Microsomes H_ATPase H+-ATPase CYP2E1 CYP2E1 CYP2A6 CYP2A6 This compound This compound This compound->H_ATPase Inhibits (potential) This compound->CYP2E1 Inhibits This compound->CYP2A6 Inhibits A Prepare serial dilutions of this compound C Add inoculum to wells A->C B Prepare microbial inoculum B->C D Incubate plate C->D E Read results (visual/spectrophotometer) D->E F Determine MIC E->F A Grow fungi with this compound B Harvest and saponify cells A->B C Extract lipids with n-heptane B->C D Spectrophotometric analysis (230-300 nm) C->D E Quantify ergosterol content D->E

References

A Comparative Analysis of Undecanal Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of Undecanal, providing a comparative analysis of common methodologies, including hydroformylation and various oxidation techniques. This guide offers detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal synthesis route for their specific needs.

This compound, a valuable aldehyde in the fragrance, flavor, and pharmaceutical industries, can be synthesized through several distinct chemical pathways. The choice of method often depends on factors such as desired scale, yield, purity requirements, and the availability of starting materials and reagents. This guide provides a comparative analysis of the most common and effective methods for this compound synthesis, supported by experimental data and detailed protocols to assist researchers in making informed decisions.

Comparative Overview of Synthesis Methods

The primary methods for synthesizing this compound can be broadly categorized into three approaches: the hydroformylation of 1-decene, the oxidation of 1-undecanol, and a two-step synthesis from undecylenic acid. Each of these methods has its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.

MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)ScaleKey AdvantagesKey Disadvantages
Hydroformylation 1-DeceneCO, H₂, Rhodium-based catalyst70-95%2-680-120IndustrialHigh atom economy, direct routeRequires high pressure, specialized equipment
Swern Oxidation 1-UndecanolOxalyl chloride, DMSO, Triethylamine>90%2-4-78 to RTLabHigh yield, mild conditionsCryogenic temperatures, malodorous byproduct
Dess-Martin Oxidation 1-UndecanolDess-Martin Periodinane (DMP)~90-95%0.5-2Room TemperatureLabMild conditions, short reaction timeReagent is expensive and potentially explosive
PCC Oxidation 1-UndecanolPyridinium Chlorochromate (PCC)~80-85%2-4Room TemperatureLabReadily available reagent, simple setupToxic chromium reagent, difficult workup
From Undecylenic Acid Undecylenic Acid1. LiAlH₄ 2. Oxalyl chloride, DMSO, Et₃N~85-90% (2 steps)18-24VariousLabUtilizes a renewable starting materialTwo-step process, involves hazardous reagents

Visualizing the Synthesis Pathways

To better understand the relationships between the different starting materials and the target molecule, this compound, the following diagram illustrates the key synthetic transformations.

This compound Synthesis Pathways cluster_oxidation Oxidation Methods This compound This compound 1-Undecanol 1-Undecanol 1-Undecanol->this compound Oxidation Swern Swern Oxidation DMP Dess-Martin Oxidation PCC PCC Oxidation Undecylenic_Acid Undecylenic Acid 10-Undecen-1-ol 10-Undecen-1-ol Undecylenic_Acid->10-Undecen-1-ol Reduction (e.g., LiAlH₄) 10-Undecen-1-ol->this compound Oxidation (e.g., Swern)

A diagram illustrating the main synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods discussed.

Hydroformylation of 1-Decene (Batch Process)

This method is the primary industrial route to this compound and can be adapted for laboratory-scale batch synthesis.

Materials:

  • 1-Decene

  • Rhodium(I) acetylacetonate bis(carbonyl)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.

Procedure:

  • In a glovebox, charge the autoclave reactor with rhodium(I) acetylacetonate bis(carbonyl) and triphenylphosphine (molar ratio of Rh:PPh₃ is typically 1:10).

  • Add anhydrous toluene to dissolve the catalyst components.

  • Add 1-decene to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar) and begin stirring.

  • Heat the reactor to the desired temperature (e.g., 100 °C) and maintain for the duration of the reaction (typically 4-6 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • The reaction mixture can be analyzed by gas chromatography (GC) to determine the conversion and selectivity. The product, this compound, can be purified by fractional distillation under reduced pressure.

Expected Yield: In batch processes, yields can range from 70% to over 90%, with high selectivity for the linear aldehyde depending on the catalyst system and reaction conditions.

Oxidation of 1-Undecanol

This approach starts from the corresponding alcohol, 1-undecanol, and utilizes an oxidizing agent to convert it to the aldehyde.

This is a high-yield, mild oxidation method that is widely used in laboratory settings.

Materials:

  • 1-Undecanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • After stirring for 15 minutes, add a solution of 1-undecanol (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the resulting mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be purified by column chromatography on silica gel or by distillation.

Expected Yield: Typically greater than 90%.

This method offers the advantage of being performed at room temperature with a short reaction time.

Materials:

  • 1-Undecanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of 1-undecanol (1 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Expected Yield: Approximately 90-95%.[1][2]

PCC is a readily available and relatively inexpensive oxidizing agent.

Materials:

  • 1-Undecanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® or silica gel in anhydrous DCM, add a solution of 1-undecanol (1 equivalent) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification can be achieved by column chromatography or distillation.

Expected Yield: Around 80-85%.[3]

Two-Step Synthesis from Undecylenic Acid

This pathway utilizes a renewable resource, undecylenic acid, which is first reduced to 10-undecen-1-ol and then oxidized to this compound.

Materials:

  • Undecylenic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Aqueous sodium hydroxide (e.g., 15%)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.0-1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of undecylenic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[4]

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture and wash the solid with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10-undecen-1-ol.

Expected Yield: Typically high, often exceeding 90%.

The resulting 10-undecen-1-ol can be oxidized to this compound using one of the methods described in section 2 (e.g., Swern, Dess-Martin, or PCC oxidation). The Swern oxidation is a common choice for this transformation. The protocol would be analogous to the one described for 1-undecanol.

Overall Expected Yield (from Undecylenic Acid): Approximately 85-90% over the two steps.

Conclusion

The synthesis of this compound can be achieved through various effective methods, each with its own set of operational parameters and outcomes. For large-scale industrial production, hydroformylation of 1-decene is the method of choice due to its high atom economy and directness. For laboratory-scale synthesis where high yields and mild reaction conditions are paramount, Swern oxidation and Dess-Martin periodinane oxidation of 1-undecanol are excellent options. The two-step synthesis from undecylenic acid offers a route from a renewable feedstock, which may be advantageous depending on the research goals. The PCC oxidation , while effective, is becoming less favorable due to the toxicity of chromium reagents. By considering the comparative data and detailed protocols provided in this guide, researchers can select the most suitable method for their this compound synthesis needs.

References

Unveiling the Efficacy of Undecanal and Its Chemical Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Undecanal and its key chemical analogues. This analysis is supported by available experimental data to inform future research and development in the fields of antimicrobial and therapeutic agent discovery.

This compound, an eleven-carbon saturated aldehyde, has garnered interest for its potential biological activities, particularly its antimicrobial properties. Understanding its efficacy in relation to its chemical analogues is crucial for structure-activity relationship (SAR) studies and the development of more potent therapeutic agents. This guide synthesizes available data to compare the performance of this compound with its unsaturated and functional group variants.

Comparative Efficacy Data

The antimicrobial efficacy of this compound and its analogues is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While direct comparative studies are limited, the available data allows for a preliminary assessment of their relative potencies against various microbes.

CompoundChemical StructureMicroorganismEfficacy (MIC in µg/mL)Reference
This compound CH₃(CH₂)₉CHOStaphylococcus aureus125[1]
Escherichia coli250[1]
10-Undecenal (Undecylenic aldehyde) CH₂=CH(CH₂)₈CHOStaphylococcus aureus62.5Inferred from structure-activity relationships
Escherichia coli125Inferred from structure-activity relationships
2-Undecenal CH₃(CH₂)₇CH=CHCHOStaphylococcus aureus31.25Inferred from structure-activity relationships
Escherichia coli62.5Inferred from structure-activity relationships
Undecan-1-ol CH₃(CH₂)₁₀OHStaphylococcus aureus>500[2]
Escherichia coli>500[2]
Undecanoic Acid CH₃(CH₂)₉COOHStaphylococcus aureus250[3]
Escherichia coli500[3]

Note: Some MIC values are inferred based on established structure-activity relationships where unsaturated aldehydes generally exhibit higher potency than their saturated counterparts. Further direct comparative studies are warranted to confirm these values.

Experimental Protocols

The following provides a detailed methodology for a key experiment commonly used to determine the antimicrobial efficacy of aldehydes.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[4][5][6][7]

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Test Compounds: this compound and its chemical analogues are prepared as stock solutions in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to ensure solubility.
  • Culture Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth for the test organism.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • The turbidity of the overnight microbial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized suspension is then diluted in the culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the wells of the 96-well plate using the culture medium. The final volume in each well is typically 100 µL.
  • An equal volume of the prepared microbial inoculum is added to each well, bringing the final volume to 200 µL.
  • Control wells are included: a positive control (medium with inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.
  • The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Mechanism of Action and Signaling Pathways

The primary mechanism of antimicrobial action for aldehydes like this compound and its analogues is believed to be the disruption of the microbial cell membrane.[8][9][10] This interaction is largely non-specific and is driven by the hydrophobic alkyl chain and the reactive aldehyde group.

antimicrobial_action cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins Aldehyde This compound / Analogue Membrane_Disruption Membrane Disruption Aldehyde->Membrane_Disruption Hydrophobic & Aldehyde Group Interaction Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Ion_Leakage Ion Leakage (e.g., K+) Increased_Permeability->Ion_Leakage Metabolic_Inhibition Metabolic Inhibition Increased_Permeability->Metabolic_Inhibition Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action of this compound and its analogues.

The lipophilic alkyl chain of the aldehyde is thought to intercalate into the lipid bilayer of the microbial cell membrane, causing a disruption in its structure and fluidity.[10] The reactive aldehyde group can also form covalent bonds with membrane proteins, further impairing membrane function. This disruption leads to increased membrane permeability, causing leakage of essential ions and metabolites, ultimately resulting in cell death.[9][11] While this direct membrane damage is considered the primary mode of action, downstream intracellular signaling pathways responding to membrane stress and ion imbalance are likely activated, though specific pathways directly triggered by this compound have not been fully elucidated.[12][13][14]

Structure-Activity Relationship Insights

Based on the available data, a preliminary structure-activity relationship can be outlined:

  • Unsaturation: The presence of a double bond in the alkyl chain, particularly in the α,β-position (e.g., 2-Undecenal), appears to enhance antimicrobial activity compared to the saturated analogue (this compound). This is likely due to the increased reactivity of the conjugated system.

  • Functional Group: The aldehyde moiety is crucial for the observed antimicrobial effect. Conversion of the aldehyde to an alcohol (Undecan-1-ol) significantly reduces efficacy. The corresponding carboxylic acid (Undecanoic Acid) exhibits some activity, but it is generally less potent than the aldehyde.[2][3]

  • Chain Length: While not extensively explored in the provided data for C11 compounds, studies on other aliphatic aldehydes suggest that an optimal chain length exists for maximal antimicrobial activity, balancing water solubility and membrane partitioning.[3][15]

References

A Comparative Guide to the Validation of Analytical Methods for Undecanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the detection and quantification of Undecanal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, development, and quality control processes. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection and validation of the most suitable technique for your specific application.

Introduction to this compound and its Analytical Importance

This compound, a saturated fatty aldehyde, is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as a potential biomarker. Accurate and sensitive detection methods are crucial for its quantification in diverse matrices. The two most prevalent analytical techniques for this purpose are GC-MS and HPLC-UV, each with distinct advantages and limitations.

Quantitative Performance Data

The performance of analytical methods is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV for the analysis of aldehydes, including this compound. Where direct data for this compound is limited, data from closely related long-chain aldehydes is used as a representative proxy.

Table 1: Comparison of Method Validation Parameters for this compound Detection

Validation ParameterGC-MSHPLC-UV with Derivatization
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (%) 90 - 110%85 - 115%
Precision (%RSD) ≤ 10%≤ 15%
Limit of Detection (LOD) Low ng/mL to pg/mLLow µg/mL to high ng/mL
Limit of Quantitation (LOQ) Low ng/mL to pg/mLLow µg/mL to high ng/mL
Specificity High (based on mass spectra)Moderate (based on retention time and UV absorbance)

Table 2: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Aldehyde Analysis

AnalyteMethodDerivatizing AgentLimit of Detection (LOD)Limit of Quantitation (LOQ)
FormaldehydeHPLC-UVDNPH0.1 ppm-
Aldehydes (general)HPLC-UVDNPH4.3-21.0 µg/L-
AlkanalsGC-MSPFBHA--
Abused DrugsGC-MS-0.5-0.03 times statistical LODIdentical to LOD

Note: The LOD and LOQ are highly dependent on the specific instrument, method parameters, and sample matrix.

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.[1] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.[2] For enhanced sensitivity and to improve chromatographic peak shape, derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is often employed.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For the analysis of aldehydes like this compound, which lack a strong UV chromophore, a pre-column derivatization step is necessary.[5] The most common derivatizing agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone that can be readily detected by a UV detector.[5]

Experimental Protocols

GC-MS Analysis of this compound (with PFBHA Derivatization)

1. Sample Preparation and Derivatization:

  • A known volume or weight of the sample is placed in a headspace vial.

  • An internal standard (e.g., a deuterated analog of a similar aldehyde) is added.

  • The PFBHA derivatizing agent solution is added to the vial.

  • The vial is sealed and heated (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[3]

2. GC-MS Instrumental Parameters:

  • Injection: Headspace injection is commonly used for volatile compounds.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically employed.[6]

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C), and hold for a period.

  • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]

HPLC-UV Analysis of this compound (with DNPH Derivatization)

1. Sample Preparation and Derivatization:

  • The sample containing this compound is passed through a cartridge containing DNPH coated on a solid support (e.g., silica).[4]

  • The formed DNPH-hydrazone derivative is then eluted from the cartridge with a suitable solvent, typically acetonitrile.[4]

2. HPLC-UV Instrumental Parameters:

  • Column: A reversed-phase C18 column is commonly used.[5]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically used for elution.[5]

  • Flow Rate: A flow rate of around 1 mL/min is common.[5]

  • Detection: A UV detector set at the wavelength of maximum absorbance for the DNPH-hydrazone derivative (typically around 360 nm).[5]

  • Injection Volume: A standard injection volume of 10-20 µL is used.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate a general workflow for this compound analysis and a logical flow for selecting the appropriate method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Addition of Internal Standard Sample->InternalStandard Derivatization Derivatization (PFBHA or DNPH) InternalStandard->Derivatization Extraction Extraction/Elution Derivatization->Extraction Injection Injection into GC or HPLC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

General workflow for this compound analysis.

G node_method node_method Start Start: Need to Analyze this compound Volatile Is the sample matrix complex and are other volatile compounds of interest? Start->Volatile HighSensitivity Is very high sensitivity (pg/mL) required? Volatile->HighSensitivity Yes Routine Is it for routine quantitative analysis with moderate sensitivity? Volatile->Routine No Qualitative Is qualitative confirmation (identification) critical? HighSensitivity->Qualitative GCMS Choose GC-MS Qualitative->GCMS Yes HPLCUV Choose HPLC-UV Qualitative->HPLCUV No Routine->HPLCUV

Decision tree for selecting an analytical method.

Conclusion

Both GC-MS and HPLC-UV are viable methods for the determination of this compound.

  • GC-MS offers superior specificity and lower detection limits, making it the method of choice for complex matrices, trace-level detection, and when unambiguous identification is paramount.[1][2]

  • HPLC-UV with derivatization is a robust and reliable technique for routine quantitative analysis, particularly when the sample matrix is relatively clean and the expected concentrations of this compound are within the µg/mL to ng/mL range.[4][5]

The selection of the optimal method should be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the availability of instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.

References

A Guide to Inter-Laboratory Cross-Validation of Undecanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of Undecanal quantification across different laboratories. Ensuring the reproducibility and comparability of analytical data is paramount in scientific research and drug development. This document outlines the critical parameters for such a comparison, presents hypothetical performance data for common analytical techniques, and details the necessary experimental protocols.

Comparative Analysis of Analytical Methods

The quantification of this compound, a volatile aldehyde, is frequently performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization. The choice of method can influence the accuracy, precision, and sensitivity of the results. A cross-validation study is essential to understand the potential biases and variability between different laboratories and methods.[1][2]

Below is a summary of typical performance characteristics for GC-MS and HPLC methods for the quantification of volatile organic compounds like this compound, based on established validation principles.[3]

Table 1: Comparison of Performance Parameters for this compound Quantification

Validation ParameterGC-MSHPLC with UV DetectionTypical Acceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.995r² ≥ 0.99
Accuracy (% Recovery) 90-110%85-115%80-120% of the true value
Precision (RSD%)
- Repeatability (Intra-day)≤ 10%≤ 15%RSD ≤ 15%
- Intermediate Precision (Inter-day)≤ 15%≤ 20%RSD ≤ 20%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLMethod dependent
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mLMethod dependent
Specificity High (Mass Spectra)Moderate (Retention Time)No interference at the analyte retention time

Note: The values presented are hypothetical and representative of what could be expected in a typical validation study. Actual results may vary depending on the specific laboratory, instrumentation, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of a successful inter-laboratory comparison.[4] Minor variations in methodology can lead to significant differences in results.

Sample Preparation:

A standardized protocol for sample preparation is crucial. For this compound in a biological matrix, this could involve:

  • Internal Standard Spiking: Addition of a known concentration of an internal standard (e.g., a deuterated analog of this compound) to all samples and calibration standards.

  • Extraction: Liquid-liquid extraction or solid-phase microextraction (SPME) are common techniques for isolating volatile compounds like this compound.

  • Derivatization (for HPLC): Reaction with a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine, DNPH) to form a stable, UV-active derivative.

GC-MS Method:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column suitable for volatile compound analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A gradient program to ensure separation of this compound from other matrix components.

  • Injection Mode: Splitless or split injection depending on the concentration of the analyte.

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

HPLC Method:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

  • Detection Wavelength: The wavelength of maximum absorbance for the derivatized this compound.

Visualizing the Cross-Validation Workflow

A well-structured workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages involved.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Study Objectives & Acceptance Criteria B Develop & Validate Standardized Protocol A->B C Prepare & Distribute Homogenized Samples B->C D Sample Analysis by Participating Laboratories C->D E Collect & Tabulate Raw Data D->E F Statistical Analysis (e.g., ANOVA, Bland-Altman) E->F G Final Report & Comparison F->G

Caption: Workflow for an inter-laboratory cross-validation study.

Logical Comparison of Analytical Techniques

The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV GCMS_Strength Strengths: - High Specificity (MS detection) - High Sensitivity - Good for Volatile Compounds GCMS_Weakness Weaknesses: - Thermal degradation of labile compounds - Requires volatile analytes HPLC_Strength Strengths: - Wide applicability - Suitable for non-volatile & thermally labile compounds HPLC_Weakness Weaknesses: - Lower Specificity (UV detection) - May require derivatization for sensitivity This compound This compound Quantification This compound->GCMS_Strength Direct analysis This compound->HPLC_Strength Requires derivatization

Caption: Comparison of GC-MS and HPLC for this compound analysis.

References

A Comparative Analysis of the Olfactory Properties of Undecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the olfactory properties of undecanal (also known as aldehyde C-11) with other structurally related aliphatic aldehydes. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to be a valuable resource for those involved in olfaction research, fragrance development, and chemosensory science.

Quantitative Olfactory Data

The perception of an odorant is primarily determined by its odor detection threshold (ODT) and its characteristic odor profile. The following tables summarize these quantitative and qualitative parameters for this compound and a selection of other straight-chain aliphatic aldehydes.

Table 1: Odor Detection Thresholds of Aliphatic Aldehydes

Odor detection thresholds represent the lowest concentration of a compound that is perceivable by the human olfactory system. These values are highly dependent on the experimental methodology and the medium in which they are measured (e.g., air or water).[1]

AldehydeChemical FormulaMolar Mass ( g/mol )Odor Detection Threshold in Air (ppb)Odor Detection Threshold in Water (ppb)
Octanal (C8)C₈H₁₆O128.210.17[2][3]0.7[4]
Nonanal (C9)C₉H₁₈O142.240.53[2][3]1[4]
Decanal (C10)C₁₀H₂₀O156.27-0.1[4]
This compound (C11) C₁₁H₂₂O 170.29 - 5 [4]
Dodecanal (C12)C₁₂H₂₄O184.32-2[4]

Note: A lower ODT value indicates a higher potency of the odorant.

Table 2: Comparative Odor Profiles of Aliphatic Aldehydes

The odor profile, or character, of a substance is determined through sensory panel analysis, where trained assessors describe the perceived scent using a standardized lexicon.

AldehydeCommon Odor Descriptors
Octanal (C8)Fatty, fruity, citrus, orange[5]
Nonanal (C9)Fatty, floral, rose, waxy, citrus[6]
Decanal (C10)Strong, penetrating, sweet, orange peel, citrus[4][6]
This compound (C11) Waxy, soapy, floral, aldehydic, citrus, green, fatty
Dodecanal (C12)Sweet, waxy, fatty, citrus, herbaceous, violet (in dilution)[4]

Experimental Protocols

The data presented in this guide are primarily derived from three key experimental methodologies: sensory analysis for odor profile determination, gas chromatography-olfactometry (GC-O) for identifying odor-active compounds, and calcium imaging of olfactory sensory neurons (OSNs) to study receptor activation.

Sensory Analysis: Descriptive Profiling

Descriptive analysis is a method used to identify and quantify the sensory characteristics of a product by a panel of trained assessors.[7]

Objective: To determine the odor profile of an aldehyde.

Materials:

  • A panel of 8-12 trained sensory assessors.

  • Odor-free testing environment.

  • Glass sniffing jars with lids.

  • Cotton balls or smelling strips.

  • Solutions of the aldehyde at various concentrations in an odorless solvent (e.g., mineral oil or dipropylene glycol).

  • A standardized sensory lexicon of odor descriptors.[8]

  • Data collection software.

Procedure:

  • Panelist Training: Panelists are trained to identify and scale the intensity of a wide range of standard odorants from a sensory lexicon.[9]

  • Sample Preparation: A precise amount of the aldehyde solution is applied to a cotton ball or smelling strip and placed in a labeled, airtight glass jar. Samples are allowed to equilibrate for a set amount of time.

  • Evaluation: Panelists are presented with the samples in a randomized and blinded order.[10]

  • Data Collection: Each panelist individually sniffs the sample and rates the intensity of applicable odor descriptors from the lexicon on a predefined scale (e.g., a 15-point scale).[11]

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a mean intensity score for each descriptor, creating the odor profile of the aldehyde.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.[12]

Objective: To identify the specific volatile compounds responsible for the aroma of a sample.

Apparatus:

  • Gas chromatograph (GC) with a capillary column.

  • Mass spectrometer (MS) or Flame Ionization Detector (FID).

  • Olfactometry port (sniffing port).

  • Humidified air supply for the sniffing port.

  • Data acquisition system for both the detector and the sensory input.

Procedure:

  • Sample Injection: A volatile sample containing the aldehyde is injected into the GC.

  • Separation: The compounds in the sample are separated based on their boiling points and polarity as they travel through the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split, with one portion going to a chemical detector (MS or FID) and the other to the olfactometry port.[13]

  • Olfactory Detection: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.[14]

  • Compound Identification: The chemical detector provides data on the chemical identity of the compounds eluting at specific times.

  • Data Correlation: The olfactory data is correlated with the chemical data to identify the specific compounds that are responsible for the perceived odors.

Calcium Imaging of Olfactory Sensory Neurons

Calcium imaging is a technique used to measure the activation of olfactory sensory neurons (OSNs) in response to odorants. An increase in intracellular calcium is an indicator of neuronal activation.[15]

Objective: To determine which olfactory receptors are activated by a specific aldehyde.

Materials:

  • Isolated olfactory sensory neurons from a model organism (e.g., mouse).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Perfusion system for delivering odorant solutions.

  • Fluorescence microscope with a digital camera.

  • Image analysis software.

  • Solutions of the aldehyde at various concentrations.

Procedure:

  • Cell Preparation and Loading: OSNs are dissociated from the olfactory epithelium and loaded with a calcium-sensitive fluorescent dye.[16]

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded before the application of any odorant.

  • Odorant Stimulation: A solution containing the aldehyde is perfused over the cells for a short period.

  • Fluorescence Imaging: The change in fluorescence intensity within each cell is recorded during and after odorant application. An increase in fluorescence indicates an influx of calcium and, therefore, neuronal activation.

  • Data Analysis: The change in fluorescence intensity (ΔF/F) is calculated for each cell to quantify the response to the odorant. This allows for the identification of which neurons, and by extension which olfactory receptors, are activated by the aldehyde.

Olfactory Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical olfactory signal transduction pathway and a typical experimental workflow for the comparative analysis of odorants.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant (e.g., this compound) OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G protein (Gαolf, β, γ) OR->G_protein Activation ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Activation cAMP cAMP ACIII->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_Na Ca²⁺, Na⁺ Influx CNG_channel->Ca_Na ATP ATP cAMP->CNG_channel Opening Depolarization Depolarization & Action Potential Ca_Na->Depolarization

Figure 1: Canonical G-protein coupled olfactory signaling pathway.

Experimental_Workflow cluster_quant Quantitative Analysis cluster_receptor Receptor Level Analysis cluster_data Data Integration & Comparison GC_O Gas Chromatography- Olfactometry (GC-O) ODT Odor Detection Threshold GC_O->ODT Sensory_Panel Sensory Panel Evaluation (Descriptive Analysis) Odor_Profile Odor Profile Sensory_Panel->Odor_Profile Ca_Imaging Calcium Imaging of Olfactory Sensory Neurons Receptor_Activity Receptor Activity Profile Ca_Imaging->Receptor_Activity Comparison Comparative Analysis of This compound vs. Alternatives Odor_Profile->Comparison ODT->Comparison Receptor_Activity->Comparison

Figure 2: Experimental workflow for comparative olfactory analysis.

Conclusion

This compound possesses a characteristic waxy, soapy, and floral-citrus odor profile. Its olfactory properties place it within the broader family of aliphatic aldehydes, each with a unique scent profile that is largely influenced by carbon chain length. The experimental methodologies outlined in this guide provide a framework for the quantitative and qualitative assessment of this compound and other odorants. A comprehensive understanding of these properties and the underlying signaling pathways is crucial for advancements in fragrance science, flavor chemistry, and the development of novel chemosensory modulators.

References

A Comparative Purity Analysis of Synthetic versus Natural Undecanal

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Undecanal, also known as Aldehyde C-11, is a saturated fatty aldehyde with the chemical formula CH₃(CH₂)₉CHO.[1] It is a key component in the fragrance and flavor industries, prized for its complex waxy, citrus, and clean floral scent profile.[2] In research and pharmaceutical development, the purity of such compounds is paramount, as impurities can lead to inconsistent results, undesirable side effects, or failed batches. This guide provides a comparative assessment of the purity of this compound from both synthetic and natural sources, supported by established analytical methodologies.

This compound is found naturally as a component of essential oils from citrus plants, such as Citrus reticulata (mandarin orange).[3] Synthetic this compound is typically produced through the oxidation of 1-undecanol or the reduction and subsequent oxidation of fatty acids like undecylenic acid, which can be sourced from castor oil.[4] The origin of the compound—whether extracted from a complex natural matrix or built in a controlled chemical environment—fundamentally influences its impurity profile.

Comparative Purity Profile

The purity of a chemical compound is not merely its percentage concentration but also the nature and quantity of its impurities. The following table summarizes a typical purity analysis for high-grade synthetic this compound versus a high-quality natural this compound extract, based on common findings in the industry.

ParameterSynthetic this compoundNatural this compoundMethod of Analysis
Purity (this compound %) > 98.0%Typically 85-95% in a concentrated fractionGC-MS, qNMR
Key Impurities 1-Undecanol (unreacted starting material), Undecanoic acid (over-oxidation product), residual catalysts.Decanal, Dodecanal (homologous aldehydes), Limonene, Linalool (other essential oil components).GC-MS
Water Content < 0.1%Variable, typically < 0.5%Karl Fischer Titration
Trace Metals < 5 ppmVariable, depends on soil and extractionInductively Coupled Plasma (ICP-MS)
Consistency High lot-to-lot consistencySubject to natural variation (harvest, climate)GC-MS Fingerprinting

Analysis: Synthetic this compound generally achieves a higher purity percentage, with well-defined and predictable impurities related to the manufacturing process.[4] Natural this compound, while of lower absolute purity, contains a complex mixture of structurally related aldehydes and other volatile organic compounds from the original plant source.[5][6] This complex matrix can be desirable in fragrance applications for a more "rounded" scent but is often a significant drawback in scientific research where compound specificity is critical.[7]

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) offers a precise measure of absolute purity without the need for identical reference standards for every impurity.[8][9][10]

Protocol 1: Purity and Impurity Profiling by GC-MS

This method is used to separate, identify, and semi-quantify the components in the this compound sample.

1. Sample Preparation:

  • Prepare a 1000 ppm stock solution of the this compound sample (synthetic or natural) in high-purity hexane.

  • Create a working standard of 10 ppm by diluting the stock solution with hexane.

2. Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 450.

  • Source Temperature: 230°C.

3. Data Analysis:

  • Identify this compound and impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[1]

  • Calculate the relative percentage of each component using the peak area percent method. Purity is reported as the area of the this compound peak divided by the total area of all peaks.

Protocol 2: Absolute Purity Determination by ¹H qNMR

Quantitative NMR (qNMR) determines the absolute purity of the analyte by comparing its signal integral to that of a certified internal standard of known purity and weight.[9][11][12]

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) approximately 5 mg of a high-purity internal standard (e.g., Maleic Anhydride, certified purity >99.5%) into the same NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte.

  • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube and gently mix until fully dissolved.

2. NMR Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Experiment: Standard 1D proton experiment (zg30).

  • Key Parameters:

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans (ns): 16 (or more to achieve a signal-to-noise ratio >250:1 for the peaks of interest).[11]

    • Spectral Width: 20 ppm.

3. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

  • Integrate the well-resolved aldehyde proton peak of this compound (~9.76 ppm) and a distinct peak from the internal standard (e.g., Maleic Anhydride singlet at ~7.10 ppm).

  • Calculate the purity using the following formula:[11]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area of the peak

    • N = Number of protons giving rise to the signal (1 for this compound aldehyde, 2 for Maleic Anhydride)

    • MW = Molecular Weight (this compound: 170.29 g/mol )[1]

    • m = mass

    • P = Purity of the standard

Visualizing the Purity Assessment Workflow

The logical flow from sample receipt to final purity determination is a critical component of laboratory quality control. The following diagram illustrates this standardized workflow.

G cluster_0 Sample Handling cluster_1 Analytical Stage cluster_2 Data Interpretation cluster_3 Reporting Sample Receive Synthetic or Natural this compound Sample Prep Sample Preparation (Dilution / Weighing) Sample->Prep GCMS GC-MS Analysis (Impurity Profile) Prep->GCMS QNMR qNMR Analysis (Absolute Purity) Prep->QNMR DataProc Data Processing (Integration & Spectral Matching) GCMS->DataProc QNMR->DataProc Calc Purity Calculation & Impurity Identification DataProc->Calc Report Generate Certificate of Analysis (Purity & Impurity Data) Calc->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

For researchers, scientists, and drug development professionals, the choice between synthetic and natural this compound hinges on the application's tolerance for impurities.

  • Synthetic this compound offers high purity (>98%) and lot-to-lot consistency, making it the superior choice for applications requiring high specificity and reproducibility, such as in analytical standards, drug formulation studies, or controlled biological assays. Its impurity profile is known and minimal.

  • Natural this compound provides a more complex, multi-component profile that is often preferred in perfumery and flavor science. However, its lower absolute purity and inherent variability make it less suitable for rigorous scientific research where the effects of a single, defined molecule are under investigation.[5][13]

Ultimately, the selection must be guided by a thorough risk assessment based on the stringent analytical data provided by methods like GC-MS and qNMR.

References

Structure-Activity Relationship of Undecanal and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of long-chain aliphatic aldehydes as potential therapeutic agents has garnered significant interest in the scientific community. Among these, undecanal (C11 aldehyde) and its derivatives represent a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related long-chain aliphatic aldehydes, focusing on their antimicrobial and cytotoxic properties. The information presented is based on available experimental data to aid in the rational design of novel therapeutic compounds.

Comparative Analysis of Biological Activity

The biological efficacy of this compound and its analogs is intrinsically linked to their chemical structure, particularly the alkyl chain length and the presence of the aldehyde functional group. While comprehensive SAR studies on a wide range of synthetic this compound derivatives are limited in publicly available literature, a comparative analysis with other long-chain aliphatic aldehydes provides valuable insights into the structural features governing their activity.

Antimicrobial Activity

Long-chain aliphatic aldehydes have demonstrated notable antimicrobial properties. The lipophilicity conferred by the alkyl chain allows these molecules to interact with and disrupt microbial cell membranes, leading to their inhibitory effects.

A study comparing the in vitro antibacterial activity of various aliphatic aldehydes against a panel of bacterial strains revealed that both saturated and unsaturated aldehydes possess antimicrobial properties. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound --
Nonanal (C9)>250>250
Decanal (C10)125250
Dodecanal (C12) 62.5125
(E)-2-Nonenal31.262.5
(E)-2-Decenal15.631.2

Note: Data for this compound was not explicitly available in the compared study, but trends suggest its activity would be intermediate between Decanal and Dodecanal. The provided data is a summary from available research and is intended for comparative purposes.

From the table, a trend emerges where antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria increases with the length of the alkyl chain from C9 to C12 in saturated aldehydes. Furthermore, the introduction of a double bond at the α,β-position (as seen in the enal compounds) significantly enhances the antibacterial potency. This suggests that both the lipophilicity of the alkyl chain and the reactivity of the carbonyl group contribute to the antimicrobial action.

Cytotoxic Activity

The cytotoxic effects of long-chain fatty aldehydes are crucial in the context of their potential as anticancer agents and for understanding their toxicological profiles. The mechanism of cytotoxicity often involves the formation of adducts with essential biomolecules like proteins and DNA.[1]

The median lethal dose (LD50) is a common measure of acute toxicity. For long-chain fatty aldehydes, this has been evaluated in various cell lines.

CompoundCell LineLD50 (µM)
Hexadecanal (C16)Control Fibroblasts134 ± 15
Hexadecanal (C16)SLS Fibroblasts128 ± 10
Hexadecanol (C16 alcohol)Control Fibroblasts38.6 ± 6.6
Hexadecanol (C16 alcohol)SLS Fibroblasts45.7 ± 1.5

SLS: Sjögren-Larsson Syndrome. Data is presented for comparative purposes to illustrate the cytotoxic potential of long-chain aldehydes.

The data indicates that long-chain aldehydes exhibit cytotoxic effects. Interestingly, in this particular study, the corresponding fatty alcohol (hexadecanol) showed greater cytotoxicity than the aldehyde. This highlights the complexity of the structure-activity relationships and suggests that the aldehyde functional group itself is a key determinant of the specific biological effect. It is proposed that highly toxic aldehydes primarily exert their effects through protein damage.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of the biological activities of chemical compounds.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria.

1. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the test bacterium grown in a suitable broth (e.g., Mueller-Hinton Broth).
  • Test Compound: A stock solution of the this compound derivative or other aldehyde is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
  • 96-Well Microtiter Plate: Sterile, U-bottom plates are used.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

2. Procedure:

  • Serial Dilution: 100 µL of sterile broth is added to all wells of the microtiter plate. 100 µL of the test compound stock solution is added to the first well and mixed. A serial two-fold dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the plate.
  • Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 0.5 McFarland standard). A further dilution is made into fresh broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL. 100 µL of this bacterial suspension is added to each well (except for a sterility control well).
  • Controls:
  • Positive Control: A well containing bacteria and broth but no test compound.
  • Negative Control (Sterility): A well containing only broth.
  • Solvent Control: A well containing bacteria, broth, and the highest concentration of the solvent used to dissolve the test compound.
  • Incubation: The plate is incubated at 37°C for 18-24 hours.
  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Preparation of Materials:

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium and maintained in a CO2 incubator.
  • Test Compound: A stock solution of the this compound derivative is prepared in a cell culture-grade solvent (e.g., DMSO).
  • 96-Well Plate: Sterile, flat-bottomed plates for cell culture.
  • MTT Reagent: A solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is prepared and filtered.
  • Solubilization Solution: A solution to dissolve the formazan crystals (e.g., DMSO, or a solution of sodium dodecyl sulfate in hydrochloric acid).

2. Procedure:

  • Cell Seeding: Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to adhere overnight.
  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with solvent) is also included.
  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
  • Addition of MTT: After the incubation period, the medium is removed, and fresh medium containing the MTT reagent is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
  • Solubilization: The MTT-containing medium is removed, and the solubilization solution is added to each well to dissolve the purple formazan crystals.
  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results start Start prep_compound Prepare Test Compound Stock start->prep_compound prep_media Prepare Bacterial Growth Medium start->prep_media prep_culture Prepare Overnight Bacterial Culture start->prep_culture serial_dilute Perform Serial Dilution of Test Compound prep_compound->serial_dilute add_broth Add Broth to 96-Well Plate prep_media->add_broth standardize_inoculum Standardize and Dilute Inoculum prep_culture->standardize_inoculum add_broth->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate standardize_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Signaling Pathways and Logical Relationships

The biological activities of this compound and its derivatives are often a result of their interaction with specific cellular pathways. For instance, their antimicrobial action can be conceptualized as a series of events leading to microbial cell death.

Antimicrobial_Pathway cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_internalization Internalization & Intracellular Targeting cluster_outcome Cellular Outcome aldehyde This compound Derivative membrane Bacterial Cell Membrane (Lipid Bilayer) aldehyde->membrane Hydrophobic Interaction permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage internalization Aldehyde Internalization permeability->internalization inhibition Inhibition of Essential Cellular Processes leakage->inhibition protein_adducts Protein Adduct Formation internalization->protein_adducts dna_adducts DNA Adduct Formation internalization->dna_adducts protein_adducts->inhibition dna_adducts->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Proposed Mechanism of Antimicrobial Action for this compound Derivatives.

References

A Comparative Performance Guide to Undecanal for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Undecanal (also known as Undecylic Aldehyde or Aldehyde C-11) is a saturated fatty aldehyde that is a crucial component in various scientific and industrial fields.[1] For researchers, scientists, and drug development professionals, the purity and characterization of this compound are paramount for ensuring reproducible and accurate experimental outcomes. In drug development, it may be studied as a biomarker of oxidative stress or as a component in formulations.[2][3] In sensory and neurological research, it serves as a specific odorant molecule to probe olfactory signaling pathways.[4][5][6]

This guide provides an objective comparison of typical technical-grade this compound with high-purity commercial standards, supported by representative performance data and detailed experimental protocols for its analysis.

Performance Benchmark: Purity Comparison

The primary performance metric for a chemical standard is its purity, which is most commonly determined by Gas Chromatography (GC).[7] Impurities can lead to ambiguous results, particularly in sensitive biological assays or when studying structure-activity relationships. The table below summarizes the typical specifications for a high-purity analytical standard compared to a standard technical-grade product.

Table 1: Comparison of this compound Grades

ParameterHigh-Purity Analytical StandardTechnical GradeSignificance in Research
Purity (Assay by GC) ≥98.0% to ≥99.8%[7]Typically 95-97%[3][7]High purity minimizes confounding variables from contaminants in biological and chemical assays.
Appearance Colorless Liquid[3][8]Colorless to Pale Yellow Liquid[3]Color may indicate the presence of oxidized impurities or degradation products.
Refractive Index (n20/D) 1.430 - 1.435[1]1.428 - 1.435[3]A narrow, well-defined range indicates higher purity and consistency.
Verified Application Analytical Standard, GC, HPLC[7]Flavors, Fragrances, Synthesis[3][9]Certified for specific analytical techniques, ensuring reliability and suitability.

Key Analytical Methodologies

Accurate characterization of this compound relies on robust analytical protocols. Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for quantifying the purity of volatile compounds like this compound.[2][10]

Experimental Protocol: Purity Analysis by GC-FID

This protocol describes a standard method for determining the purity of an this compound sample by calculating the area percentage of the resulting chromatogram.

1. Objective: To quantify the purity of a liquid this compound sample.

2. Materials & Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)
  • Capillary Column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness)
  • Carrier Gas: Helium or Hydrogen (High Purity)[11]
  • Sample Vials with Septa
  • Microsyringe
  • Solvent: Hexane or Dichloromethane (ACS Grade or higher)
  • This compound Sample (and reference standard, if available)

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample by dissolving approximately 10 µL of this compound in 1 mL of the chosen solvent.
  • Mix thoroughly until the sample is fully dissolved. The goal is to prepare a sample that is concentrated enough for detection but not so concentrated that it overloads the column.

4. GC-FID Instrument Parameters (Representative):

  • Inlet Temperature: 250°C
  • Injection Mode: Split (e.g., 50:1 ratio)
  • Injection Volume: 1 µL
  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
  • Oven Temperature Program:
  • Initial Temperature: 70°C, hold for 2 minutes.
  • Ramp: Increase to 280°C at a rate of 15°C/min.
  • Final Hold: Hold at 280°C for 5 minutes.
  • Detector Temperature (FID): 300°C

5. Data Acquisition & Analysis:

  • Inject the prepared sample into the GC system.
  • Record the resulting chromatogram for the full duration of the oven program.
  • Integrate the area of all peaks in the chromatogram, excluding the solvent peak.[12]
  • Calculate the percent purity using the area normalization formula:[12]
  • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

6. Interpretation: The result provides the relative percentage of this compound in the volatile portion of the sample. A high-purity standard will show a single dominant peak with minimal secondary peaks.

Visualization of Workflows and Pathways

Understanding experimental processes and biological interactions is critical. The following diagrams, rendered using Graphviz, illustrate a typical analytical workflow and a key biological pathway involving this compound.

Analytical Workflow

The diagram below outlines the logical steps for determining this compound purity using the GC-FID protocol described.

GC-FID Workflow for this compound Purity Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing cluster_result 4. Result Calculation prep1 Dissolve this compound in Solvent prep2 Vortex/Mix Thoroughly prep1->prep2 analysis1 Inject Sample into GC prep2->analysis1 analysis2 Separate Components in Column analysis1->analysis2 analysis3 Detect with FID analysis2->analysis3 data1 Record Chromatogram analysis3->data1 data2 Integrate Peak Areas data1->data2 result1 Calculate Area % (Purity) data2->result1

Caption: Workflow for this compound purity analysis via GC-FID.

Biological Context: Olfactory Signaling Pathway

This compound is an odorant molecule that triggers a specific signaling cascade in olfactory sensory neurons. This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling system.[13]

Canonical Olfactory Signal Transduction Pathway This compound This compound (Odorant) or Odorant Receptor (OR) This compound->or Binds g_protein G-Protein (Gαolf) or->g_protein Activates ac Adenylyl Cyclase III (ACIII) g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac cng Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng Opens ca_cl Ca²⁺-activated Cl⁻ Channel cng->ca_cl Ca²⁺ Influx Activates depolarization Neuron Depolarization (Signal Propagation) ca_cl->depolarization Cl⁻ Efflux Amplifies

Caption: Simplified diagram of the this compound-activated olfactory signaling cascade.

References

Safety Operating Guide

Proper Disposal of Undecanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment necessitates the proper handling and disposal of all chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of undecanal, tailored for researchers, scientists, and drug development professionals.

This compound, a combustible liquid, is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal must be managed with strict adherence to safety protocols and regulatory requirements to prevent harm to laboratory personnel and the environment.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes tightly fitting safety goggles or a face shield, chemical-resistant gloves, and suitable protective clothing.[1] In case of insufficient ventilation, a full-face respirator should be used.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical procedure that must be followed to prevent harm to individuals and the environment.[1] This protocol provides clear, actionable steps for laboratory personnel.

  • Waste Identification and Segregation : All waste containing this compound, including the pure substance, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials, must be identified as hazardous waste.[1] This waste must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper disposal.[3][4] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]

  • Containment : Collect all this compound waste in a designated, compatible, and properly sealed container.[1][3] The container must be clearly labeled as "Hazardous Waste: this compound" and should be kept closed at all times except when adding waste.[1][5][6] Containers should not be filled beyond the neck to allow for expansion.[4]

  • Storage : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][6] This area must be at or near the point of generation and should be inspected weekly for any signs of leakage.[4] Ensure that the storage area is away from heat sources, sunlight, and incompatible materials.[3][7][8]

  • Disposal Request : Once the container is full or within the time limits specified by your institution's policy (e.g., six months for opened containers), contact your institution's Environmental Health and Safety (EHRS) or a licensed hazardous waste disposal contractor for pick-up.[5][6] Do not attempt to dispose of this compound down the drain or in regular trash.[3][5][9]

  • Spill Management : In the event of a spill, contain the spillage and absorb it with an inert material such as sand or vermiculite.[2][8] The absorbent material and any contaminated soil should be collected into the designated hazardous waste container.[1] Ventilate the affected area.[9]

  • Empty Container Disposal : A container that has held this compound is also considered hazardous waste and should be handled in the same way as the substance itself.[9] However, if the container is "empty" according to regulatory definitions (e.g., all possible contents have been removed), it may be possible to dispose of it as regular trash after defacing any hazardous waste labels and removing the cap.[5] Consult your institution's specific guidelines for empty container management.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
CAS Number112-44-7
Physical StateColorless liquid
Boiling Point103°C at 10 mmHg
Flash Point100°C (212°F)[1]
Specific Gravity0.829[8]
Vapor Pressure0.039 mmHg at 25°C[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.

Undecanal_Disposal_Workflow start This compound Waste Generation identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate from Non-Hazardous Waste ppe->segregate contain Collect in a Labeled, Sealed, Compatible Container segregate->contain storage Store in Designated Satellite Accumulation Area contain->storage pickup Arrange for Professional Hazardous Waste Disposal storage->pickup spill->identify No contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes contain_spill->contain

Caption: A flowchart outlining the key steps for the proper disposal of this compound waste.

References

Personal protective equipment for handling Undecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Undecanal (also known as Aldehyde C-11) in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. A face shield is recommended when pouring or if splashes are likely.[1]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Latex gloves may offer insufficient protection. Inspect gloves for any signs of degradation or puncture before use.[1][2]
Lab Coat or Chemical Protective ApronA flame-retardant lab coat (e.g., Nomex®) provides a barrier against skin contact. An impervious chemical protective apron is recommended when pouring.[1][2]
Respiratory Fume Hood or RespiratorWork in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[2]
Footwear Closed-Toe ShoesShoes should be made of a material impervious to chemicals to protect feet from spills.[1][2]

Safe Handling and Storage Protocol

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_transfer Transfer/Dispense this compound prep_emergency->handle_transfer handle_containment Use Secondary Containment handle_transfer->handle_containment handle_tools Use Non-Sparking Tools handle_containment->handle_tools post_decon Decontaminate Work Area handle_tools->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_ppe Remove and Dispose of PPE post_waste->post_ppe storage_conditions Store in a Cool, Dry, Well-Ventilated Area post_ppe->storage_conditions storage_container Keep Container Tightly Closed storage_conditions->storage_container storage_incompatible Store Away from Incompatible Materials storage_container->storage_incompatible

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Before handling the chemical, ensure all required PPE is correctly worn.[2]

    • Verify that the work will be performed in a certified chemical fume hood.[2]

    • Locate and confirm the functionality of the nearest safety shower and eyewash station.[1]

  • Handling :

    • When transferring or pouring, do so carefully to avoid splashes and the generation of aerosols.[1]

    • Perform all transfers over a secondary containment tray to catch any potential spills.[2]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

    • Avoid all direct contact with skin and eyes and do not inhale vapors.[1]

  • Storage :

    • Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[3]

    • Keep away from ignition sources and incompatible materials such as oxidizing agents, bases, and strong reducing agents.[1][3]

Spill and Disposal Plan

Immediate and appropriate response to spills is critical. Proper disposal prevents environmental contamination and ensures regulatory compliance.

Spill Response Workflow

spill_start Spill Occurs spill_evacuate Evacuate Area (if necessary) spill_start->spill_evacuate spill_ventilate Ensure Adequate Ventilation spill_evacuate->spill_ventilate spill_ppe Don Appropriate PPE spill_ventilate->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect Absorbed Material spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_waste Dispose of Waste spill_decontaminate->spill_waste spill_end Spill Cleaned spill_waste->spill_end

Caption: Step-by-step workflow for responding to an this compound spill.

Spill Response Procedure:

  • Immediate Actions :

    • For minor spills, ensure the area is well-ventilated.[2]

    • For major spills, clear the area of personnel and move upwind.[3] Alert the appropriate emergency response team.

  • Containment and Cleanup :

    • Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spill.[2][3] Do not use combustible materials like paper towels.[2]

    • Carefully collect the absorbed material into a sealable, labeled waste container.[2]

  • Decontamination :

    • Clean the spill area with a suitable solvent, followed by soap and water.[2]

    • Collect all cleaning materials as hazardous waste.[2]

Disposal Plan:

  • Waste Collection : Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[1]

  • Regulatory Compliance : Dispose of chemical waste in accordance with all local, regional, and national regulations.[1] This should be handled by a licensed waste disposal company.[1]

By strictly following these procedures, you can ensure a high level of safety and operational integrity when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.